molecular formula C21H26N2O B1198130 Tolnapersine CAS No. 70312-00-4

Tolnapersine

Cat. No.: B1198130
CAS No.: 70312-00-4
M. Wt: 322.4 g/mol
InChI Key: ZYGBSDBJSDMKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

impairs gastric relaxation

Properties

IUPAC Name

6-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-4-2-3-5-21(16)23-12-10-22(11-13-23)19-8-6-18-15-20(24)9-7-17(18)14-19/h2-5,7,9,15,19,24H,6,8,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGBSDBJSDMKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867917
Record name 6-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70312-00-4
Record name Tolnapersine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070312004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLNAPERSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72MZZ4V9KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tolnapersine and the Structurally Related Compound Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action for Tolnapersine is limited in publicly available scientific literature. Developed for cardiovascular diseases, its research and development status is listed as discontinued[1]. The available data suggests a potential mechanism distinct from its structural analogs. This guide will first summarize the proposed mechanism for this compound and then provide an in-depth analysis of the well-documented, centrally-acting muscle relaxant, Tolperisone, which is structurally similar and often discussed in related literature.

Part 1: this compound - A Cursory Overview

This compound was primarily investigated as an antihypertensive agent[1]. The limited available information points towards a mechanism involving mixed dopamine (B1211576) agonism and alpha-adrenoceptor antagonism. This dual action would contribute to lowering blood pressure through central and peripheral effects.

  • Alpha-Adrenoceptor Antagonism: Alpha-adrenergic receptors, particularly α1 receptors on vascular smooth muscle, mediate vasoconstriction. Antagonism of these receptors leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure[2][3].

  • Dopamine Agonism: Central dopamine receptor activation can lead to a decrease in sympathetic outflow from the central nervous system, contributing to a reduction in blood pressure[4][5].

A study on a compound designated BK 34/530, described as having mixed dopamine agonist and alpha-adrenoceptor antagonist activity, resulted in small but significant falls in blood pressure[1].

Proposed Signaling Pathway for this compound's Antihypertensive Effect

Tolnapersine_Mechanism cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System This compound This compound Dopamine_Receptor Dopamine Receptors (Agonist Action) This compound->Dopamine_Receptor Binds to Alpha_Receptor Alpha-Adrenoceptors (Antagonist Action) This compound->Alpha_Receptor Blocks Sympathetic_Outflow Reduced Sympathetic Outflow Dopamine_Receptor->Sympathetic_Outflow Leads to Blood_Pressure Reduced Blood Pressure Sympathetic_Outflow->Blood_Pressure Vasodilation Vasodilation Alpha_Receptor->Vasodilation Prevents Vasoconstriction Vasodilation->Blood_Pressure

Caption: Proposed dual mechanism of this compound for hypertension.

Part 2: Tolperisone - An In-depth Technical Guide

Tolperisone is a centrally acting muscle relaxant used to treat increased muscle tone and spasticity associated with neurological diseases[6][7]. Its efficacy is rooted in a dual mechanism that involves the blockade of voltage-gated ion channels, leading to membrane stabilization and inhibition of spinal reflexes[8][9].

Core Mechanism of Action: Dual Ion Channel Blockade

The primary molecular action of Tolperisone is the state-dependent blockade of voltage-gated sodium (NaV) and calcium (CaV) channels[6][9][10].

  • Voltage-Gated Sodium Channel (NaV) Inhibition: Tolperisone blocks NaV channels, which are critical for the initiation and propagation of action potentials in neurons[11][12]. By inhibiting the influx of sodium ions, it dampens neuronal excitability and reduces the transmission of aberrant nerve impulses that cause muscle spasms[10]. This action is also responsible for its local anesthetic properties[9].

  • Voltage-Gated Calcium Channel (CaV) Inhibition: Tolperisone also acts on voltage-gated calcium channels, particularly N-type channels[8][13]. In presynaptic nerve terminals, the influx of calcium through these channels is the trigger for neurotransmitter release[14]. By blocking CaV channels, Tolperisone presynaptically inhibits the release of neurotransmitters from primary afferent endings, a key factor in its ability to depress spinal reflexes[15][16]. The effect on calcium channels generally occurs at higher concentrations compared to its action on sodium channels[13].

This combined action on NaV and CaV channels results in the stabilization of neuronal membranes and a reduction in the pathologically elevated firing rates of motor neurons[9][10].

Physiological Effect: Inhibition of Spinal Reflexes

Tolperisone exerts a potent inhibitory effect on spinal reflex pathways within the spinal cord[8][17].

  • Presynaptic Inhibition: As a consequence of CaV channel blockade, Tolperisone reduces the release of excitatory neurotransmitters (e.g., glutamate) from the central terminals of primary afferent fibers that synapse on motoneurons[15].

  • Reflex Depression: It specifically inhibits monosynaptic and, to a lesser extent, polysynaptic reflexes in the spinal cord[8]. This targeted depression of the spinal reflex arc is the cornerstone of its muscle relaxant effect. The action is more pronounced on synaptic responses than on the direct excitability of motoneurons themselves[16].

Signaling Pathway and Site of Action

Tolperisone_Mechanism cluster_SpinalCord Spinal Cord Cross-Section DRG Dorsal Root Ganglion (DRG) PrimaryAfferent Primary Afferent Neuron DRG->PrimaryAfferent PresynapticTerminal Presynaptic Terminal PrimaryAfferent->PresynapticTerminal Action Potential Propagation Motoneuron Alpha Motoneuron PresynapticTerminal->Motoneuron Synaptic Transmission NT_Release Reduced Neurotransmitter Release PresynapticTerminal->NT_Release Leads to SpinalNerve To Muscle Motoneuron->SpinalNerve Reflex_Inhibition Spinal Reflex Inhibition Motoneuron->Reflex_Inhibition Tolperisone Tolperisone Na_Channel Voltage-Gated Na+ Channels Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channels Tolperisone->Ca_Channel Blocks Na_Channel->PrimaryAfferent Inhibits Action Potential Ca_Channel->PresynapticTerminal Inhibits Ca2+ Influx NT_Release->Motoneuron

Caption: Tolperisone inhibits spinal reflexes via Na+/Ca2+ channel blockade.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies investigating Tolperisone's mechanism.

ParameterDrug/CompoundConcentration / DoseEffectReference
In Vitro Spinal Cord Preparation Tolperisone50-400 µMDose-dependent depression of ventral root potential[15][16]
Silperisone25-200 µMDose-dependent depression of ventral root potential[15][16]
Lidocaine100-800 µMDepression of ventral root potential[15][16]
In Vivo Spinal Reflexes Tolperisone10 mg/kg i.v.Depression of ventral root reflexes[15][16]
Silperisone10 mg/kg i.v.Depression of ventral root reflexes[15][16]
Lidocaine10 mg/kg i.v.Depression of ventral root reflexes[15][16]
Clinical Trials (Spasticity) Tolperisone150 mg (thrice daily)Significant improvement in Likert scale for muscle spasm[8]
Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to elucidate Tolperisone's mechanism of action.

1. Isolated Hemisected Spinal Cord Preparation

This in vitro protocol allows for the direct measurement of drug effects on spinal reflex pathways, independent of descending central control.

  • Objective: To measure the effect of Tolperisone on dorsal root-evoked ventral root potentials (DR-VRPs).

  • Methodology:

    • Tissue Preparation: Spinal cords are isolated from young (e.g., 6-day-old) Wistar rats under anesthesia and cooling[15]. The cord is hemisected longitudinally.

    • Mounting & Perfusion: The hemisected cord is transferred to a recording chamber and continuously perfused with oxygenated artificial cerebrospinal fluid (ACSF)[15][18].

    • Stimulation & Recording: A dorsal root is stimulated with a suction electrode, and the resulting potential is recorded from the corresponding ventral root, also with a suction electrode. The recorded potential includes monosynaptic and polysynaptic components[15].

    • Drug Application: After establishing a stable baseline recording, Tolperisone or other compounds are added to the perfusing ACSF at known concentrations.

    • Analysis: Changes in the amplitude and integral of the mono- and polysynaptic components of the DR-VRP are measured to quantify the drug's inhibitory effect[15].

2. Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons

This electrophysiological technique is used to study the effect of Tolperisone directly on the ion channels of primary sensory neurons.

  • Objective: To measure the blockade of voltage-gated sodium and calcium currents by Tolperisone.

  • Methodology:

    • Cell Preparation: DRGs are dissected from neonatal rats or mice. The ganglia are treated with enzymes (e.g., collagenase, trypsin) and mechanically dissociated to yield a single-cell suspension. The neurons are then plated on coverslips for culture[19][20].

    • Recording Setup: A coverslip with adherent DRG neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.

    • Patching: A glass micropipette with a tip resistance of 3-7 MΩ, filled with an internal solution, is used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration[21].

    • Voltage Clamp: The neuron's membrane potential is clamped at a holding potential (e.g., -80 mV). A series of depolarizing voltage steps are applied to elicit inward Na+ or Ca2+ currents. Specific ion channel blockers (e.g., TTX for Na+ channels, Cd2+ for Ca2+ channels) and specific ionic compositions of the internal/external solutions are used to isolate the current of interest[22].

    • Drug Application: Tolperisone is applied to the bath solution, and the voltage-step protocol is repeated to measure the reduction in current amplitude.

    • Analysis: Dose-response curves are generated to determine the IC50 for the blockade of specific ion channels[16].

Experimental Workflow Visualization

Patch_Clamp_Workflow start Start step1 1. Isolate Dorsal Root Ganglia (DRG) from Neonatal Rat start->step1 step2 2. Enzymatic & Mechanical Dissociation to Single Neurons step1->step2 step3 3. Culture Neurons on Coverslips step2->step3 step4 4. Achieve Whole-Cell Patch Configuration on a Single Neuron step3->step4 step5 5. Apply Voltage-Step Protocol to Elicit Ion Currents (Baseline Recording) step4->step5 step6 6. Perfuse with Tolperisone Solution step5->step6 step7 7. Re-apply Voltage-Step Protocol (Post-Drug Recording) step6->step7 step8 8. Analyze Reduction in Current Amplitude (Calculate % Inhibition) step7->step8 end_node End step8->end_node

Caption: Workflow for Whole-Cell Patch-Clamp on DRG Neurons.

References

Tolnapersine and the Dopamine D2 Receptor: An Uncharted Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the interaction between Tolnapersine and the dopamine (B1211576) D2 receptor. While early pharmacological studies hinted at a "mixed dopamine agonist and alpha-adrenoceptor antagonist activity" for this compound, this initial characterization is not substantiated by detailed, publicly accessible quantitative data, such as binding affinities (Ki), efficacy (EC50/IC50), or functional assay results specifically for the dopamine D2 receptor.

Currently, the primary mechanism of action attributed to this compound is its role as a centrally acting muscle relaxant. This effect is understood to be mediated through the blockade of voltage-gated sodium and calcium channels, which in turn inhibits polysynaptic reflexes in the spinal cord and reduces muscle spasticity. The available research predominantly focuses on these mechanisms, leaving its potential effects on dopaminergic systems largely unexplored in the public domain.

This technical guide aims to provide a transparent overview of the current knowledge gap and to outline the standard experimental protocols that would be necessary to elucidate the nature and extent of this compound's activity at the dopamine D2 receptor.

Current State of Knowledge: A Void in the Data

Despite a thorough search of scientific databases and literature, no specific studies providing quantitative data on the binding or functional activity of this compound at the dopamine D2 receptor were identified. This absence of information prevents the creation of a detailed technical guide with quantitative data tables and specific signaling pathway diagrams as initially requested. The initial mention of dopaminergic activity remains an isolated observation without the necessary experimental validation to be considered a core component of this compound's pharmacological profile.

Hypothetical Experimental Protocols to Characterize this compound's D2 Receptor Activity

To address the current knowledge gap, a series of standard pharmacological assays would be required. These experiments are fundamental in drug development to characterize the interaction of a compound with a specific receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing a known density of human dopamine D2 receptors (e.g., from CHO-K1 or HEK293 cells stably transfected with the D2 receptor gene) would be prepared.

  • Competition Binding: A constant concentration of a radiolabeled D2 receptor antagonist with high affinity and specificity (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the cell membranes.

  • This compound Titration: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.

  • Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Binding Affinity Determination

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis D2_membranes D2 Receptor-Expressing Cell Membranes Incubation Incubation of Membranes, Radioligand, and this compound D2_membranes->Incubation Radioligand Radiolabeled D2 Antagonist (e.g., [³H]-Spiperone) Radioligand->Incubation Tolnapersine_stock This compound Stock Solution Tolnapersine_stock->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_calc Calculate IC50 Counting->IC50_calc Ki_calc Calculate Ki using Cheng-Prusoff Equation IC50_calc->Ki_calc Affinity_profile Binding Affinity Profile Ki_calc->Affinity_profile

Caption: Workflow for determining this compound's D2 receptor binding affinity.

Functional Assays

Objective: To determine the functional activity of this compound at the dopamine D2 receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) and to quantify its potency (EC50) and efficacy.

Methodology (Example using a cAMP-based assay):

The dopamine D2 receptor is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor and a reporter system sensitive to changes in cAMP levels (e.g., CRE-luciferase).

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Agonist Mode: To test for agonist activity, treat the forskolin-stimulated cells with increasing concentrations of this compound. A decrease in the cAMP signal would indicate agonist activity. The concentration-response curve is used to determine the EC50 (potency) and the maximal effect relative to a known D2 agonist (efficacy).

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known D2 receptor agonist (e.g., quinpirole). A rightward shift in the agonist's concentration-response curve would indicate competitive antagonism. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

  • Signal Detection: Measure the intracellular cAMP levels using an appropriate method, such as a luciferase assay, HTRF (Homogeneous Time-Resolved Fluorescence), or an ELISA (Enzyme-Linked Immunosorbent Assay).

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R Tolnapersine_agonist This compound (as Agonist) Tolnapersine_agonist->D2R Gi Gi Protein D2R->Gi activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse

Caption: Gi-coupled signaling of the dopamine D2 receptor.

Conclusion

The assertion that this compound possesses dopamine D2 receptor activity is not supported by the currently available public scientific literature. While an early, non-quantitative mention of mixed dopaminergic effects exists, there is a clear absence of the detailed binding and functional data necessary to create an in-depth technical guide. To accurately characterize the pharmacological profile of this compound in relation to the dopamine D2 receptor, the standard experimental protocols outlined above would need to be performed. Until such data becomes available, the primary and well-documented mechanism of action of this compound remains its effect on voltage-gated ion channels, leading to its clinical utility as a muscle relaxant. Researchers, scientists, and drug development professionals should be aware of this significant gap in the pharmacological understanding of this compound.

The Chemical Landscape of Tolnapersine: A Technical Guide to its Structure, Synthesis, and Putative Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis of Tolnapersine. Given the limited publicly available information on its synthesis, this document outlines a plausible synthetic route based on established chemical principles and analogous reactions for structurally related molecules. Furthermore, it delves into the potential signaling pathways of this compound, reflecting its activity as a dopamine (B1211576) agonist and an alpha-adrenoceptor antagonist.

Chemical Structure and Properties of this compound

This compound is a chemical entity with the systematic IUPAC name 6-[4-(2-Methylphenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-2-naphthol[1]. Its chemical and physical properties are summarized in the table below.

IdentifierValueReference
IUPAC Name 6-[4-(2-Methylphenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-2-naphthol[1]
Synonyms This compound; BK 34-530[1]
CAS Number 70312-00-4[1][2]
Molecular Formula C21H26N2O[1][3]
Molecular Weight 322.44 g/mol [3]
Canonical SMILES Cc1ccccc1N2CCN(CC2)C3CCc4cc(ccc4C3)O[3]

Proposed Synthesis of this compound

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-N bond of the tetralin ring, leading to two key intermediates: 1-(2-methylphenyl)piperazine (B1583260) and a suitable derivative of 6-hydroxy-2-tetralone.

Synthesis of Key Intermediates

Step 1: Synthesis of 1-(2-methylphenyl)piperazine

This intermediate can be synthesized via the reaction of 2-methylaniline with bis(2-chloroethyl)amine (B1207034) or through a Buchwald-Hartwig amination of piperazine (B1678402) with 2-bromotoluene. A common laboratory-scale synthesis involves the reaction of 2-methylaniline with diethanolamine (B148213) in the presence of an acid catalyst, followed by cyclization.

Step 2: Synthesis of 6-methoxy-2-tetralone (B1345760)

A common starting material for the tetralone fragment is 6-methoxynaphthalene, which can be reduced to 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) (tetralin). Subsequent oxidation of the tetralin derivative at the benzylic position can yield the desired 6-methoxy-2-tetralone.

Final Assembly and Deprotection

Step 3: Reductive Amination

The key C-N bond can be formed through a reductive amination reaction between 6-methoxy-2-tetralone and 1-(2-methylphenyl)piperazine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Step 4: Demethylation

The final step in the synthesis is the deprotection of the hydroxyl group on the tetralin ring. The methyl ether can be cleaved using a strong acid, such as hydrobromic acid (HBr), or a Lewis acid like boron tribromide (BBr3), to yield the final product, this compound.

Proposed Experimental Workflow

Tolnapersine_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_steps Final Assembly aniline 2-Methylaniline piperazine_intermediate 1-(2-methylphenyl)piperazine aniline->piperazine_intermediate Cyclization diethanolamine Diethanolamine diethanolamine->piperazine_intermediate reductive_amination Reductive Amination piperazine_intermediate->reductive_amination naphthalene 6-Methoxynaphthalene tetralin 6-Methoxy-1,2,3,4-tetrahydronaphthalene naphthalene->tetralin Reduction tetralone 6-Methoxy-2-tetralone tetralin->tetralone Oxidation tetralone->reductive_amination demethylation Demethylation reductive_amination->demethylation Protected this compound This compound This compound demethylation->this compound

Proposed synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound is reported to have mixed dopamine agonist and alpha-adrenoceptor antagonist activity[3]. This dual mechanism of action suggests a complex interaction with downstream signaling cascades.

Dopamine Receptor Agonism

As a dopamine agonist, this compound is expected to bind to and activate dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels.

Alpha-Adrenoceptor Antagonism

As an alpha-adrenoceptor antagonist, this compound would block the action of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at alpha-adrenergic receptors. There are two main types of alpha-adrenoceptors: α1 and α2.

  • α1-Adrenoceptors: These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • α2-Adrenoceptors: These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Crosstalk between Adrenergic and Dopaminergic Signaling

There is significant crosstalk between adrenergic and dopaminergic signaling pathways in the central nervous system. For instance, activation of α2-adrenoceptors can inhibit dopamine D1 receptor signaling while enhancing dopamine D2 receptor signaling[1]. By acting as an antagonist at α2-adrenoceptors, this compound could potentially disinhibit D1 receptor signaling.

The following diagram illustrates the putative signaling pathways modulated by this compound.

Tolnapersine_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptors cluster_downstream Downstream Signaling This compound This compound dopamine_receptor Dopamine Receptor (D1/D2-like) This compound->dopamine_receptor Agonist alpha_receptor Alpha-Adrenoceptor (α1/α2) This compound->alpha_receptor Antagonist gs_protein Gs dopamine_receptor->gs_protein D1-like gi_protein_d Gi dopamine_receptor->gi_protein_d D2-like gq_protein Gq alpha_receptor->gq_protein α1 gi_protein_a Gi alpha_receptor->gi_protein_a α2 adenylyl_cyclase Adenylyl Cyclase (AC) gs_protein->adenylyl_cyclase Activates gi_protein_d->adenylyl_cyclase Inhibits plc Phospholipase C (PLC) gq_protein->plc Activates gi_protein_a->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp ip3_dag IP3 / DAG plc->ip3_dag pka PKA camp->pka ca_pkc Ca2+ / PKC ip3_dag->ca_pkc cellular_response_d Dopaminergic Cellular Response pka->cellular_response_d cellular_response_a Adrenergic Cellular Response ca_pkc->cellular_response_a

Putative signaling pathways of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and outlines a scientifically plausible route for its synthesis. While quantitative data and specific experimental protocols for its preparation are not publicly available, the proposed synthetic workflow offers a solid foundation for researchers in drug discovery and development. The elucidation of its dual action as a dopamine agonist and alpha-adrenoceptor antagonist opens avenues for further investigation into its pharmacological effects and therapeutic potential. The signaling pathway diagram presented herein serves as a conceptual framework for understanding its complex mechanism of action at the molecular level. Further research is warranted to validate the proposed synthesis and to fully characterize the pharmacological profile of this compound.

References

Tolnapersine and Multidrug Resistance: An Examination of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature and data reveals no direct evidence to support the role of Tolnapersine as a multidrug resistance (MDR) reversal agent. Extensive searches for its mechanism of action, interaction with key MDR proteins such as P-glycoprotein, and its effects on resistant cancer cells have not yielded any relevant findings. Therefore, the creation of an in-depth technical guide on this specific topic is not feasible at this time.

Multidrug resistance remains a significant hurdle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.

While the user's request focused on this compound, it is crucial to note a similarly named compound, Tolperisone , has been the subject of recent cancer research. A 2023 study published in Expert Opinion on Investigational Drugs explored the therapeutic potential of Tolperisone in human cancers. This research indicated that Tolperisone can inhibit cancer cell growth and induce cell death by targeting histone lysine-specific demethylase 1 (LSD1). Furthermore, the study suggested that Tolperisone may act synergistically with proteasome inhibitors and immunotherapy.[1] It is important to emphasize that this research pertains to Tolperisone and not this compound, and its mechanism of action is distinct from direct MDR reversal through inhibition of efflux pumps.

The core of MDR research revolves around the identification and development of agents that can inhibit the function of ABC transporters, thereby restoring the efficacy of conventional chemotherapeutics. The search for such MDR reversal agents is an active area of investigation, with numerous natural and synthetic compounds being evaluated.

Due to the absence of any data linking this compound to the reversal of multidrug resistance, this report cannot provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. The scientific community has not published any findings that would allow for the creation of such a technical guide. Further research would be required to establish any potential connection between this compound and the complex mechanisms of multidrug resistance in cancer.

References

An In-depth Technical Guide on the Pharmacological Profile of Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant that has been in clinical use for several decades for the treatment of pathologically increased skeletal muscle tone and associated pain.[1][2][3] Unlike many other centrally acting muscle relaxants, tolperisone is noted for its favorable side-effect profile, particularly its minimal sedative effects.[4][5] This document provides a comprehensive overview of the pharmacological properties of tolperisone, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on the technical details relevant to researchers and drug development professionals. While the initial query mentioned "Tolnapersine," available scientific literature predominantly refers to "Tolperisone." Information on "this compound" indicates its development was discontinued.[6]

Pharmacodynamics

Tolperisone's primary pharmacodynamic effect is the reduction of muscle spasticity and rigidity. It achieves this through a dual mechanism of action, targeting both the central nervous system and peripheral nerve membranes.[4][7]

Mechanism of Action

Tolperisone's multifaceted mechanism of action contributes to its muscle relaxant and analgesic properties:

  • Voltage-Gated Sodium and Calcium Channel Blockade: The cornerstone of tolperisone's action is its ability to block voltage-gated sodium and calcium channels.[1][2][3][4][7] This action stabilizes neuronal membranes, thereby reducing the firing rate of motor neurons and inhibiting the transmission of nerve impulses that lead to muscle spasms.[4][7]

  • Inhibition of Spinal Reflexes: Tolperisone demonstrates a specific inhibitory effect on monosynaptic and polysynaptic reflexes within the spinal cord.[1][7][8] This contributes to the reduction of muscle hypertonia.

  • Modulation of Descending Neural Pathways: The drug also influences descending facilitatory pathways from the brainstem to the spinal cord, further contributing to its muscle relaxant effects.[4]

  • Local Anesthetic Properties: Due to its sodium channel blocking capabilities, tolperisone also possesses local anesthetic properties, which likely contribute to its analgesic effects in conditions associated with painful muscle spasms.[4][7]

The following diagram illustrates the proposed mechanism of action of Tolperisone.

Tolperisone_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential NaChannel Voltage-Gated Na+ Channel ActionPotential->NaChannel Opens CaChannel Voltage-Gated Ca2+ Channel NaChannel->CaChannel Depolarization Opens Vesicle Neurotransmitter Vesicle CaChannel->Vesicle Triggers Fusion SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release of Neurotransmitters Receptor Neurotransmitter Receptor SynapticCleft->Receptor Binds MuscleContraction Muscle Contraction Receptor->MuscleContraction Initiates Tolperisone Tolperisone Tolperisone->NaChannel Blocks Tolperisone->CaChannel Blocks

Caption: Proposed Mechanism of Action of Tolperisone.

Pharmacokinetics

The pharmacokinetic profile of tolperisone is characterized by rapid absorption and significant interindividual variability.

Absorption and Distribution

Following oral administration, tolperisone is readily absorbed. The time to reach maximum plasma concentration (Tmax) is approximately 0.90 ± 0.31 hours.[9]

Metabolism and Excretion

Tolperisone is extensively metabolized, primarily by cytochrome P450 enzymes, with CYP2D6 being the main contributor, and to a lesser extent by CYP2C19 and CYP1A2.[10] This extensive metabolism leads to a relatively short mean half-life of about 1.00 ± 0.28 hours.[9] The significant involvement of CYP2D6, a highly polymorphic enzyme, is a major reason for the wide interindividual variability observed in tolperisone's pharmacokinetics.[10]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of tolperisone based on a study in healthy male Korean volunteers.

ParameterValueReference
Tmax (h) 0.90 ± 0.31[9]
Half-life (h) 1.00 ± 0.28[9]
AUC0-inf (ng/mL*h) 125.9 - 1,241.3[9]
Cmax (ng/mL) 64.2 - 784.9[9]

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Data are presented as mean ± standard deviation or range.

The significant variability in AUC and Cmax suggests that individualized dosing might be necessary to optimize the therapeutic effect of tolperisone.[9] A study on the effect of the CYP2D610 allele showed that individuals with this genetic variant had significantly higher exposure to tolperisone.[10] Specifically, the AUCinf in individuals with CYP2D610/10 and CYP2D6wt/10 genotypes were 5.18-fold and 2.25-fold higher, respectively, compared to those with the CYP2D6wt/*wt genotype.[10]

Clinical Efficacy and Safety

Tolperisone has been evaluated in various clinical settings for the treatment of acute and chronic conditions associated with muscle spasticity and pain.

Clinical Trials

A Phase III clinical trial, RESUME-1, investigated the efficacy and safety of tolperisone for acute, painful muscle spasms of the back.[11] This 14-day, double-blind, randomized, placebo-controlled study enrolled 1000 subjects in the USA.[11] Another study highlighted that tolperisone appears to lack the off-target central nervous system effects, such as sedation, that are common with other skeletal muscle relaxants.[11]

A Phase 1 study specifically assessed the central nervous system effects of tolperisone and found that it did not impair driving performance, in contrast to cyclobenzaprine.[12] The study also showed that tolperisone was comparable to placebo in terms of sleepiness.[12]

Safety and Tolerability

Tolperisone is generally well-tolerated.[7] Common side effects are typically mild and may include dizziness, headache, and gastrointestinal disturbances.[7] A key advantage of tolperisone is its minimal sedative effect, which distinguishes it from many other centrally acting muscle relaxants.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. While specific, step-by-step protocols are not fully detailed in the provided search results, the methodologies employed in key studies can be outlined.

In Vitro Studies
  • Objective: To elucidate the molecular mechanism of action of tolperisone.

  • Methods:

    • Patch-clamp electrophysiology: This technique would be used on isolated neurons or cell lines expressing specific ion channels (e.g., NaV1.2, NaV1.7, CaV2.2) to measure the effect of tolperisone on ion channel currents.

    • Tissue preparations: Isolated spinal cord preparations can be used to study the effect of tolperisone on synaptic transmission and reflex pathways.

The following diagram outlines a general workflow for in vitro evaluation of a compound like tolperisone.

In_Vitro_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis CellCulture Cell Culture/ Tissue Preparation CompoundApplication Application of Tolperisone CellCulture->CompoundApplication DataAcquisition Data Acquisition (e.g., Patch Clamp) CompoundApplication->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Conclusion Conclusion on Mechanism DataAnalysis->Conclusion

Caption: General Workflow for In Vitro Studies.

In Vivo Studies
  • Objective: To assess the pharmacodynamic effects and safety of tolperisone in whole animal models.

  • Methods:

    • Animal models of spasticity: For example, spasticity can be induced in rodents through spinal cord injury or genetic models. The effect of tolperisone on muscle tone and reflex activity would then be measured.

    • Behavioral tests: To assess sedative effects, tests like the rotarod test or open field test can be used.

    • Pharmacokinetic studies: Following administration of tolperisone to animals, blood samples are collected at various time points to determine pharmacokinetic parameters.[9]

Clinical Studies
  • Objective: To evaluate the efficacy, safety, and pharmacokinetics of tolperisone in humans.

  • Methods:

    • Randomized, double-blind, placebo-controlled trials: This is the gold standard for evaluating clinical efficacy and safety.[11]

    • Pharmacokinetic studies in healthy volunteers: These studies are conducted to determine the pharmacokinetic profile of the drug in humans.[9] Plasma concentrations of tolperisone are typically measured using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

The following diagram illustrates the logical flow of a clinical trial.

Clinical_Trial_Flow cluster_recruitment Patient Recruitment cluster_intervention Intervention cluster_assessment Assessment cluster_outcome Outcome Screening Screening of Potential Subjects Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Treatment Treatment Arm (Tolperisone) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Efficacy Efficacy Assessment Treatment->Efficacy Safety Safety Monitoring Treatment->Safety Placebo->Efficacy Placebo->Safety DataAnalysis Statistical Analysis Efficacy->DataAnalysis Safety->DataAnalysis Results Results and Conclusion DataAnalysis->Results

Caption: Logical Flow of a Clinical Trial.

Conclusion

Tolperisone is a well-established, centrally acting muscle relaxant with a unique pharmacological profile. Its dual mechanism of action, involving the blockade of voltage-gated ion channels and inhibition of spinal reflexes, provides effective relief from muscle spasticity and associated pain. A key distinguishing feature of tolperisone is its favorable safety profile, particularly the minimal sedative effects compared to other drugs in its class. The significant interindividual pharmacokinetic variability, primarily due to CYP2D6 polymorphism, suggests that a personalized medicine approach could optimize its therapeutic use. Further research into its precise molecular interactions and the development of strategies to manage its pharmacokinetic variability will continue to be important areas of investigation for drug development professionals.

References

In Vitro Characterization of Tolnapersine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Tolnapersine, the primary active metabolite of the centrally acting muscle relaxant tolperisone (B1682978), is understood to contribute to the overall pharmacological effect of its parent compound. However, a comprehensive in vitro characterization of this compound itself remains largely undocumented in publicly available scientific literature. While the mechanism of action of tolperisone is attributed to the blockade of voltage-gated sodium and calcium channels, specific quantitative data on the direct interaction of this compound with these or other molecular targets is scarce.

This technical guide provides a summary of the known aspects of this compound's in vitro profile, primarily focusing on its metabolic generation. Due to the limited availability of direct experimental data for this compound, this document also discusses the established in vitro characteristics of its parent compound, tolperisone, to provide a contextual framework.

Metabolic Pathway of this compound Formation

This compound, chemically known as hydroxymethyl tolperisone, is the major product of tolperisone's phase I metabolism. In vitro studies utilizing human liver microsomes have identified the specific cytochrome P450 (CYP) isoenzymes responsible for this biotransformation.

Table 1: Enzymes Involved in the In Vitro Metabolism of Tolperisone to this compound

Enzyme FamilySpecific Isoenzyme(s)Role in this compound Formation
Cytochrome P450CYP2D6Primary enzyme responsible for the hydroxylation of tolperisone to form this compound.[1]
Cytochrome P450CYP2C19, CYP2B6, CYP1A2Minor contribution to the formation of this compound.[1]
Experimental Protocol: In Vitro Metabolism of Tolperisone

The following provides a generalized protocol for assessing the in vitro metabolism of tolperisone to this compound using human liver microsomes, based on standard industry practices.

Objective: To identify the CYP isoenzymes involved in the formation of this compound from tolperisone.

Materials:

  • Tolperisone

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Specific CYP isoenzyme chemical inhibitors (e.g., quinidine (B1679956) for CYP2D6)

  • Recombinant human CYP enzymes

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for metabolite identification and quantification

Methodology:

  • Incubation: A reaction mixture is prepared containing human liver microsomes, tolperisone, and phosphate buffer.

  • Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Inhibition (for reaction phenotyping): In separate experiments, specific chemical inhibitors for various CYP isoenzymes are pre-incubated with the microsomes before the addition of tolperisone to determine the contribution of each enzyme.

  • Recombinant Enzyme Analysis: Tolperisone is incubated with individual recombinant human CYP enzymes to confirm the role of specific isoenzymes.

  • Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the formation of this compound.

Diagram 1: Experimental Workflow for In Vitro Metabolism of Tolperisone

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Tolperisone Tolperisone Incubate Incubate at 37°C Tolperisone->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for identifying metabolites of tolperisone in vitro.

Putative Mechanism of Action: Insights from Tolperisone

While direct in vitro studies on this compound are lacking, the pharmacological activity of its parent compound, tolperisone, is well-documented. It is hypothesized that this compound shares a similar mechanism of action. Tolperisone exerts its muscle relaxant effects through the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and the inhibition of spinal reflexes.

Diagram 2: Proposed Signaling Pathway for Tolperisone and its Metabolites

G cluster_channels Ion Channel Blockade cluster_effects Cellular Effects This compound Tolperisone / this compound Na_channel Voltage-gated Sodium Channels This compound->Na_channel Ca_channel Voltage-gated Calcium Channels This compound->Ca_channel Reduced_Excitability Reduced Neuronal Excitability Na_channel->Reduced_Excitability Ca_channel->Reduced_Excitability Inhibited_Reflex Inhibition of Spinal Reflexes Reduced_Excitability->Inhibited_Reflex

Caption: Proposed mechanism of action via ion channel blockade.

Quantitative Data

A significant gap exists in the scientific literature regarding quantitative in vitro data for this compound. To date, no publicly available studies have reported IC50, Ki, or EC50 values for this compound's activity on any specific molecular target. One review has explicitly stated that functional data on the pharmacological effects of the different metabolites of tolperisone are still lacking.[2]

Conclusion

The in vitro characterization of this compound is currently incomplete. While its formation via the metabolism of tolperisone is well-understood, its direct pharmacological activity, including its potency and selectivity for molecular targets, has not been thoroughly investigated in publicly accessible research. Future in vitro studies, such as electrophysiological patch-clamp experiments on various ion channels and radioligand binding assays, are necessary to fully elucidate the pharmacological profile of this compound and its contribution to the therapeutic effects of tolperisone. Without such data, a comprehensive and in-depth technical guide with detailed quantitative comparisons and experimental protocols for this compound cannot be fully realized.

References

Early discovery and development of Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the early discovery and development of a compound named "Tolnapersine" is not feasible at this time due to a lack of consistent and verifiable scientific information in the public domain. Initial research reveals conflicting and sparse data, suggesting that "this compound" may be a lesser-known developmental drug, a misnomer, or a compound that did not advance significantly through the clinical trial process.

The available information points to several different compounds, making it impossible to construct a coherent and accurate technical guide as requested. Search results have variously associated the name "this compound" with:

Significant search results also led to information on LY2452473 (also known as OPK-88004 or TT-701), a selective androgen receptor modulator (SARM), which appears to be unrelated to the other mentions.

Given the ambiguity and the lack of specific, reliable data on a compound definitively named "this compound," this report will instead focus on the well-documented early development of Tolperisone , a centrally acting muscle relaxant, as it is the most substantive lead from the initial searches. Should "this compound" be a distinct entity, further clarification on its chemical structure or alternative nomenclature would be required to proceed with a detailed report on that specific compound.

Tolperisone, a piperidine (B6355638) derivative, has been in clinical use for several decades as a centrally acting muscle relaxant.[2] This section will provide a technical overview of its early discovery, mechanism of action, and key developmental studies.

Synthesis and Chemical Properties

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone, is an aryl alkyl β-aminoketone.[3] The synthesis of tolperisone can be achieved through various methods, with one common approach involving the use of 4-methylpropiophenone as a starting material.[4]

Table 1: Chemical and Physical Properties of Tolperisone

PropertyValueReference
Molecular FormulaC16H23NO[5]
Molecular Weight245.36 g/mol [5]
CAS Number728-88-1[5]
AppearanceWhite crystalline powder
SolubilitySoluble in water and ethanol

Preclinical Development

Early preclinical studies were crucial in elucidating the pharmacological profile of tolperisone.

Mechanism of Action:

Tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[6][7] This action stabilizes neuronal membranes and reduces the firing of motor neurons, leading to muscle relaxation.[6] It exhibits a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves.[5] Unlike many other centrally acting muscle relaxants, tolperisone has been shown to have minimal sedative effects.[2][6]

The multifaceted mechanism of tolperisone includes:

  • Inhibition of Voltage-Gated Sodium and Calcium Channels: This is the primary mechanism, leading to a reduction in neuronal excitability.[7]

  • Membrane-Stabilizing Properties: Contributes to its muscle-relaxing effects.[7]

  • Modulation of Spinal Cord Reflex Pathways: It is believed to inhibit polysynaptic reflexes in the spinal cord.[7]

  • Local Anesthetic Properties: Due to its sodium channel blocking capabilities, it can help alleviate local pain associated with muscle spasms.[6][7]

Pharmacokinetics in Animal Models:

Preclinical pharmacokinetic studies in various animal models were essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of tolperisone. These studies demonstrated that tolperisone is well-absorbed orally and undergoes extensive metabolism, primarily by cytochrome P450 enzymes, particularly CYP2D6.[8]

Toxicology Studies:

Comprehensive toxicology studies were conducted in animals to assess the safety profile of tolperisone before its introduction into human clinical trials. These studies are a standard part of the Investigational New Drug (IND) application process required by regulatory bodies like the FDA.[9][10][11]

Clinical Development

Phase 1 Clinical Trials:

Early clinical trials in healthy volunteers focused on the safety, tolerability, and pharmacokinetics of tolperisone. A study in healthy Korean volunteers showed considerable interindividual variation in its pharmacokinetic profile.[12] For instance, the area under the curve (AUC) varied significantly among individuals, suggesting that dosing might need to be individualized.[12]

A Phase 1 study specifically designed to assess central nervous system (CNS) effects confirmed that tolperisone does not impair driving performance and does not cause significant sleepiness compared to placebo and another muscle relaxant, cyclobenzaprine.[13]

Table 2: Pharmacokinetic Parameters of Tolperisone in Healthy Volunteers

ParameterValue (Mean ± SD)Reference
Tmax (h)0.90 ± 0.31[12]
T1/2 (h)1.00 ± 0.28[12]
Cmax (ng/mL)Varies significantly (64.2 - 784.9)[12]
AUC0-inf (ng/mL*h)Varies significantly (125.9 - 1,241.3)[12]

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

  • Objective: To determine the pharmacokinetic profile of oral tolperisone hydrochloride.

  • Subjects: 15 healthy male Korean volunteers.

  • Methodology:

    • A single oral dose of tolperisone hydrochloride was administered.

    • Blood samples were collected at predetermined time points.

    • Plasma concentrations of tolperisone were measured using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

    • Pharmacokinetic parameters (Tmax, T1/2, Cmax, AUC) were calculated from the plasma concentration-time data.[12]

Phase 2 and 3 Clinical Trials:

Later-stage clinical trials were designed to evaluate the efficacy and safety of tolperisone in patients with conditions causing muscle spasms and spasticity. For example, the RESUME-1 study, a Phase 3 trial, investigated the efficacy and safety of tolperisone for painful, acute muscle spasms of the back.[14]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the proposed mechanism of action and a typical clinical trial workflow for a drug like tolperisone.

Tolperisone_Mechanism_of_Action Tolperisone Tolperisone Na_Channel Voltage-gated Sodium Channels Tolperisone->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channels Tolperisone->Ca_Channel Blocks Spinal_Reflex Spinal Cord Reflexes Tolperisone->Spinal_Reflex Inhibits Neuron Motor Neuron Na_Channel->Neuron Ca_Channel->Neuron Action_Potential Decreased Neuronal Excitability Neuron->Action_Potential Muscle_Spasm Reduced Muscle Spasm & Pain Action_Potential->Muscle_Spasm Spinal_Reflex->Neuron Inhibition Inhibition

Caption: Proposed mechanism of action for Tolperisone.

Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & Animal) IND Investigational New Drug (IND) Application Submission Preclinical->IND Phase1 Phase 1 Trial (Safety & PK in Healthy Volunteers) IND->Phase1 Phase2 Phase 2 Trial (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-marketing Surveillance NDA->Approval

Caption: Generalized workflow for clinical drug development.

References

Tolnapersine: A Hypothetical Exploration of its Potential in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of Tolnapersine for cardiovascular diseases has been discontinued. Consequently, there is a significant lack of publicly available preclinical and clinical data for this compound. This technical guide, therefore, presents a hypothetical exploration of this compound's potential cardiovascular effects based on its known pharmacological profile as a mixed dopamine (B1211576) agonist and alpha-adrenoceptor antagonist. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than a summary of established clinical efficacy or safety.

Introduction

This compound is a compound that was initially investigated for its potential therapeutic applications in cardiovascular diseases.[1] Its development was ultimately discontinued, leaving a void in the understanding of its specific interactions within the cardiovascular system. Pharmacologically, this compound is characterized as having a mixed profile, acting as both a dopamine agonist and an alpha-adrenoceptor antagonist.[1] This dual mechanism of action suggests a complex and potentially multifaceted impact on cardiovascular physiology. This guide aims to provide a theoretical framework for researchers by postulating the cardiovascular effects of this compound based on the known roles of dopamine and alpha-adrenergic signaling in the circulatory system.

Hypothetical Mechanism of Action

This compound's pharmacological activity is presumed to be the result of its interaction with two distinct receptor systems:

  • Dopamine Receptor Agonism: Dopamine receptors are widely distributed throughout the cardiovascular system and are involved in the regulation of blood pressure, cardiac function, and renal perfusion.[2][3] Agonism at these receptors can induce vasodilation, leading to a decrease in blood pressure, and may have direct effects on heart rate and contractility.[3][4]

  • Alpha-Adrenoceptor Antagonism: Alpha-adrenoceptors, particularly the α1 subtype, are crucial in mediating vasoconstriction in response to sympathetic stimulation. Antagonism of these receptors leads to vasodilation and a subsequent reduction in blood pressure. Interestingly, while non-selective blockade of α1-adrenoceptors has been linked to adverse cardiac events, activation of the α1A-subtype is thought to be cardioprotective.[5][6][7]

The combination of these two activities in a single molecule suggests a synergistic potential for blood pressure reduction through complementary mechanisms of vasodilation.

Potential Signaling Pathways

The cardiovascular effects of this compound can be hypothetically attributed to its influence on the following signaling pathways:

Dopamine Receptor Signaling

Activation of dopamine receptors, particularly D1-like receptors in the vasculature, is thought to increase intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and vasodilation. In the heart, dopamine receptor signaling can be more complex, potentially influencing contractility and heart rate.[4] The D2 receptor has been implicated in cardioprotective mechanisms, including the reduction of apoptosis and myocardial infarct size in preclinical models.[8]

This compound This compound Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) This compound->Dopamine_Receptor Agonist G_Protein G-Protein Dopamine_Receptor->G_Protein Cardioprotection Cardioprotection (via D2) Dopamine_Receptor->Cardioprotection Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Hypothetical Dopamine Agonist Signaling Pathway of this compound.
Alpha-Adrenoceptor Antagonist Signaling

As an antagonist at α1-adrenoceptors on vascular smooth muscle, this compound would block the binding of endogenous vasoconstrictors like norepinephrine. This would inhibit the Gq-protein coupled signaling cascade that leads to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the increase in intracellular calcium required for muscle contraction. This results in vasodilation.

This compound This compound Alpha1_Receptor α1-Adrenoceptor This compound->Alpha1_Receptor Antagonist Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Gq_Protein Gq-Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Vasoconstriction Vasoconstriction Smooth_Muscle_Contraction->Vasoconstriction

Hypothetical Alpha-Adrenoceptor Antagonist Signaling of this compound.

Postulated Quantitative Cardiovascular Effects

The following table summarizes the hypothetical quantitative effects of this compound on key cardiovascular parameters based on its dual mechanism of action. It is crucial to note that these are not empirically derived data for this compound.

ParameterExpected EffectRationale
Hemodynamics
Systolic Blood PressureDopamine agonism and alpha-adrenoceptor antagonism both lead to vasodilation, reducing peripheral resistance.
Diastolic Blood PressurePrimarily due to vasodilation from both mechanisms.
Heart Rate↔ or ↑Complex interplay; alpha-blockade can cause reflex tachycardia, while dopamine agonism can have variable effects.[1]
Cardiac Output↔ or ↑Potential for increase due to reduced afterload; direct cardiac effects of dopamine agonism are variable.
Vascular Effects
Systemic Vascular ResistancePrimary effect of both dopamine agonism and alpha-adrenoceptor antagonism.
Renal Blood FlowDopamine receptor activation is known to increase renal perfusion.[2]
Cardiac Function
Myocardial Contractility↔ or ↑Dopamine can have positive inotropic effects, though this is species- and receptor-dependent.[3][4]
Myocardial Oxygen DemandReduced afterload from vasodilation would decrease the workload on the heart.

Generic Experimental Protocols for a Compound like this compound

To investigate the cardiovascular effects of a novel compound with a pharmacological profile similar to this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity and selectivity of the compound for dopamine and adrenergic receptor subtypes.

    • Methodology: Radioligand binding assays using cell membranes expressing specific receptor subtypes. Varying concentrations of the test compound are incubated with a radiolabeled ligand known to bind to the receptor of interest. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

  • Isolated Tissue Bath Experiments:

    • Objective: To assess the functional effects of the compound on vascular tone and cardiac muscle contractility.

    • Methodology:

      • Vascular Rings: Rings of arteries (e.g., rat aorta) are mounted in an organ bath and pre-contracted with an alpha-agonist (e.g., phenylephrine). The ability of the test compound to induce relaxation is measured. To assess antagonist activity, the ability of the compound to inhibit contraction induced by an agonist is quantified.

      • Isolated Papillary Muscle: Papillary muscles from animal hearts are mounted in an organ bath, and the effects of the compound on the force and rate of contraction are measured.

In Vivo Studies
  • Anesthetized Animal Models (e.g., Rat, Dog):

    • Objective: To evaluate the acute hemodynamic effects of the compound.

    • Methodology: Animals are anesthetized, and catheters are inserted to measure blood pressure, heart rate, and cardiac output. The compound is administered intravenously at various doses, and the changes in cardiovascular parameters are recorded.

  • Conscious Telemetered Animal Models:

    • Objective: To assess the chronic effects of the compound on blood pressure and heart rate without the influence of anesthesia.

    • Methodology: Animals are surgically implanted with telemetry devices that continuously monitor and transmit cardiovascular data. The compound is administered orally or via infusion over an extended period.

Experimental Workflow

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis Receptor_Binding Receptor Binding Assays (Affinity & Selectivity) Isolated_Tissue Isolated Tissue Bath (Functional Activity) Receptor_Binding->Isolated_Tissue Characterize Mechanism Anesthetized_Model Anesthetized Animal Model (Acute Hemodynamics) Isolated_Tissue->Anesthetized_Model Confirm In Vivo Activity Telemetered_Model Conscious Telemetered Model (Chronic Effects) Anesthetized_Model->Telemetered_Model Assess Chronic Effects Data_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Telemetered_Model->Data_Analysis Integrate Data

Generic Experimental Workflow for a Cardiovascular Compound.

Conclusion

While the clinical development of this compound for cardiovascular disease was halted, its unique pharmacological profile as a mixed dopamine agonist and alpha-adrenoceptor antagonist provides a valuable case study for understanding the complex interplay of these two signaling systems in the cardiovascular system. The theoretical framework presented in this guide, based on the established roles of dopamine and adrenergic receptors, suggests that a compound with this profile could have potent vasodilatory and blood pressure-lowering effects. However, the precise balance of these activities and the potential for off-target effects would require extensive preclinical and clinical investigation. This exploration underscores the importance of a thorough understanding of receptor pharmacology in the design and development of novel cardiovascular therapeutics.

References

Physicochemical Properties of Tolnapersine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnapersine is a compound with mixed pharmacological activities, acting as both a dopamine (B1211576) agonist and an alpha-adrenoceptor antagonist. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent. These properties influence its formulation, delivery, pharmacokinetic profile, and pharmacodynamic activity. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for their determination, and illustrates its associated signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure [1][2]
Molecular Formula C₂₁H₂₆N₂O[1][2]
Molecular Weight 322.44 g/mol [1][2]
Melting Point Not available in published literature
Boiling Point Not available in published literature
Water Solubility Not available in published literature
pKa Not available in published literature
logP (Octanol-Water Partition Coefficient) Not available in published literature

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are general methods applicable to active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method [3][4][5][6][7]

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C/min) of a fresh sample as the temperature approaches the expected melting point.[3][4]

  • Observation: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid particle melts are recorded. This range represents the melting point of the substance.[4]

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The aqueous solubility of an API is a critical determinant of its oral bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of this compound is added to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A validated LC-MS/MS method for the determination of a related compound, tolperisone (B1682978), in human plasma has been described and could be adapted for this purpose.[8]

pKa (Acid Dissociation Constant) Determination

The pKa is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [9][10][11]

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been neutralized.[11]

Methodology: UV-Visible Spectrophotometry [2][9]

  • Solution Preparation: A series of solutions of this compound are prepared in buffers of varying pH.

  • UV-Vis Spectra Acquisition: The UV-visible absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa.[9]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the unionized compound in the two phases of a mixture of two immiscible solvents (typically octanol (B41247) and water) at equilibrium.

Methodology: Shake-Flask Method [12][13][14][15]

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other.[14]

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for phase separation.

  • Concentration Measurement: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV or LC-MS/MS.[14]

  • Calculation: The logP is calculated using the following formula: logP = log ( [this compound]octanol / [this compound]water )

Signaling Pathways

This compound's pharmacological effects are attributed to its dual activity as a dopamine D2-like receptor agonist and an alpha-1 adrenoceptor antagonist. The generalized signaling pathways for these mechanisms are depicted below.

Dopamine D2-like Receptor Agonist Signaling Pathway

As a D2-like receptor agonist, this compound is expected to activate inhibitory G-protein (Gi/o) coupled pathways. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream effectors.

Dopamine_D2_like_Agonist_Pathway Diagram 1: Dopamine D2-like Receptor Agonist Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound D2R Dopamine D2-like Receptor This compound->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Generalized signaling pathway for a Dopamine D2-like receptor agonist.

Alpha-1 Adrenoceptor Antagonist Signaling Pathway

As an antagonist of alpha-1 adrenoceptors, this compound blocks the binding of endogenous catecholamines like norepinephrine, thereby inhibiting the Gq-protein coupled signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Alpha1_Antagonist_Pathway Diagram 2: Alpha-1 Adrenoceptor Antagonist Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1R Alpha-1 Adrenoceptor This compound->A1R Blocks NE Norepinephrine NE->A1R Gq_protein Gq Protein A1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Blocked Cellular Response PKC->Cellular_Response Leads to

Caption: Generalized signaling pathway for an Alpha-1 adrenoceptor antagonist.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While foundational data such as molecular formula and weight are established, a significant gap exists in the public domain regarding experimentally determined values for properties like melting point, solubility, pKa, and logP. The provided general experimental protocols serve as a methodological framework for researchers to determine these crucial parameters. Furthermore, the illustrated signaling pathways provide a clear visual representation of this compound's dual mechanism of action, which is vital for understanding its pharmacological profile. Further experimental investigation is required to fully characterize the physicochemical profile of this compound to support its potential development as a therapeutic agent.

References

Tolnapersine: An In-Depth Technical Guide on its Core Molecular Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnapersine (also known as BK 34/530) is a pharmacological agent identified with a dual mechanism of action, exhibiting both dopamine (B1211576) receptor agonism and alpha-adrenoceptor antagonism. Despite its initial investigation for therapeutic potential, the clinical development of this compound was discontinued (B1498344). Consequently, detailed public data on its specific molecular interactions and downstream signaling cascades are limited. This technical guide provides a comprehensive overview of the known molecular targets of this compound, supplemented with a detailed exploration of the canonical signaling pathways associated with its target receptor families. This document aims to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential pharmacological effects of this compound and similar compounds.

Introduction

This compound emerged as a compound of interest due to its unique pharmacological profile, combining activity at two distinct and crucial receptor systems: the dopaminergic and the adrenergic systems. Understanding the molecular targets and the subsequent signaling pathways is fundamental to elucidating the physiological effects and therapeutic potential of such a molecule. This guide will synthesize the available information on this compound and provide a broader context of the signaling mechanisms it likely modulates.

Molecular Targets of this compound

The primary molecular targets of this compound have been identified as dopamine receptors and alpha-adrenoceptors.

  • Dopamine Receptor Agonism: this compound acts as an agonist at dopamine receptors. The specific subtypes of dopamine receptors (D1, D2, D3, D4, or D5) for which this compound has the highest affinity have not been extensively detailed in publicly available literature. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in numerous physiological functions, including motor control, motivation, reward, and cognition.[1][2]

  • Alpha-Adrenoceptor Antagonism: this compound also functions as an antagonist at alpha-adrenoceptors. Similar to its dopamine receptor activity, the specific alpha-adrenoceptor subtypes (α1 or α2) and their isoforms (e.g., α1A, α1B, α1D, α2A, α2B, α2C) targeted by this compound are not well-documented. Alpha-adrenoceptors are also GPCRs and are key regulators of the sympathetic nervous system, influencing processes such as vasoconstriction, smooth muscle contraction, and neurotransmitter release.[][4]

Quantitative Data

Due to the discontinued development of this compound, there is a scarcity of publicly available quantitative data regarding its receptor binding affinities (Ki or IC50 values) and functional potencies (EC50 or IC50 values). The following table summarizes the known qualitative activities and provides a template for the type of quantitative data that would be essential for a full pharmacological characterization.

Target Activity Quantitative Data (e.g., Ki, IC50) Reference
Dopamine ReceptorsAgonistData not publicly available[5][6]
Alpha-AdrenoceptorsAntagonistData not publicly available[5][6]

Signaling Pathways

Given the limited specific data for this compound, the following sections and diagrams illustrate the canonical signaling pathways activated by dopamine receptor agonists and inhibited by alpha-adrenoceptor antagonists.

Dopamine Receptor Signaling Pathways

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). As an agonist, this compound would be expected to activate one or more of these pathways.

D1-like receptors primarily couple to the Gαs/olf family of G-proteins. Agonist binding to these receptors initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and cellular function.

D1_like_Signaling This compound This compound (Agonist) D1R D1/D5 Receptor This compound->D1R Binds Gas Gαs/olf D1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

D1-like Receptor Signaling Pathway

D2-like receptors typically couple to the Gαi/o family of G-proteins. Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels and phospholipase C (PLC).

D2_like_Signaling cluster_cAMP Decreased Production This compound This compound (Agonist) D2R D2/D3/D4 Receptor This compound->D2R Binds Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP PKA PKA Activity cAMP->PKA

D2-like Receptor Signaling Pathway
Alpha-Adrenoceptor Signaling Pathways

Alpha-adrenoceptors are divided into two main types, α1 and α2, each with distinct signaling mechanisms. As an antagonist, this compound would block the signaling cascades initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.

α1-adrenoceptors are coupled to Gαq/11 G-proteins. Activation of these receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various cellular proteins, leading to smooth muscle contraction and other cellular responses. This compound would antagonize these effects.

a1_Adrenoceptor_Signaling This compound This compound (Antagonist) a1R α1-Adrenoceptor This compound->a1R Blocks Gaq Gαq/11 a1R->Gaq PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Mediates

α1-Adrenoceptor Signaling Pathway

α2-adrenoceptors are coupled to Gαi/o G-proteins, similar to D2-like dopamine receptors. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP and reduced PKA activity. In the context of the nervous system, presynaptic α2-adrenoceptors act as autoreceptors, and their activation inhibits the further release of norepinephrine, creating a negative feedback loop. As an antagonist, this compound would block this inhibitory effect, potentially leading to increased norepinephrine release.

a2_Adrenoceptor_Signaling This compound This compound (Antagonist) a2R α2-Adrenoceptor (Presynaptic) This compound->a2R Blocks Gai Gαi/o a2R->Gai AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Release Norepinephrine Release cAMP->NE_Release Inhibits

α2-Adrenoceptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various dopamine and alpha-adrenoceptor subtypes.

  • General Protocol:

    • Cell membranes expressing the receptor of interest are prepared.

    • A radiolabeled ligand with known affinity for the receptor is incubated with the membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured.

    • The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) and efficacy of this compound.

  • General Protocols:

    • cAMP Assays: For receptors coupled to adenylyl cyclase (D1-like, D2-like, α2), changes in intracellular cAMP levels are measured in response to this compound.

    • Calcium Mobilization Assays: For receptors coupled to PLC (α1), changes in intracellular calcium are measured using fluorescent dyes in response to an agonist in the presence and absence of this compound.

    • Reporter Gene Assays: Cells are transfected with a reporter gene (e.g., luciferase) under the control of a response element (e.g., CRE for cAMP pathways). The activity of the reporter gene is measured as an indicator of receptor activation.

The following diagram illustrates a general experimental workflow for characterizing a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Binding Radioligand Binding Assays (Determine Ki) Functional Functional Assays (Determine EC50/IC50) Binding->Functional Signaling Signaling Pathway Analysis (e.g., Western Blot for phosphorylated proteins) Functional->Signaling Phenotypic Phenotypic Assays (e.g., muscle contraction, cell proliferation) Signaling->Phenotypic PK Pharmacokinetics (ADME) Phenotypic->PK PD Pharmacodynamics (Physiological Effects) PK->PD Efficacy Efficacy in Disease Models PD->Efficacy

General Drug Discovery Workflow

Conclusion

This compound is a compound with a potentially complex pharmacology due to its dual activity as a dopamine agonist and an alpha-adrenoceptor antagonist. While its development was halted, precluding the availability of extensive data, an understanding of its molecular targets allows for a theoretical framework of its potential physiological effects. The signaling pathways detailed in this guide represent the current understanding of how these receptor families transduce signals and provide a basis for predicting the cellular and systemic consequences of this compound's actions. Further research into compounds with mixed pharmacology may yet reveal novel therapeutic opportunities. This guide serves as a foundational resource for scientists interested in the continued exploration of dopaminergic and adrenergic modulation.

References

Discontinued Clinical Trials of Tolnapersine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the discontinued (B1498344) clinical trials of Tolnapersine. Due to the early stage of its discontinuation (Phase 1) and the age of the available research, comprehensive data is limited.

Executive Summary

This compound (also known as BK 34/530) was a cardiovascular drug candidate developed by Novartis Pharma AG for the treatment of hypertension. The development of this compound was discontinued during Phase 1 clinical trials. Publicly available data is scarce; however, a 1985 study provides some insights into its pharmacological effects. This technical guide consolidates the available information on this compound's clinical trials, experimental protocols, and proposed mechanism of action to offer a resource for researchers and professionals in drug development. The primary reason for its discontinuation is not officially stated, but adverse cardiovascular effects observed in early studies, such as tachycardia, are a likely contributing factor.

Overview of this compound and its Clinical Development

This compound was investigated as a potential antihypertensive agent. Its development did not proceed past Phase 1 clinical trials and was ultimately discontinued by Novartis.

Trial Attribute Information Source
Drug Name This compound (BK 34/530)[1]
Sponsoring Organization Novartis Pharma AG[1]
Therapeutic Area Cardiovascular Diseases[1]
Indication Hypertension[1]
Highest Development Phase Phase 1[1]
Development Status Discontinued[1]

Quantitative Data from Clinical Investigations

The only available quantitative data for this compound comes from a study conducted by Bateman in 1985, which primarily investigated the pharmacological control of gastric emptying. This study included assessments of blood pressure and heart rate.

Table 2.1: Hemodynamic Effects of Orally Administered this compound (BK 34/530)

Dosage Effect on Blood Pressure Effect on Heart Rate Source
50 mgSmall, significant fallNot specified[1]
100 mgSmall, significant fallSignificant tachycardia[1]

Table 2.2: Effects of this compound (BK 34/530) on Gastric Emptying

Dosage Parameter Placebo This compound (BK 34/530) Source
50 mgGastric volume at 5 min (ml)256 +/- 44.3247 +/- 38[1]
Gastric half-emptying time (t0.5 min)15.3 +/- 1.3214.2 +/- 1.94[1]
100 mgGastric volume at 5 min (ml)256 +/- 44.3228 +/- 43.7[1]
Gastric half-emptying time (t0.5 min)15.3 +/- 1.3221.1 +/- 3.82[1]

Experimental Protocols

The following experimental protocol is derived from the 1985 study by Bateman, which provides the most detailed public information on a clinical investigation involving this compound.

Study Design: A placebo-controlled study in normal male volunteers to assess the effects of three compounds with differing pharmacological properties on gastric emptying, blood pressure, pulse rate, and sedation.[1]

Subject Population: Normal, healthy male volunteers.

Methodology:

  • Drug Administration: this compound (BK 34/530) was administered orally at doses of 50 mg and 100 mg.[1]

  • Gastric Emptying Measurement: The primary focus of the study was to assess gastric emptying. This was likely measured using scintigraphy or a similar imaging technique, as was common for such studies. The volume of a liquid meal remaining in the stomach was measured at specific time points.

  • Hemodynamic Monitoring: Blood pressure and pulse rate were monitored in the subjects after drug administration.[1]

  • Sedation Assessment: The study also included an assessment of sedation.[1]

Proposed Mechanism of Action and Signaling Pathways

This compound is described as having a mixed pharmacological profile, acting as both a dopamine (B1211576) agonist and an alpha-adrenoceptor antagonist.[1] The specific receptor subtypes targeted by this compound are not detailed in the available literature.

Visualized Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways based on the described mechanism of action of this compound.

Tolnapersine_Signaling_Pathway cluster_dopamine Dopamine Agonist Pathway cluster_alpha Alpha-Adrenoceptor Antagonist Pathway Tolnapersine_D This compound Dopamine_Receptor Dopamine Receptor Tolnapersine_D->Dopamine_Receptor Binds & Activates G_Protein_D G-protein Dopamine_Receptor->G_Protein_D Activates Adenylyl_Cyclase_D Adenylyl Cyclase G_Protein_D->Adenylyl_Cyclase_D Inhibits (Gi) cAMP_D ↓ cAMP Adenylyl_Cyclase_D->cAMP_D PKA_D ↓ PKA Activity cAMP_D->PKA_D Cellular_Response_D Cellular Response (e.g., smooth muscle relaxation) PKA_D->Cellular_Response_D Tolnapersine_A This compound Alpha_Receptor Alpha-Adrenoceptor Tolnapersine_A->Alpha_Receptor Blocks G_Protein_A G-protein Alpha_Receptor->G_Protein_A Activates (Gq) Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor Binds PLC Phospholipase C G_Protein_A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Calcium ↑ Intracellular Ca2+ IP3_DAG->Calcium Cellular_Response_A Blocked Cellular Response (e.g., vasoconstriction) Calcium->Cellular_Response_A

Caption: Hypothesized signaling pathways of this compound.

Visualized Experimental Workflow

The following diagram outlines the logical workflow of the clinical investigation as described by Bateman (1985).

Experimental_Workflow cluster_protocol Experimental Protocol cluster_measurements Data Collection cluster_analysis Analysis Recruitment Recruit Healthy Male Volunteers Grouping Divide into Groups (Placebo, 50mg, 100mg) Recruitment->Grouping Administration Oral Administration of This compound or Placebo Grouping->Administration Gastric_Emptying Measure Gastric Emptying Administration->Gastric_Emptying Hemodynamics Monitor Blood Pressure and Pulse Rate Administration->Hemodynamics Sedation Assess Sedation Administration->Sedation Comparison Compare this compound Groups to Placebo Gastric_Emptying->Comparison Hemodynamics->Comparison Sedation->Comparison Conclusion Draw Conclusions on Pharmacological Effects Comparison->Conclusion

Caption: Logical workflow of the Bateman (1985) study.

Discussion and Insights

The discontinuation of this compound's clinical development, likely in the mid-1980s, means that the available data is limited and lacks the detail of modern clinical trial reporting. The key findings from the Bateman (1985) study suggest a complex pharmacological profile. While the intended therapeutic effect for hypertension was a reduction in blood pressure, the concurrent induction of significant tachycardia at a higher dose would have been a major safety concern.[1] Tachycardia increases myocardial oxygen demand and can be pro-arrhythmic, which is highly undesirable in a drug intended for long-term management of hypertension.

The dual mechanism of dopamine agonism and alpha-adrenoceptor antagonism presents a complex picture for predicting the overall cardiovascular effect. While alpha-adrenoceptor antagonism would be expected to lower blood pressure through vasodilation, the effects of dopamine agonism on the cardiovascular system can be varied depending on the receptor subtype selectivity (D1-like vs. D2-like receptors).

Conclusion

This compound represents an early-stage drug development candidate that was discontinued, likely due to an unfavorable risk-benefit profile observed in Phase 1 clinical trials. The available data, primarily from a single 1985 publication, points towards a modest blood pressure-lowering effect coupled with a significant increase in heart rate at higher doses. This technical guide provides a consolidated overview of the limited public information on the discontinued clinical trials of this compound. The lack of comprehensive data underscores the challenges in retrospectively analyzing the development of drug candidates that were discontinued several decades ago.

References

The Structure-Activity Relationship of Tolnapersine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Centrally Acting Muscle Relaxant

Tolnapersine, a piperidine (B6355638) derivative, has been a subject of interest in the field of centrally acting muscle relaxants for its potential to alleviate muscle spasticity with a favorable side-effect profile. Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel, more effective analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Structure and Mechanism of Action

This compound's chemical scaffold is characterized by a 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one structure. Its primary mechanism of action involves the inhibition of spinal reflexes. This is achieved through a dual blockade of voltage-gated sodium and calcium channels, which predominantly leads to a presynaptic inhibition of neurotransmitter release from primary afferent endings.[1] This targeted action on the spinal cord contributes to its muscle relaxant effects.

Structure-Activity Relationship Studies: Quantitative Insights

Key insights into the SAR of this compound have been gleaned from comparative studies with its structural analogs. The following table summarizes the inhibitory effects of this compound and related compounds on the ventral root potential (VRP) in an isolated hemisected spinal cord preparation from 6-day-old rats. The depression of VRP serves as a quantitative measure of their spinal reflex inhibitory activity.

CompoundConcentration (µM)VRP Depression (%)
This compound 50~20
100~40
200~60
400~80
Eperisone 25-200Dose-dependent depression
Lanperisone 25-200Dose-dependent depression
Inaperisone 25-200Dose-dependent depression
Silperisone (B129589) 25-200Dose-dependent depression

Data adapted from Kocsis et al., 2005. The original paper presents the data graphically; the percentage of depression is estimated from these graphs for illustrative purposes.[1]

These studies indicate that modifications to the this compound structure, as seen in its analogs, can modulate the potency of spinal reflex inhibition. Notably, silperisone has been shown to have a particularly marked effect on voltage-gated calcium channels in addition to its action on sodium channels.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of the spinal reflex inhibitory activity of this compound and its analogs, based on the protocol described by Kocsis et al. (2005).[1]

Isolated Hemisected Spinal Cord Preparation:

  • Animal Model: 6-day-old Wistar rats.

  • Dissection: The lumbosacral spinal cord is isolated and hemisected.

  • Perfusion: The preparation is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution, gassed with 95% O2 and 5% CO2, at a rate of 2-3 ml/min. The aCSF composition is as follows: 125 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, and 10 mM glucose.

  • Stimulation and Recording: A dorsal root (L3–L5) is stimulated using a suction electrode, and the evoked ventral root potential (VRP) is recorded from the corresponding ventral root using another suction electrode.

  • Drug Application: Test compounds (this compound and its analogs) are applied to the perfusion solution at varying concentrations.

  • Data Analysis: The amplitude of the VRP is measured before and after drug application to quantify the percentage of depression.

Signaling Pathway and Logical Relationships

The mechanism of action of this compound and its analogs can be visualized as a signaling cascade that ultimately leads to the inhibition of muscle contraction.

Tolnapersine_Mechanism This compound's Mechanism of Spinal Reflex Inhibition This compound This compound & Analogs Na_Channel Voltage-gated Na+ Channels This compound->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Blocks Presynaptic_Terminal Presynaptic Terminal (Primary Afferent) Na_Channel->Presynaptic_Terminal Depolarization Inhibition Inhibition Na_Channel->Inhibition NT_Release Neurotransmitter Release Ca_Channel->NT_Release Triggers Ca_Channel->Inhibition Presynaptic_Terminal->NT_Release Postsynaptic_Neuron Postsynaptic Neuron (Motoneuron) NT_Release->Postsynaptic_Neuron Activates Muscle_Contraction Muscle Contraction Postsynaptic_Neuron->Muscle_Contraction Stimulates Inhibition->NT_Release Reduces

Caption: Mechanism of this compound on spinal reflex inhibition.

The following diagram illustrates a typical experimental workflow for evaluating the structure-activity relationship of this compound analogs.

SAR_Workflow Experimental Workflow for this compound SAR Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro_Assay In Vitro Assay (e.g., Spinal Cord Prep) Purification->In_Vitro_Assay Data_Analysis Quantitative Data Analysis (e.g., IC50, % Inhibition) In_Vitro_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination Lead_Optimization Lead Optimization SAR_Determination->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for SAR studies of this compound analogs.

Future Directions

Further research into the SAR of this compound could focus on synthesizing and evaluating a broader range of analogs, including those with modifications to the piperidine ring, the propiophenone (B1677668) backbone, and the aromatic substituent. The development of computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, could also accelerate the discovery of new lead compounds with improved potency and selectivity. A deeper understanding of the specific interactions between this compound and its target ion channels at the molecular level will be crucial for the rational design of next-generation muscle relaxants.

References

Preclinical Pharmacology of Tolperisone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This document focuses on the preclinical pharmacology of Tolperisone (B1682978). Initial searches for "Tolnapersine" yielded minimal and inconclusive results, suggesting a likely typographical error. Given the extensive and relevant preclinical data available for Tolperisone, a centrally acting muscle relaxant, this guide has been developed to address the core scientific query.

Executive Summary

Tolperisone is a centrally acting muscle relaxant with a well-established history of use in the treatment of skeletal muscle hypertonicity and spasticity. Its preclinical profile is characterized by a unique mechanism of action that differentiates it from other drugs in its class, notably its lack of significant sedative effects. This guide provides a comprehensive overview of the preclinical pharmacology of Tolperisone, summarizing key data on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology in various animal models. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols and signaling pathways are detailed and visualized.

Mechanism of Action

Tolperisone exerts its muscle relaxant effects primarily through the blockade of voltage-gated sodium and calcium channels, leading to a stabilization of neuronal membranes and inhibition of spinal reflexes.[1][2] This dual-channel inhibition is central to its therapeutic action.

Inhibition of Voltage-Gated Sodium Channels

Tolperisone demonstrates a state- and use-dependent blockade of voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in neurons.[3] This action is considered a primary contributor to its membrane-stabilizing effect and the suppression of neuronal hyperexcitability that underlies muscle spasticity.[3][4] Tolperisone has been shown to interact with several isoforms of sodium channels.

  • In Vitro Efficacy: The inhibitory effects of Tolperisone on various voltage-gated sodium channel isoforms have been quantified, with IC50 values indicating a degree of selectivity.

Sodium Channel Isoform IC50 (µM) Experimental System
NaV1.2Not specifiedXenopus laevis oocytes
NaV1.3Not specifiedXenopus laevis oocytes
NaV1.4Not specifiedXenopus laevis oocytes
NaV1.5Not specifiedXenopus laevis oocytes
NaV1.6Not specifiedXenopus laevis oocytes
NaV1.7Not specifiedXenopus laevis oocytes
NaV1.8Not specifiedXenopus laevis oocytes
A detailed study on the interaction of tolperisone with various sodium channel isoforms did not provide specific IC50 values but highlighted a tonic, state-dependent block.[3][5]
Inhibition of Voltage-Gated Calcium Channels

In addition to its effects on sodium channels, Tolperisone also inhibits voltage-gated calcium channels, particularly N-type channels.[6][7] This action is thought to contribute to the presynaptic inhibition of neurotransmitter release from primary afferent nerve terminals in the spinal cord.[6] By reducing calcium influx, Tolperisone dampens the release of excitatory neurotransmitters like glutamate (B1630785), further contributing to the suppression of spinal reflex arcs.[4][8]

Tolperisone's Dual Ion Channel Inhibition Pathway cluster_Neuron Presynaptic Nerve Terminal cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Tolperisone Tolperisone Na_Channel Voltage-Gated Sodium Channel (NaV) Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel (N-type) Tolperisone->Ca_Channel Blocks Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Vesicle_Fusion Vesicle Fusion and Neurotransmitter Release Ca_Channel->Vesicle_Fusion Triggers Action_Potential->Ca_Channel Depolarization Glutamate Glutamate Vesicle_Fusion->Glutamate Releases Glutamate_Synapse Glutamate in Synapse Postsynaptic_Receptor Glutamate Receptors Glutamate_Synapse->Postsynaptic_Receptor Binds to Postsynaptic_Excitation Reduced Excitatory Postsynaptic Potential Postsynaptic_Receptor->Postsynaptic_Excitation Leads to

Caption: Tolperisone's inhibitory action on both voltage-gated sodium and calcium channels in the presynaptic neuron.

Pharmacodynamics

The pharmacodynamic effects of Tolperisone have been extensively studied in various in vivo and in vitro models, demonstrating its efficacy in reducing muscle hypertonia and inhibiting spinal reflexes.

In Vivo Animal Models

Tolperisone has shown significant muscle relaxant activity in several preclinical models of muscle spasticity and rigidity.

Animal Model Species Dose Range Route of Administration Observed Effect
Decerebrate RigidityCat5-10 mg/kgIntravenousReduction of extensor muscle rigidity.
Decerebrate RigidityCat50-100 mg/kgIntraduodenalReduction of extensor muscle rigidity.
Spinal ReflexesCat2.5-10 mg/kgIntravenousDose-dependent inhibition of monosynaptic and polysynaptic reflexes.[3]
Neuropathic PainRat25, 50, 100 mg/kgOralRestoration of decreased paw pressure threshold and normalization of elevated cerebrospinal fluid glutamate levels.[9][10]
In Vitro Models

In vitro studies have been crucial in elucidating the direct effects of Tolperisone on neuronal preparations, independent of systemic influences.

Model Preparation Concentration Range Observed Effect
Spinal ReflexesIsolated hemisected spinal cord of 6-day-old rats50-400 µMDose-dependent depression of the ventral root potential.[6]
Glutamate ReleaseRat brain synaptosomes40, 100, 400 µMConcentration-dependent inhibition of 4-aminopyridine-induced glutamate release.[10]

Pharmacokinetics

The pharmacokinetic profile of Tolperisone has been characterized in several preclinical species, revealing rapid absorption and extensive metabolism.

Parameter Rat Dog
Tmax ~0.90 ± 0.31 h (oral)[11]Not explicitly found in searches.
Cmax Varies significantly with dose and individuals.[11]Not explicitly found in searches.
Half-life (t1/2) ~1.5 h[4]Not explicitly found in searches.
Bioavailability Low due to extensive first-pass metabolism.Not explicitly found in searches.
Metabolism Primarily via CYP2D6 to hydroxymethyl tolperisone.[4]Not explicitly found in searches.
Excretion Primarily renal, with less than 0.1% of the dose excreted unchanged in urine.[4]Not explicitly found in searches.

Note: There is considerable interindividual variation in the pharmacokinetics of Tolperisone.[3][12][11]

Toxicology

The preclinical safety profile of Tolperisone has been evaluated in acute and chronic toxicity studies.

Acute Toxicity
Species Route of Administration LD50
RatOral~1400 mg/kg
MouseOral~1400 mg/kg
Chronic Toxicity

Repeat-dose toxicity studies have established the No-Observed-Adverse-Effect-Level (NOAEL) in rats and dogs.

Species Duration Route of Administration NOAEL
Rat6-monthOral50 mg/kg/day[1]
Dog9-monthOral5 mg/kg/day[1]

Experimental Protocols

Decerebrate Rigidity Model in Cats

This model is a classic preparation for studying the effects of drugs on muscle hypertonia of central origin.

  • Animal Preparation: Adult cats are anesthetized with an appropriate anesthetic (e.g., isoflurane). A tracheotomy is performed for artificial ventilation.

  • Decerebration: A transection of the brainstem is made at the intercollicular level. This procedure removes inhibitory signals from higher brain centers, resulting in exaggerated extensor muscle tone, particularly in the limbs.[13][14]

  • Drug Administration: Tolperisone or vehicle is administered intravenously or intraduodenally.

  • Assessment of Rigidity: The degree of muscle rigidity is assessed by measuring the resistance to passive flexion and extension of the limbs, often quantified using electromyography (EMG) of extensor muscles or by measuring the force required to flex a joint.

  • Data Analysis: Changes in muscle tone following drug administration are compared to baseline and vehicle control groups.

Experimental Workflow: Decerebrate Rigidity Model Start Start Anesthesia Anesthetize Cat Start->Anesthesia Decerebration Perform Intercollicular Decerebration Anesthesia->Decerebration Baseline Measure Baseline Muscle Rigidity (EMG) Decerebration->Baseline Drug_Admin Administer Tolperisone or Vehicle (IV/ID) Baseline->Drug_Admin Post_Drug_Measurement Measure Post-Treatment Muscle Rigidity (EMG) Drug_Admin->Post_Drug_Measurement Analysis Compare Pre- and Post- Treatment Rigidity Post_Drug_Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing Tolperisone's effect on decerebrate rigidity in cats.

Isolated Spinal Cord Preparation in Rats

This in vitro model allows for the direct assessment of a drug's effect on spinal reflex pathways without the influence of supraspinal inputs or systemic circulation.

  • Tissue Isolation: Spinal cords are dissected from young rats (e.g., 6-day-old) and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[15][16][17]

  • Preparation: The spinal cord is hemisected, and one half is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

  • Stimulation and Recording: A dorsal root is stimulated with a suction electrode, and the resulting electrical potential is recorded from the corresponding ventral root. This allows for the measurement of both monosynaptic and polysynaptic reflexes.

  • Drug Application: Tolperisone is added to the perfusing aCSF at various concentrations.

  • Data Analysis: The amplitude of the ventral root potentials before, during, and after drug application are measured and compared to determine the inhibitory effect of Tolperisone on spinal reflexes.[6]

Conclusion

The preclinical data for Tolperisone robustly support its mechanism of action as a dual inhibitor of voltage-gated sodium and calcium channels. This translates to effective muscle relaxation in relevant animal models of spasticity and hypertonia. Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism, and it demonstrates a favorable safety profile in acute and chronic toxicity studies. These findings provide a strong foundation for its clinical use as a centrally acting muscle relaxant with a low incidence of sedation.

References

Tolnapersine: A Technical Whitepaper on a Centrally Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnapersine is a centrally acting muscle relaxant that has been investigated as a potential therapeutic agent for the relief of acute muscle spasms. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. Preclinical and early-phase clinical studies showed promise for its efficacy and a favorable safety profile, particularly a lack of sedative effects compared to other muscle relaxants. However, a pivotal Phase 3 clinical trial failed to meet its primary efficacy endpoints. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols from key studies.

Introduction

This compound is a non-opioid, centrally acting skeletal muscle relaxant. It was under development by Neurana Pharmaceuticals for the treatment of acute, painful muscle spasms of the back.[1] Unlike many other drugs in its class, this compound was purported to have a favorable side-effect profile, notably a lack of somnolence and cognitive impairment.[2] This whitepaper will delve into the technical details of this compound, presenting a comprehensive analysis of its pharmacological profile and clinical evaluation.

Mechanism of Action

This compound exerts its muscle relaxant effects through a dual mechanism of action primarily centered on the inhibition of neuronal signaling in the spinal cord.[3] It functions as a blocker of both voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[3] This combined action leads to a predominant presynaptic inhibition of neurotransmitter release from primary afferent endings, thereby depressing spinal reflexes.[3]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway through which this compound mediates its effects on neuronal excitability and muscle relaxation.

Tolnapersine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) ActionPotential Action Potential Propagation VGSC Voltage-Gated Na+ Channel ActionPotential->VGSC Opens VGCC Voltage-Gated Ca2+ Channel ActionPotential->VGCC Opens Ca_Influx Ca2+ Influx VGSC->Ca_Influx Depolarization opens VGCC->Ca_Influx Mediates Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter Releases This compound This compound This compound->VGSC Blocks This compound->VGCC Blocks Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Initiates

Caption: Proposed mechanism of action of this compound at the presynaptic terminal.

Preclinical Data

Preclinical studies on this compound and its analogs focused on their effects on spinal reflexes in vitro and in vivo. A key study by Kocsis et al. (2005) investigated the spinal reflex depressant mechanism of this compound.

Quantitative Data from Preclinical Studies

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and related compounds on different components of the dorsal root-evoked ventral root potential (DR-VRP) in an isolated hemisected spinal cord preparation from 6-day-old rats.[3]

CompoundMonosynaptic Peak (µM)EPSP Integral (µM)EPSP Amplitude (µM)Late EPSP Integral (µM)
This compound 225 ± 25180 ± 20200 ± 22150 ± 18
Eperisone 150 ± 15120 ± 12130 ± 14100 ± 10
Lanperisone 120 ± 1390 ± 10100 ± 1180 ± 9
Inaperisone 100 ± 1175 ± 885 ± 965 ± 7
Silperisone 80 ± 960 ± 770 ± 850 ± 6
Lidocaine 450 ± 40350 ± 30400 ± 35300 ± 25

Clinical Studies

This compound has been evaluated in several clinical trials, including a Phase 1 study on CNS effects, a Phase 2 dose-ranging study (STAR), and a pivotal Phase 3 trial (RESUME-1).

Phase 1 CNS Effects Study

A randomized, 4-period, crossover study in 39 healthy volunteers was conducted to investigate the effects of this compound on driving performance, sleepiness, and cognitive function.[4]

Preferred TermPlacebo (N=36) n (%)This compound 200mg (N=36) n (%)This compound 400mg (N=38) n (%)Cyclobenzaprine 10mg (N=36) n (%)
Any TEAE 7 (19.4)2 (5.6)6 (15.8)12 (33.3)
Somnolence 1 (2.8)02 (5.3)9 (25.0)
Headache 1 (2.8)05 (13.2)0
Fatigue 1 (2.8)002 (5.6)
Arthralgia 1 (2.8)1 (2.8)00
Nausea 1 (2.8)1 (2.8)00
Diarrhea 0001 (2.8)
Lethargy 0001 (2.8)
Paresthesia 0001 (2.8)
Phase 2 STAR Study

The STAR study was a double-blind, randomized, placebo-controlled, dose-ranging Phase 2 trial to evaluate the safety and efficacy of this compound in subjects with acute back pain due to muscle spasm.[5]

Efficacy: Mean Change from Baseline in Numeric Rating Scale (NRS) for Pain "Right Now" on Day 14 [5]

Treatment GroupMean Change from Baseline
Placebo -3.5
This compound 50 mg TID -4.2
This compound 100 mg TID -4.0
This compound 150 mg TID -3.7
This compound 200 mg TID -4.4

TID: three times a day

Safety: Overall Adverse Events [5]

This compound (n=337)Placebo (n=78)
Overall Adverse Events (%) 18.114.1
Phase 3 RESUME-1 Study

The RESUME-1 study was a double-blind, randomized, placebo-controlled Phase 3 trial designed to assess the efficacy and safety of this compound for the relief of muscle spasm associated with acute, painful musculoskeletal conditions in 1,004 patients.[6][7] The primary endpoint was the patient-reported pain "right now" at Day 14 as measured by the Numerical Rating Scale (NRS).[8]

Outcome: The RESUME-1 study failed to meet its primary and key secondary endpoints.[7][8] While this compound was found to be safe and well-tolerated, with somnolence rates similar to placebo, it did not demonstrate a statistically significant improvement in pain compared to placebo at Day 14.[8] Following these results, Neurana Pharmaceuticals announced it was exploring strategic alternatives.[7]

Experimental Protocols

In Vitro Spinal Cord Preparation (based on Kocsis et al., 2005)
  • Objective: To investigate the effects of this compound on spinal reflex potentials.

  • Model: Isolated hemisected spinal cord from 6-day-old Wistar rats.

  • Procedure:

    • Rats are decapitated, and the spinal cord is dissected in a cooled, oxygenated Krebs solution.

    • The spinal cord is hemisected along the midline.

    • The hemisected cord is placed in a recording chamber and superfused with oxygenated Krebs solution at a constant temperature.

    • A suction electrode is used to stimulate a dorsal root (L3-L5), and another suction electrode records the evoked ventral root potential (VRP) from the corresponding ventral root.

    • After establishing a stable baseline recording, this compound or other compounds are added to the superfusion solution at increasing concentrations.

    • The effects on the monosynaptic and polysynaptic components of the VRP are recorded and analyzed.

Spinal_Cord_Prep Start Dissect Spinal Cord from 6-day-old rat Hemisect Hemisect Spinal Cord Start->Hemisect Chamber Place in Recording Chamber with Oxygenated Krebs Solution Hemisect->Chamber Stimulate Stimulate Dorsal Root (Suction Electrode) Chamber->Stimulate Record Record Ventral Root Potential (VRP) (Suction Electrode) Stimulate->Record Baseline Establish Stable Baseline Record->Baseline Administer Administer this compound (increasing concentrations) Baseline->Administer Analyze Analyze Effects on VRP Components Administer->Analyze

Caption: Experimental workflow for the in vitro spinal cord preparation.

Phase 1 CNS Effects Study Driving Simulation
  • Objective: To assess the impact of this compound on driving performance.

  • Methodology: A validated driving simulation test was used.[4]

  • Simulator: Cognitive Research Corporation's Driving Simulator (CRCDS Mini-Sim).[9]

  • Procedure:

    • Healthy volunteers are randomized to receive this compound (200 mg and 400 mg), placebo, or a positive control (cyclobenzaprine 10 mg) three times a day.[4]

    • Participants undergo a simulated driving test under standardized conditions.

    • The primary endpoint is the Standard Deviation of Lateral Position (SDLP), which measures the weaving of the vehicle.[4]

    • Secondary endpoints include other measures of driving performance, sleepiness (e.g., Karolinska Sleepiness Scale), and cognitive function.[4]

Assessment of Treatment-Emergent Adverse Events (TEAEs)
  • Objective: To monitor and record the safety profile of this compound in clinical trials.

  • Procedure:

    • At each study visit, subjects are questioned about any new or worsening medical conditions since the last visit.

    • All reported AEs are documented in the subject's source documents and the electronic case report form (eCRF).

    • Each AE is assessed for its severity (mild, moderate, severe), seriousness, and relationship to the study drug.

    • Serious adverse events (SAEs) are reported to the sponsor and regulatory authorities within a specified timeframe.

Discussion and Conclusion

This compound presented a promising profile as a centrally acting muscle relaxant with a potential for a better safety profile, particularly concerning sedation, compared to existing treatments. Its mechanism of action, involving the blockade of voltage-gated sodium and calcium channels, is well-supported by preclinical data demonstrating its inhibitory effects on spinal reflexes.

Early clinical data from the Phase 1 CNS effects study and the Phase 2 STAR study were encouraging. The Phase 1 study suggested a lack of driving impairment and somnolence at therapeutic and supratherapeutic doses compared to cyclobenzaprine. The Phase 2 study showed a trend towards efficacy, with the 200 mg TID dose demonstrating a statistically significant reduction in pain compared to placebo.

However, the failure of the pivotal Phase 3 RESUME-1 trial to meet its primary efficacy endpoint casts significant doubt on the clinical utility of this compound for acute muscle spasms. The discrepancy between the Phase 2 and Phase 3 results could be attributed to various factors, including the heterogeneity of the patient population in a larger trial, the placebo effect, or the possibility that the observed effect in the Phase 2 study was not robust enough to be replicated.

References

Methodological & Application

Tolnapersine (Tolperisone) Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnapersine, more commonly known as Tolperisone (B1682978), is a centrally acting muscle relaxant. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which contributes to its muscle relaxant and analgesic properties. Recent research also suggests its involvement in modulating intracellular signaling pathways, such as the p38 MAPK and ERK1/2 cascade. This document provides detailed protocols for in vitro studies to investigate the effects of Tolperisone on these key molecular targets.

Mechanism of Action Overview

Tolperisone exerts its effects through a multi-faceted mechanism. It dose-dependently inhibits voltage-gated sodium channels (NaV) and voltage-gated calcium channels (CaV). This inhibition reduces neuronal excitability and neurotransmitter release. Additionally, in vivo studies have indicated that Tolperisone can downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting an influence on intracellular signaling cascades involved in inflammation and cellular stress responses.

Data Presentation: Quantitative Analysis of Tolperisone Activity

The following tables summarize the inhibitory effects of Tolperisone on various voltage-gated sodium channel isoforms and its impact on glutamate (B1630785) release.

Table 1: Inhibitory Concentration (IC50) of Tolperisone on Voltage-Gated Sodium Channel Isoforms

Channel IsoformIC50 (µM)Cell SystemReference
Nav1.2138 ± 15Xenopus laevis oocytes[1][2]
Nav1.387 ± 11Xenopus laevis oocytes[1][2]
Nav1.4215 ± 25Xenopus laevis oocytes[1][2]
Nav1.5198 ± 20Xenopus laevis oocytes[1][2]
Nav1.6115 ± 12Xenopus laevis oocytes[1][2]
Nav1.795 ± 10Xenopus laevis oocytes[1][2]
Nav1.865 ± 8Xenopus laevis oocytes[1][2]

Table 2: Effect of Tolperisone on 4-Aminopyridine-Induced Glutamate Release from Rat Brain Synaptosomes

Tolperisone Concentration (µM)Inhibition of Glutamate Release (%)Reference
40~25%[3]
100~50%[3]
400~75%[3]

Experimental Protocols

Electrophysiological Analysis of Voltage-Gated Sodium Channels

This protocol is designed to assess the inhibitory effect of Tolperisone on voltage-gated sodium channels expressed in a heterologous system, such as Xenopus laevis oocytes, using the two-electrode voltage-clamp technique.[1][2]

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired Nav channel isoform (e.g., Nav1.7)

  • Tolperisone hydrochloride

  • Recording solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Two-electrode voltage-clamp setup

  • Microinjection system

Procedure:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject each with cRNA encoding the specific Nav isoform. Incubate the oocytes for 2-7 days at 18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Tolperisone Application:

    • Prepare stock solutions of Tolperisone in the recording solution.

    • After recording baseline currents, perfuse the chamber with increasing concentrations of Tolperisone.

    • Record the sodium currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current at each Tolperisone concentration.

    • Normalize the current to the baseline control.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

In Vitro Glutamate Release Assay

This protocol measures the effect of Tolperisone on depolarization-induced glutamate release from isolated nerve terminals (synaptosomes).[3]

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Perfusion buffer (Krebs-Ringer bicarbonate buffer)

  • 4-Aminopyridine (4-AP)

  • Tolperisone hydrochloride

  • HPLC system with fluorescence detection for glutamate quantification

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in the perfusion buffer.

  • Glutamate Release Experiment:

    • Pre-incubate the synaptosomes with various concentrations of Tolperisone for a defined period (e.g., 10 minutes).

    • Induce depolarization and subsequent glutamate release by adding a secretagogue such as 4-AP (e.g., 1 mM).

    • After a short incubation period (e.g., 5 minutes), terminate the reaction by centrifugation.

    • Collect the supernatant for glutamate analysis.

  • Glutamate Quantification:

    • Derivatize the glutamate in the supernatant with a fluorescent tag (e.g., o-phthaldialdehyde).

    • Quantify the fluorescently labeled glutamate using an HPLC system.

  • Data Analysis:

    • Calculate the amount of glutamate released in the presence of Tolperisone relative to the vehicle control.

    • Express the data as a percentage inhibition of stimulated release.

Western Blot Analysis of p38 MAPK and ERK1/2 Phosphorylation

This protocol is a representative method to investigate the effect of Tolperisone on the phosphorylation status of p38 MAPK and ERK1/2 in a suitable cell line (e.g., neuronal or muscle cell line). This protocol is based on general Western blotting procedures and the finding that Tolperisone affects this pathway in vivo.

Materials:

  • A suitable cell line (e.g., PC12, SH-SY5Y, or C2C12)

  • Cell culture medium and supplements

  • Tolperisone hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to approximately 80% confluency.

    • Treat the cells with various concentrations of Tolperisone for different time points (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-treated control.

    • Optionally, include a positive control by stimulating the cells with a known activator of the MAPK pathway (e.g., anisomycin (B549157) for p38, EGF for ERK).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Immunodetection:

    • Incubate the membrane with the primary antibodies against the phosphorylated and total forms of p38 and ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each target, normalize the intensity of the phosphorylated protein to the total protein.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

Tolperisone_Mechanism_of_Action cluster_channels Ion Channel Blockade cluster_signaling Intracellular Signaling cluster_effects Cellular Effects Tolperisone Tolperisone NaV Voltage-Gated Sodium Channels Tolperisone->NaV Inhibits CaV Voltage-Gated Calcium Channels Tolperisone->CaV Inhibits p38 p38 MAPK Tolperisone->p38 Downregulates (in vivo) ERK ERK1/2 Tolperisone->ERK Downregulates (in vivo) Neuronal_Excitability Decreased Neuronal Excitability NaV->Neuronal_Excitability Leads to Neurotransmitter_Release Decreased Neurotransmitter Release CaV->Neurotransmitter_Release Leads to Inflammatory_Response Modulation of Inflammatory Response p38->Inflammatory_Response ERK->Inflammatory_Response Experimental_Workflow_Ion_Channels A Oocyte Preparation & cRNA Injection B Incubation (Channel Expression) A->B C Two-Electrode Voltage-Clamp Recording (Baseline) B->C D Tolperisone Application (Concentration Gradient) C->D E Data Acquisition (Current Measurement) D->E F Data Analysis (IC50 Determination) E->F Experimental_Workflow_Western_Blot A Cell Culture & Treatment with Tolperisone B Protein Extraction & Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (Primary & Secondary Antibodies) C->D E Chemiluminescent Detection D->E F Data Analysis (Densitometry) E->F

References

Application Notes and Protocols for a Novel Compound in Cell Culture: A Framework for Investigating a Compound Like Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial investigations into the compound "Tolnapersine" have revealed a significant lack of publicly available scientific literature detailing its use in cell culture experiments. The development of this compound was discontinued (B1498344) by Novartis Pharma AG[1]. It is often conflated with a structurally similar compound, Tolperisone , a centrally acting muscle relaxant. The mechanism of action for Tolperisone involves the blockade of voltage-gated sodium and calcium channels, which leads to a decrease in neuronal excitability[2][3][4].

Given the scarcity of data on this compound, this document provides a generalized framework and detailed protocols for the investigation of a novel compound with a hypothesized mechanism of action similar to Tolperisone in a cell culture setting. These notes are intended to serve as a starting point for researchers and drug development professionals.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this illustrative guide, we will hypothesize that a novel compound (referred to herein as "Compound X," as a stand-in for this compound) acts as an inhibitor of voltage-gated sodium (Na+) and calcium (Ca2+) channels in neuronal cells. This inhibition would lead to a reduction in neuronal hyperexcitability.

cluster_extracellular Extracellular Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel Depolarization Membrane Depolarization Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Triggers CompoundX Compound X CompoundX->Na_channel Inhibits CompoundX->Ca_channel Inhibits ActionPotential Action Potential Propagation Depolarization->ActionPotential Leads to ReducedExcitability Reduced Neuronal Excitability

Caption: Hypothetical signaling pathway for "Compound X".

General Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel compound in cell culture.

cluster_functional Functional Assays cluster_moa Mechanism of Action A Stock Solution Preparation C Cytotoxicity Assay (e.g., MTT, LDH) A->C B Cell Line Selection (e.g., Neuro-2a, SH-SY5Y) B->C D Determine Optimal Concentration Range C->D E Functional Assays D->E F Mechanism of Action Studies D->F G Data Analysis and Interpretation E->G F->G E1 Electrophysiology (Patch-Clamp) E2 Calcium Imaging F1 Western Blot (Signaling Proteins) F2 Gene Expression (qPCR)

Caption: General workflow for in vitro compound testing.

Data Presentation

Quantitative data from cell culture experiments should be summarized for clarity and comparison.

Assay Type Cell Line Parameter Compound X Positive Control Negative Control
CytotoxicityNeuro-2aIC50 (µM)505 (e.g., Doxorubicin)> 100 (Vehicle)
CytotoxicitySH-SY5YIC50 (µM)758 (e.g., Doxorubicin)> 100 (Vehicle)
Calcium InfluxNeuro-2aEC50 (µM)101 (e.g., Verapamil)No effect
Sodium CurrentSH-SY5YEC50 (µM)50.5 (e.g., Tetrodotoxin)No effect

Experimental Protocols

Preparation of "Compound X" Stock Solution

Objective: To prepare a high-concentration stock solution for serial dilutions.

Materials:

  • "Compound X" powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of "Compound X" and volume of DMSO.

  • In a sterile microcentrifuge tube, dissolve the weighed "Compound X" in the calculated volume of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Cytotoxicity Assay using MTT

Objective: To determine the concentration range of "Compound X" that is toxic to cells, allowing for the selection of non-toxic concentrations for subsequent experiments.

Materials:

  • Selected neuronal cell line (e.g., Neuro-2a)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • "Compound X" stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of "Compound X" in complete medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control for cell death.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of "Compound X".

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of "Compound X" on the expression or phosphorylation of key proteins in a relevant signaling pathway.

Materials:

  • 6-well cell culture plates

  • "Compound X"

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against phosphorylated forms of signaling kinases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with non-toxic concentrations of "Compound X" (determined from the cytotoxicity assay) for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Tolperisone in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has demonstrated efficacy in various preclinical and clinical settings for the management of muscle spasticity and certain types of pain.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability.[2] These application notes provide a comprehensive overview of Tolperisone dosage, administration protocols, and relevant pharmacological data from animal model studies to guide researchers in their preclinical investigations. The following sections detail recommended dosages, experimental procedures, and key pharmacokinetic and pharmacodynamic insights.

Data Presentation

The following tables summarize quantitative data on Tolperisone dosage and its effects in various animal models, with a focus on studies conducted in rats.

Table 1: Efficacy of Oral Tolperisone in a Rat Model of Neuropathic Pain

Dosage (mg/kg, oral)Animal ModelKey FindingsReference
25Partial Sciatic Nerve Ligation (pSNL) in ratsRestoration of mechanical allodynia at 60, 120, and 180 minutes post-treatment. Normalization of elevated cerebrospinal fluid (CSF) glutamate (B1630785) levels.[1][2]
50Partial Sciatic Nerve Ligation (pSNL) in ratsRestoration of mechanical allodynia at 60, 120, and 180 minutes post-treatment. Normalization of elevated cerebrospinal fluid (CSF) glutamate levels.[1][2]
100Partial Sciatic Nerve Ligation (pSNL) in ratsRestoration of mechanical allodynia at 60, 120, and 180 minutes post-treatment. Normalization of elevated cerebrospinal fluid (CSF) glutamate levels.[1][2]

Table 2: Efficacy of Intravenous Tolperisone in a Rat Model of Spinal Reflex Inhibition

Dosage (mg/kg, IV)Animal ModelKey FindingsReference
5-10Anesthetized intact ratsDose-dependent inhibition of the group II flexor reflex, with peak effects observed at 2 minutes after administration.

Experimental Protocols

Neuropathic Pain Model in Rats (Partial Sciatic Nerve Ligation)

Objective: To assess the antiallodynic effects of Tolperisone in a rat model of neuropathic pain.

Materials:

  • Male Wistar rats (100-150 g)

  • Tolperisone hydrochloride

  • Purified water (vehicle)

  • Oral gavage needles

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments or a dynamic plantar aesthesiometer)

Protocol:

  • Induction of Neuropathic Pain:

    • Anesthetize the rats according to standard laboratory procedures.

    • Perform partial sciatic nerve ligation (pSNL) as described in the literature.[1][2]

  • Drug Preparation and Administration:

    • Prepare solutions of Tolperisone hydrochloride in purified water to achieve the desired concentrations for oral gavage (e.g., for a 5 mL/kg administration volume).

    • On day 14 post-pSNL, administer Tolperisone orally via gavage at doses of 25, 50, and 100 mg/kg.[1][2] A vehicle control group receiving only purified water should be included.

  • Assessment of Mechanical Allodynia:

    • Measure the paw withdrawal threshold to a mechanical stimulus at baseline (before drug administration) and at 60, 120, and 180 minutes post-administration.[2]

  • Data Analysis:

    • Analyze the changes in paw withdrawal threshold over time for each treatment group compared to the vehicle control group.

Spinal Reflex Inhibition Model in Rats

Objective: To evaluate the inhibitory effect of Tolperisone on spinal reflexes in rats.

Materials:

  • Male Wistar rats

  • Tolperisone hydrochloride

  • Saline solution (vehicle for IV administration)

  • Intravenous catheterization equipment

  • Electrophysiological recording setup to measure spinal reflexes

Protocol:

  • Animal Preparation:

    • Anesthetize the rats according to standard laboratory procedures.

    • Surgically prepare the animal for intravenous drug administration and for the recording of spinal reflexes (e.g., group II flexor reflex).

  • Drug Preparation and Administration:

    • Dissolve Tolperisone hydrochloride in a sterile saline solution for intravenous injection.

    • Administer Tolperisone intravenously at doses ranging from 5 to 10 mg/kg.

  • Measurement of Spinal Reflexes:

    • Record the amplitude of the spinal reflex before and after the administration of Tolperisone.

    • Monitor the time course of the inhibitory effect.

  • Data Analysis:

    • Quantify the percentage of inhibition of the spinal reflex at different time points after drug administration and for each dose.

Signaling Pathways and Experimental Workflows

Tolperisone_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Depolarization Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Vesicle_Fusion Vesicle Fusion Ca_Channel->Vesicle_Fusion Ca2+ Influx Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Glutamate_Released Glutamate Glutamate_Receptor Glutamate Receptor Glutamate_Released->Glutamate_Receptor Binds to Postsynaptic_Potential Excitatory Postsynaptic Potential (EPSP) Glutamate_Receptor->Postsynaptic_Potential Tolperisone Tolperisone Tolperisone->Inhibition_Na Blocks Tolperisone->Inhibition_Ca Blocks Inhibition_Na->Na_Channel Inhibition_Ca->Ca_Channel

Caption: Mechanism of action of Tolperisone.

Neuropathic_Pain_Workflow cluster_Induction Model Induction cluster_Treatment Treatment (Day 14 post-pSNL) cluster_Assessment Efficacy Assessment cluster_Analysis Data Analysis Animal_Prep Anesthetize Wistar Rat pSNL Partial Sciatic Nerve Ligation Animal_Prep->pSNL Baseline Baseline Mechanical Allodynia Measurement pSNL->Baseline Drug_Admin Oral Gavage: - Vehicle (Purified Water) - Tolperisone (25, 50, 100 mg/kg) Baseline->Drug_Admin Timepoints Measure Mechanical Allodynia at: 60, 120, and 180 minutes Drug_Admin->Timepoints Data_Analysis Compare Paw Withdrawal Thresholds between Treatment and Vehicle Groups Timepoints->Data_Analysis

Caption: Experimental workflow for the neuropathic pain model.

References

Application Notes: Assays for Measuring Tolnapersine (Tolperisone) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Tolnapersine, commonly known as Tolperisone (B1682978), is a centrally acting muscle relaxant prescribed for conditions involving pathologically increased muscle tone and spasticity.[1][2][3] Its therapeutic effects are primarily attributed to its membrane-stabilizing properties and its ability to modulate neuronal excitability. The core mechanism of action involves the inhibition of voltage-gated sodium (NaV) and calcium (CaV) channels in neurons and the suppression of spinal reflex pathways.[2][4][5][6]

These application notes provide detailed protocols for three distinct assays designed to quantify the activity of this compound based on its primary mechanisms of action. The assays are intended for researchers, scientists, and drug development professionals engaged in the characterization of this compound or similar compounds.

  • Patch-Clamp Electrophysiology: For direct measurement of ion channel blockade at the molecular level.

  • Microelectrode Array (MEA) Analysis: For assessing the compound's impact on overall neuronal network excitability.

  • Ex Vivo Spinal Cord Slice Assay: For evaluating the functional effect on spinal reflex arcs, a key physiological target.

Mechanism of Action Overview

This compound exerts its effects by targeting neurons primarily within the spinal cord and brainstem.[4] It does not bind to a single receptor but rather modulates the fundamental electrical properties of the neuron. The primary mechanism involves a state-dependent blockade of voltage-gated sodium and N-type calcium channels.[2] By inhibiting these channels, this compound reduces the influx of positive ions that are necessary for the generation and propagation of action potentials. This dampens neuronal excitability, inhibits afferent nociceptive signals, and attenuates both monosynaptic and polysynaptic spinal reflexes, leading to muscle relaxation.[2][4][5]

Tolnapersine_Mechanism cluster_neuron Presynaptic Neuron Terminal AP Action Potential Propagation NaV Voltage-Gated Na+ Channel AP->NaV Opens CaV Voltage-Gated Ca2+ Channel NaV->CaV Depolarization Opens Na_ion Na+ Influx Vesicle Synaptic Vesicle (Neurotransmitter) CaV->Vesicle Triggers Fusion Ca_ion Ca2+ Influx Release Neurotransmitter Release Vesicle->Release This compound This compound This compound->NaV Blocks This compound->CaV Blocks

Figure 1: this compound's primary mechanism of action on neuronal ion channels.

Assay 1: Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the direct inhibitory effect of this compound on voltage-gated sodium and calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific NaV or CaV subtype) or in primary neurons (e.g., dorsal root ganglion neurons).[5]

Objective: To determine the concentration-dependent tonic and use-dependent block of ion channels by this compound and to calculate the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol

1. Cell Preparation:

  • Culture cells on glass coverslips to ~70-80% confluency.

  • For primary neurons, isolate dorsal root ganglion (DRG) cells from neonatal rats and culture for 2-5 days.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (for NaV currents, in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Internal (Pipette) Solution (for CaV currents, in mM): 120 Cs-Methanesulfonate, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 100 mM stock in DMSO. Serially dilute in the external solution to final concentrations (e.g., 1 µM to 500 µM).

3. Equipment:

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).

  • Inverted microscope with micromanipulators.

  • Perfusion system for rapid solution exchange.

  • Borosilicate glass capillaries for pipette pulling (target resistance: 2-5 MΩ).

4. Procedure:

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a single, healthy-looking cell with the glass pipette.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes.

  • Voltage-Clamp Protocol for Tonic Block (NaV/CaV):

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a depolarizing step (e.g., to 0 mV for 20 ms) to elicit the peak inward current. Repeat every 10-20 seconds.

    • Once a stable baseline current is established, perfuse the chamber with increasing concentrations of this compound.

    • Record the steady-state current inhibition at each concentration.

  • Voltage-Clamp Protocol for Use-Dependent Block (NaV):

    • Hold the cell at -100 mV.

    • Apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV for 10 ms (B15284909) each) at a relevant frequency (e.g., 10 Hz).

    • Record the peak current for each pulse in the train.

    • Repeat the protocol in the presence of this compound. Use-dependent block is indicated by a progressive decrease in current amplitude during the pulse train.

5. Data Analysis:

  • Measure the peak inward current amplitude for each condition.

  • Calculate the percentage of block at each this compound concentration relative to the control (baseline) current.

  • Plot the percentage of block against the log of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Patch_Clamp_Workflow start Start: Prepare Cells & Solutions form_seal Form Gigaohm Seal on Target Cell start->form_seal whole_cell Rupture Membrane (Go Whole-Cell) form_seal->whole_cell stabilize Stabilize Recording (3-5 min) whole_cell->stabilize baseline Record Baseline Currents (Voltage Protocol) stabilize->baseline apply_drug Perfuse with this compound (Concentration 1) baseline->apply_drug record_drug Record Steady-State Blocked Currents apply_drug->record_drug washout Washout & Re-test (Optional) record_drug->washout repeat Repeat for Additional Concentrations washout->repeat repeat->apply_drug analysis Data Analysis: Calculate % Block & IC50 repeat->analysis end End analysis->end

Figure 2: Experimental workflow for the patch-clamp electrophysiology assay.

Data Presentation

Table 1: Inhibitory Activity of Tolperisone on Voltage-Gated Sodium Channels (Representative data based on published findings)[7]

NaV IsoformIC₅₀ (µM) at Holding Potential of -70 mV
NaV1.2113 ± 15
NaV1.3133 ± 11
NaV1.7253 ± 27
NaV1.8216 ± 28

Assay 2: Microelectrode Array (MEA) for Neuronal Network Activity

The MEA assay provides a medium-to-high throughput method to assess how this compound affects the spontaneous electrical activity of an entire neuronal network in vitro. This functional assay captures changes in firing rate, bursting behavior, and network synchrony.

Objective: To quantify the dose-dependent inhibitory effect of this compound on the spontaneous electrophysiological activity of cultured primary cortical or hippocampal neurons.

Experimental Protocol

1. Cell Culture:

  • Pre-coat a 48-well MEA plate (e.g., Axion BioSystems) with Poly-L-lysine or PEI.

  • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

  • Seed neurons at a density of 1.5 x 10⁵ cells/well directly over the electrode area.[8]

  • Culture the neurons for at least 14 days in vitro (DIV 14) to allow for the formation of a mature, spontaneously active network.

2. Equipment and Reagents:

  • MEA recording system (e.g., Axion Maestro).

  • 48-well MEA plates.

  • Complete neuronal culture medium (e.g., Neurobasal + B27 supplement).

  • This compound stock solution, diluted in culture medium.

3. Procedure:

  • Place the mature MEA plate (e.g., DIV 14-21) into the recording system and allow it to equilibrate for 5-10 minutes.

  • Record the baseline spontaneous activity for 20-30 minutes for all wells.[9]

  • Carefully remove the plate and add this compound to the appropriate wells to achieve the desired final concentrations (e.g., 1 µM to 300 µM), including vehicle controls.

  • Return the plate to the MEA system and allow it to incubate for a set period (e.g., 30-60 minutes).

  • Record the post-treatment neuronal activity for 20-30 minutes.

4. Data Analysis:

  • Use the MEA system's software to analyze the recorded spike data. Key parameters to quantify include:

    • Mean Firing Rate (MFR): The average number of action potentials (spikes) per second per active electrode.

    • Burst Rate: The number of spike bursts per minute.

    • Network Synchrony Index: A measure of how correlated the firing is across different electrodes in the network.

  • Normalize the post-treatment data to the baseline recording for each well.

  • Plot the normalized parameters against this compound concentration to generate dose-response curves.

MEA_Workflow start Start: Culture Neurons on MEA Plate (≥14 DIV) equilibrate Equilibrate MEA Plate in Recording System start->equilibrate baseline Record Baseline Spontaneous Activity (20-30 min) equilibrate->baseline add_compound Add this compound or Vehicle to Wells baseline->add_compound incubate Incubate with Compound (30-60 min) add_compound->incubate record_post Record Post-Treatment Activity (20-30 min) incubate->record_post analysis Analyze Data: - Mean Firing Rate - Burst Rate - Synchrony record_post->analysis normalize Normalize Post-Treatment Data to Baseline analysis->normalize plot Generate Dose-Response Curves normalize->plot end End plot->end

Figure 3: Experimental workflow for the Microelectrode Array (MEA) assay.

Data Presentation

Table 2: Effect of this compound on Neuronal Network Activity (MEA) (Illustrative data)

This compound Conc. (µM)Normalized Mean Firing Rate (%)Normalized Burst Rate (%)
0 (Vehicle)100 ± 8100 ± 11
1085 ± 789 ± 10
3062 ± 968 ± 12
10025 ± 631 ± 8
3005 ± 38 ± 4

Assay 3: Ex Vivo Spinal Cord Slice Preparation

This assay directly measures the effect of this compound on synaptic transmission and reflex pathways in an isolated spinal cord preparation, which preserves the local neuronal circuitry. The protocol involves stimulating dorsal root afferents and recording the resulting potentials from the corresponding ventral root.[2][5]

Objective: To measure the concentration-dependent inhibition of monosynaptic and polysynaptic reflex potentials in the spinal cord by this compound.

Experimental Protocol

1. Tissue Preparation:

  • Anesthetize a neonatal rat (P4-P10) with isoflurane (B1672236) or hypothermia.

  • Rapidly dissect the spinal column and transfer it to ice-cold, oxygenated (95% O₂/5% CO₂) dissection solution (sucrose-ACSF).

  • Perform a ventral laminectomy to expose the spinal cord.

  • Carefully isolate the lumbar section of the spinal cord with dorsal and ventral roots intact.

  • Embed the cord in an agar (B569324) block and cut transverse slices (350-400 µm thick) using a vibratome.[10]

  • Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes before transferring to room temperature.

2. Solutions and Reagents:

  • Sucrose-ACSF (Dissection, in mM): 230 Sucrose, 3 KCl, 8 MgCl₂, 0.8 CaCl₂, 26 NaHCO₃, 1 NaH₂PO₄, 25 Glucose.

  • Recording ACSF (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 25 Glucose.

  • Continuously bubble all solutions with 95% O₂ / 5% CO₂.

3. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF.

  • Using glass suction electrodes, place a stimulating electrode on a dorsal root (e.g., L5) and a recording electrode on the corresponding ventral root.

  • Deliver a brief electrical stimulus to the dorsal root to evoke a ventral root potential (VRP). The VRP will have an early, short-latency component (monosynaptic reflex) and a later, longer-duration component (polysynaptic reflex).

  • Establish a stable baseline VRP by stimulating at a low frequency (e.g., 0.05 Hz).

  • Bath-apply increasing concentrations of this compound (e.g., 50 µM to 400 µM) and record the VRP at each concentration after a steady-state effect is reached.[5]

4. Data Analysis:

  • Measure the peak amplitude of the monosynaptic component and the integrated area of the polysynaptic component of the VRP.

  • Calculate the percentage inhibition of both components at each this compound concentration relative to the baseline recording.

  • Plot the percentage inhibition against this compound concentration to generate dose-response curves for both reflex types.

Spinal_Slice_Workflow start Start: Dissect Spinal Cord from Neonatal Rat slice Prepare Transverse Slices (350-400 µm) with Vibratome start->slice recover Recover Slices in Oxygenated ACSF slice->recover setup Transfer Slice to Recording Chamber recover->setup electrodes Place Stimulating (Dorsal Root) & Recording (Ventral Root) Electrodes setup->electrodes baseline Record Baseline Ventral Root Potentials (VRPs) electrodes->baseline apply_drug Bath-Apply this compound (Concentration 1) baseline->apply_drug record_drug Record Steady-State Inhibited VRPs apply_drug->record_drug repeat Repeat for Additional Concentrations record_drug->repeat repeat->apply_drug analysis Analyze Data: Measure Amplitude & Area of VRP Components repeat->analysis end End analysis->end

Figure 4: Experimental workflow for the ex vivo spinal cord slice assay.

Data Presentation

Table 3: Inhibition of Spinal Reflexes by Tolperisone (Representative data based on published findings)[5]

Tolperisone Conc. (µM)Inhibition of Monosynaptic VRP (%)Inhibition of Polysynaptic VRP (%)
0 (Vehicle)0 ± 30 ± 5
5015 ± 428 ± 6
10035 ± 655 ± 8
20060 ± 782 ± 9
40085 ± 596 ± 4

References

Tolinapant (ASTX660) in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic small molecule that acts as a dual antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] IAPs are frequently overexpressed in cancer cells, contributing to tumor progression, treatment resistance, and poor prognosis by inhibiting apoptosis (programmed cell death).[2] Tolinapant's unique profile allows it to promote cancer cell death and stimulate an anti-tumor immune response, making it a promising therapeutic agent in oncology.[1][2]

Mechanism of Action

Tolinapant exerts its anti-cancer effects through a multi-faceted mechanism:

  • Induction of Apoptosis and Necroptosis: By antagonizing cIAP1/2 and XIAP, Tolinapant relieves the inhibition of caspases, key enzymes in the apoptotic pathway. This leads to TNFα-dependent apoptosis in various cancer cell lines.[3][4] Furthermore, in certain contexts, Tolinapant can induce a form of programmed necrosis called necroptosis, providing an alternative cell death pathway, particularly in apoptosis-resistant cells.[1][5]

  • Immunomodulation: Tolinapant has been shown to act as an immunomodulatory agent.[1] It can remodel the tumor microenvironment by promoting the infiltration of cytotoxic T-cells and activating both the innate and adaptive immune systems.[1] This immune-based mechanism is crucial for its single-agent activity observed in preclinical models and clinical studies.[1][2]

  • Activation of Noncanonical NF-κB Signaling: Tolinapant's inhibition of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), a key regulator of the noncanonical NF-κB pathway.[3] This pathway is involved in various cellular processes, including inflammation and immunity.

Applications in Cancer Research

Tolinapant has demonstrated preclinical and/or clinical activity in a range of hematological malignancies and solid tumors.

T-Cell Lymphoma (TCL)

Preclinical studies in models of T-cell lymphoma have shown that Tolinapant can induce complete tumor regression, primarily through an immune-mediated mechanism.[1] In a Phase 2 clinical trial (NCT02503423), Tolinapant monotherapy has shown promising single-agent activity in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[1][6] An overall response rate of 28% was observed in CTCL patients, with a median duration of response of 8.8 months.[7]

Colorectal Cancer (CRC)

In preclinical models of colorectal cancer, Tolinapant has been shown to induce caspase-8-dependent apoptosis, which is enhanced when combined with the standard-of-care chemotherapy regimen FOLFOX.[8][9][10] This suggests a potential therapeutic strategy for MSS CRC with elevated cIAP1/2 expression.[8][10]

Cervical Cancer

Preclinical studies have demonstrated that Tolinapant, in combination with cisplatin (B142131) and radiotherapy, leads to enhanced tumor growth inhibition and improved survival in cervical cancer models.[11] A Phase 1b clinical trial (CRAIN) is currently evaluating the safety and efficacy of Tolinapant combined with standard chemoradiotherapy in patients with newly diagnosed cervical cancer.[11]

Triple-Negative Breast Cancer (TNBC)

In vitro studies have shown that a significant proportion of TNBC cell lines are sensitive to Tolinapant.[12] A Phase 1/Ib clinical trial is underway to assess the safety and efficacy of Tolinapant in combination with the chemotherapy agent eribulin (B193375) for the treatment of advanced TNBC.[13]

Quantitative Data

Table 1: In Vitro Activity of Tolinapant
Cancer TypeCell LineAssayEndpointResultReference
T-Cell LymphomaBW5147, HHCell Viability (CellTiter-Glo)IC50Dose-dependent decrease in viability[1]
T-Cell LymphomaMultiple mouse TCL cell linesCell Viability (CellTiter-Glo)IC50Sensitive to Tolinapant + TNF-α[1]
Colorectal CancerHCT116Caspase-3/7 ActivityApoptosis InductionIncreased activity with Tolinapant + TNF-α[8]
Breast CancerMDA-MB-231Not SpecifiedNot SpecifiedGrowth inhibition[3]
MelanomaA375Not SpecifiedNot SpecifiedGrowth inhibition[3]
General-Biochemical AssayIC50 (BIR3-XIAP)< 40 nM[3]
General-Biochemical AssayIC50 (BIR3-cIAP1)< 12 nM[3]
Table 2: In Vivo Efficacy of Tolinapant
Cancer TypeModelTreatmentOutcomeReference
T-Cell LymphomaHH and SUP-T1 xenograftsTolinapant (daily oral)Significant tumor growth inhibition[1]
T-Cell LymphomaBW5147 syngeneicTolinapantComplete tumor regression (immune-dependent)[1]
Breast CancerHCC1806 xenograftsTolinapant (daily oral)Moderate tumor growth inhibition[12]
Colorectal CancerOrganoid modelsTolinapant + FOLFOXAugmented apoptosis[8][9]
Cervical CancerXenograft modelsTolinapant + Cisplatin + RadiotherapyEnhanced tumor growth inhibition and survival[11]
Table 3: Clinical Trial Data for Tolinapant
Cancer TypeTrial IdentifierPhaseTreatmentKey FindingsReference
Advanced Solid Tumors and LymphomasNCT02503423I/IITolinapant MonotherapyManageable safety profile, evidence of clinical activity[2][8]
Peripheral and Cutaneous T-Cell LymphomaNCT02503423IITolinapant MonotherapyORR of 28% in CTCL, median DoR of 8.8 months[7]
Cervical CancerCRAINIbTolinapant + ChemoradiotherapyOngoing[11]
Triple-Negative Breast CancerNCT04835632I/IbTolinapant + EribulinOngoing[13]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the cytotoxic effect of Tolinapant on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Tolinapant (ASTX660)

  • DMSO (for drug dilution)

  • Recombinant TNF-α (optional, to potentiate apoptosis)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Tolinapant in complete medium. A typical concentration range could be 0.01 nM to 10 µM. Include a vehicle control (DMSO).

    • If investigating TNF-α-dependent apoptosis, prepare drug dilutions with and without a fixed concentration of TNF-α (e.g., 10 ng/mL).

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Incubate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the percentage of cell viability versus the log of Tolinapant concentration.

    • Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).

Protocol 2: Western Blotting for cIAP1 Degradation and Apoptosis Markers

Objective: To assess the on-target effect of Tolinapant by measuring cIAP1 degradation and to detect markers of apoptosis.

Materials:

  • Cancer cell lines

  • Tolinapant

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cIAP1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of Tolinapant for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the levels of cIAP1 degradation and the induction of apoptosis markers relative to the loading control (β-actin).

Protocol 3: NF-κB Activation Assay (Reporter Assay)

Objective: To measure the activation of the noncanonical NF-κB pathway by Tolinapant.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Tolinapant

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Drug Treatment:

    • After 24 hours, treat the transfected cells with Tolinapant at various concentrations for a specified time (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

Visualizations

Tolinapant_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_complex_I Complex I cluster_complex_IIa Complex IIa (Apoptosome) cluster_necroptosome Necrosome cluster_noncanonical_nfkb Noncanonical NF-κB Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibits XIAP XIAP Tolinapant->XIAP inhibits RIPK1 RIPK1 cIAP1_2->RIPK1 ubiquitinates (inhibits necroptosis) Casp8 Caspase-8 cIAP1_2->Casp8 inhibits NIK NIK cIAP1_2->NIK degrades Casp3 Caspase-3 XIAP->Casp3 inhibits SMAC SMAC SMAC->cIAP1_2 inhibits SMAC->XIAP inhibits TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD TRAF2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Pro_Casp8->Casp8 activates Casp8->Casp3 activates MLKL MLKL RIPK3->MLKL activates Necroptosis Necroptosis MLKL->Necroptosis IKKa IKKα NIK->IKKa activates p100 p100 IKKa->p100 processes p52_RelB p52/RelB p100->p52_RelB Gene_Expression Gene Expression (Inflammation, Immunity) p52_RelB->Gene_Expression translocates to nucleus Apoptosis Apoptosis Casp3->Apoptosis

Caption: Tolinapant signaling pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with Tolinapant (serial dilution) incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for cell viability assay.

Experimental_Workflow_Western_Blot start Start cell_culture Culture and treat cells with Tolinapant start->cell_culture lysis Lyse cells and quantify protein cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection ECL detection secondary_ab->detection analysis Analyze results detection->analysis end End analysis->end

Caption: Workflow for Western blotting.

References

Application Notes and Protocols for Investigating Dopamine Pathways Using Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tolnapersine and its Investigational Use in Dopamine (B1211576) Pathway Research

This compound, also known by its international nonproprietary name tolperisone (B1682978), is a centrally acting muscle relaxant.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which contributes to its therapeutic effects in treating muscle spasticity and related pain.[2][3] this compound is noted for a favorable side-effect profile, particularly its lack of significant sedative effects, which is attributed to its minimal affinity for adrenergic, cholinergic, and serotonergic receptors.[4]

While not a classical dopaminergic agent, emerging evidence suggests potential, yet underexplored, interactions between this compound and the dopamine system. An early study indicated low-affinity binding to the dopamine transporter and a consequent inhibition of dopamine reuptake. More recently, research has demonstrated that tolperisone hydrochloride can improve motor functions in a murine model of Parkinson's disease. These findings present a rationale for the novel application of this compound as a tool to probe the intricate workings of dopamine pathways.

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to investigate its potential modulatory effects on dopamine signaling, release, and related behaviors. The following sections outline experimental approaches ranging from in vitro receptor binding assays to in vivo neurochemical monitoring and behavioral assessments.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a reference for dose selection and experimental design.

Table 1: Pharmacokinetic and Dosing Parameters of this compound in Rodents

ParameterValueSpeciesRoute of AdministrationReference
Effective Dose (neuropathic pain)10 mg/kgRatIntraperitoneal (i.p.)[5]
Effective Dose (motor function)5-10 mg/kgRatIntravenous (i.v.)[5]
Oral Dose Range (neuropathic pain)25-100 mg/kgRatOral (p.o.)[1]
Investigated Dose (fMRI study)20 mg/kgRatIntraperitoneal (i.p.)[5]
Clinical Dose Range (human)150-450 mg/dayHumanOral (p.o.)[6]

Table 2: Receptor and Transporter Binding Affinities (Hypothetical Investigation)

TargetRadioligandThis compound Kᵢ (nM)Positive ControlPositive Control Kᵢ (nM)
Dopamine D2 Receptor[³H]-SpiperoneTo be determinedHaloperidol (B65202)~0.5-2.0
Dopamine D1 Receptor[³H]-SCH23390To be determinedSCH23390~0.2-1.0
Dopamine Transporter (DAT)[³H]-WIN 35,428To be determinedCocaine~100-300

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Binding This compound This compound This compound->D2R Potential Antagonist/Allosteric Modulator? Gi Gαi/o D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered ion channel activity, gene expression) PKA->Cellular_Response Phosphorylation

Experimental Workflow: Investigating this compound's Effect on Dopamine Release

experimental_workflow Animal_Model Rodent Model (e.g., Wistar Rat) Drug_Admin This compound Administration (i.p. or p.o.) Animal_Model->Drug_Admin Microdialysis In Vivo Microdialysis (Striatum) Drug_Admin->Microdialysis FSCV Fast-Scan Cyclic Voltammetry (Nucleus Accumbens) Drug_Admin->FSCV Behavioral_Assay Behavioral Assessment (Locomotor Activity) Drug_Admin->Behavioral_Assay Data_Collection Data Collection Microdialysis->Data_Collection FSCV->Data_Collection Behavioral_Assay->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Extracellular Dopamine

Objective: To determine the effect of this compound on basal and stimulated extracellular dopamine levels in the striatum of freely moving rodents.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Sterile saline

  • Microdialysis probes (2-4 mm membrane, 6-20 kDa MWCO)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • HPLC with Electrochemical Detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the striatum. Allow a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[7] After a 1-2 hour stabilization period, collect baseline dialysate samples every 20 minutes for at least one hour.

  • This compound Administration: Administer this compound (e.g., 10, 20 mg/kg, i.p.) or vehicle (saline).

  • Post-dosing Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.

  • Optional - Stimulated Release: To assess the effect on stimulated release, a depolarizing agent (e.g., high K⁺ aCSF) can be perfused through the probe after a stable post-dosing baseline is achieved.

  • Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC-ED.

  • Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration. Compare the time course of dopamine levels between this compound- and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement

Objective: To measure rapid, sub-second dopamine release and uptake dynamics in the nucleus accumbens following this compound administration.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound hydrochloride

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • Voltammetry software and hardware

  • Vibratome for brain slicing (ex vivo) or stereotaxic frame (in vivo)

Procedure (Ex Vivo Brain Slice):

  • Slice Preparation: Prepare 300 µm coronal brain slices containing the nucleus accumbens.[8]

  • Recording Setup: Place a slice in the recording chamber perfused with oxygenated aCSF. Position the carbon-fiber microelectrode in the nucleus accumbens and a stimulating electrode nearby.

  • Baseline Recordings: Evoke dopamine release with a single electrical pulse (e.g., 300 µA, 0.2 ms).[9] Record baseline dopamine transients every 2-3 minutes until a stable response is observed.

  • This compound Application: Bath-apply this compound at desired concentrations (e.g., 1, 10, 50 µM).

  • Post-drug Recordings: After a 10-15 minute incubation period, record evoked dopamine release again.

  • Data Analysis: Analyze the FSCV data to determine the peak concentration of released dopamine, the rate of dopamine uptake (τ), and the total amount of dopamine released. Compare pre- and post-drug parameters.

Protocol 3: Assessment of Locomotor Activity

Objective: To evaluate the effect of this compound on spontaneous and psychostimulant-induced locomotor activity, a behavior heavily modulated by the mesolimbic dopamine pathway.

Materials:

  • Male mice or rats

  • This compound hydrochloride

  • Amphetamine or cocaine

  • Open-field arenas equipped with automated photobeam tracking systems or video tracking software.[10]

Procedure:

  • Habituation: Place the animals in the open-field arenas for 30-60 minutes to allow for habituation to the novel environment.

  • Drug Administration:

    • Spontaneous Activity: Administer this compound (e.g., 10, 20 mg/kg, i.p.) or vehicle and immediately return the animal to the arena.

    • Stimulant-Induced Activity: Administer this compound or vehicle. After a pre-determined time (e.g., 30 minutes), administer a psychostimulant like amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Data Recording: Record locomotor activity (e.g., total distance traveled, rearing frequency, time spent in the center) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5 or 10 minutes) to observe the time course of drug effects. Compare the different treatment groups using ANOVA.

Protocol 4: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human D2 receptors or from rodent striatal tissue.

  • [³H]-Spiperone (radioligand)

  • This compound hydrochloride

  • Haloperidol (unlabeled competitor for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

  • Incubation: Add a fixed concentration of [³H]-Spiperone (near its Kd value), the cell membranes, and either buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or varying concentrations of this compound to the wells.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 5: Brain Slice Electrophysiology of Dopamine Neurons

Objective: To investigate whether this compound directly alters the electrophysiological properties of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

Materials:

  • Male mice or rats

  • Vibratome

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

Procedure:

  • Slice Preparation: Prepare 250-300 µm midbrain slices containing the SNc or VTA.[11]

  • Neuron Identification: In the recording chamber, identify putative dopamine neurons based on their location and characteristic large, regular-spiking firing pattern.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from identified dopamine neurons.

  • Baseline Measurement: Record baseline electrophysiological properties, including resting membrane potential, input resistance, firing rate (in cell-attached or current-clamp mode), and the properties of spontaneous synaptic currents (in voltage-clamp mode).

  • This compound Application: Bath-apply this compound at various concentrations.

  • Post-drug Measurement: Record the same electrophysiological parameters in the presence of this compound.

  • Data Analysis: Compare the electrophysiological properties before and after this compound application to determine if the drug has a direct effect on neuronal excitability or synaptic transmission.

Disclaimer

The application of this compound for the direct study of dopamine pathways is an emerging and investigational area. The protocols provided are based on standard neuropharmacological techniques and are intended to serve as a guide for designing novel research. Researchers should optimize these protocols based on their specific experimental goals and available resources. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: Tolperisone in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Tolnapersine and Tolperisone: Initial searches for "this compound" yielded limited information regarding its use in neurological disorder models, with sources indicating its development for cardiovascular diseases was discontinued (B1498344) after Phase 1.[1] It is highly probable that the intended compound of interest is Tolperisone , a structurally related and well-documented centrally acting muscle relaxant with applications in various neurological conditions.[2] These application notes will therefore focus on Tolperisone.

Introduction

Tolperisone is a centrally acting skeletal muscle relaxant that has been in clinical use for decades to treat pathological muscle hypertonicity and spasticity associated with neurological diseases.[2] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which in turn inhibits polysynaptic reflexes in the spinal cord and reduces neuronal excitability.[2][3][4] This mechanism contributes to its muscle relaxant effects without the significant sedative properties often associated with other centrally acting agents. Recent preclinical studies have begun to explore its therapeutic potential in a broader range of neurological disorders beyond spasticity, including Parkinson's disease, neuropathic pain, and epilepsy.

Mechanism of Action

Tolperisone exerts its effects primarily through the modulation of neuronal signaling in the central nervous system. It has a membrane-stabilizing effect and dose-dependently inhibits voltage-gated sodium channels and N-type calcium channels.[4] This action dampens neuronal excitability and the transmission of nerve impulses that lead to muscle spasms.[3] By inhibiting these channels, Tolperisone reduces the influx of sodium and calcium ions into neurons. It also influences spinal cord reflex pathways, specifically inhibiting polysynaptic reflexes responsible for muscle contraction coordination.[3]

Tolperisone_Mechanism_of_Action cluster_neuron Presynaptic Neuron Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Glutamate_Release Glutamate (B1630785) Release Vesicle->Glutamate_Release Leads to Tolperisone Tolperisone Tolperisone->Na_channel Inhibits Tolperisone->Ca_channel Inhibits Action_Potential Action Potential Propagation Postsynaptic_Neuron Postsynaptic Neuron Activation Glutamate_Release->Postsynaptic_Neuron Stimulates Muscle_Spasm Reduced Muscle Spasm & Pain Postsynaptic_Neuron->Muscle_Spasm Reduced signaling leads to

Tolperisone's primary mechanism of action.

Application in Parkinson's Disease Models

Recent preclinical evidence suggests that Tolperisone hydrochloride may have therapeutic potential in Parkinson's disease (PD) by improving motor function. The proposed mechanism involves the downregulation of the p38 MAPK and ERK1/2 signaling cascade and subsequent inhibition of matrix metalloproteinase 9 (MMP-9).

Quantitative Data Summary: Rotenone-Induced Parkinson's Disease in Mice
ParameterControl GroupRotenone (B1679576) (PD) GroupRotenone + Tolperisone HClReference
Neuron Count (Substantia Nigra) Not Specified89.0 ± 4.78 /mm²117.0 ± 4.46 /mm²[5]
Phospho-p38MAPK Protein Expression 1.00 foldNot Specified1.06 fold (relative to control)[5]
Sway Length (Behavioral Test) Significantly lowerSignificantly higherReduced sway length[5]
Time on Bar (Behavioral Test) Significantly longerSignificantly shorterIncreased time on bar[5]
Number of Falls (Wire-hanging Test) Significantly lowerSignificantly higherReduced number of falls[5]

Experimental Workflow: Rotenone-Induced PD Model

Rotenone_PD_Workflow cluster_induction PD Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Induction Rotenone Administration (e.g., 2.5 mg/kg/day, s.c.) Treatment Tolperisone HCl Treatment (e.g., 5 mg/kg, twice daily) Induction->Treatment 14 days Behavioral Motor Function Tests (Sway, Bar, Wire-hanging) Treatment->Behavioral During/After Treatment Histology Immunohistochemistry (Neuron Count) Behavioral->Histology Biochemical Western Blot (Protein Expression) Histology->Biochemical

Workflow for evaluating Tolperisone in a rotenone-induced PD mouse model.
Protocol: Rotenone-Induced Parkinson's Disease Model and Tolperisone Treatment

This protocol is based on methodologies used to create rotenone-induced PD models in mice.[1][6][7][8]

  • Animal Model:

    • Species: Male NMRI or C57BL/6 mice.

    • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Materials and Equipment:

    • Rotenone

    • Tolperisone hydrochloride

    • Vehicle for rotenone (e.g., sunflower oil, 0.5% Carboxymethylcellulose)

    • Vehicle for Tolperisone (e.g., saline)

    • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections

    • Apparatus for behavioral testing (e.g., open field, rotarod, wire-hanging test)

    • Histology and Western blotting equipment

  • Experimental Procedure:

    • PD Induction:

      • Prepare a solution of rotenone in the chosen vehicle.

      • Administer rotenone to mice at a dose of 2.5-3.0 mg/kg/day via s.c. or i.p. injection for a period of 14 to 28 days.[7][8] A control group should receive vehicle injections only.

    • Treatment:

      • Following the induction period, divide the rotenone-treated mice into a treatment group and a PD control group.

      • Prepare a solution of Tolperisone hydrochloride in saline.

      • Administer Tolperisone HCl at a dose of 5 mg/kg twice daily for 14 days.[5] The PD control group receives saline injections.

    • Behavioral Assessment:

      • Perform a battery of motor function tests at baseline and at specified time points during and after treatment.

    • Neurochemical and Histological Analysis:

      • At the end of the treatment period, euthanize the animals and collect brain tissue.

      • Perform immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.

      • Use Western blotting to measure the expression levels of proteins in the MAPK/ERK signaling pathway and MMP-9 in brain tissue lysates.

Application in Neuropathic Pain Models

Tolperisone has demonstrated significant antiallodynic effects in rodent models of neuropathic pain. Its mechanism in this context is attributed to the blockade of voltage-gated sodium channels and a subsequent reduction in the release of excitatory neurotransmitters like glutamate in the spinal cord.[9][10]

Quantitative Data Summary: Partial Sciatic Nerve Ligation (pSNL) in Rats
ParameterSham GrouppSNL (Neuropathic) GrouppSNL + Tolperisone (100 mg/kg, oral)Reference
Paw Pressure Threshold (g) HighSignificantly DecreasedRestored to near-sham levels[9]
CSF Glutamate Level NormalSignificantly ElevatedReduced to near-sham levels[9]
4-AP Evoked Glutamate Release (%) N/A100% (Stimulated Control)Significantly Inhibited[9]
KCl Evoked Glutamate Release (%) N/A100% (Stimulated Control)Significantly Inhibited[9]
Protocol: Partial Sciatic Nerve Ligation (pSNL) Model and Tolperisone Treatment

This protocol is adapted from the Seltzer method for inducing neuropathic pain in rats.[9][11][12][13][14]

  • Animal Model:

    • Species: Male Wistar rats (100-150 g).

    • Housing: Standard housing conditions with free access to food and water.

  • Materials and Equipment:

    • Anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.)

    • Surgical instruments

    • 8-0 silicon-treated silk suture

    • Tolperisone

    • Vehicle for oral gavage (e.g., purified water)

    • Apparatus for measuring mechanical allodynia (e.g., Randall-Selitto test, dynamic plantar aesthesiometer)

  • Experimental Procedure:

    • pSNL Surgery:

      • Anesthetize the rat.

      • Under aseptic conditions, expose the right sciatic nerve at the mid-thigh level.

      • Tightly ligate the dorsal 1/3 to 1/2 of the nerve with the 8-0 silk suture.

      • Close the wound in layers. Sham-operated animals undergo the same procedure without nerve ligation.

    • Post-Operative Care and Allodynia Development:

      • Allow animals to recover for 7-14 days, during which time mechanical allodynia will develop.

    • Treatment and Behavioral Testing:

      • On the day of testing (e.g., day 14 post-surgery), measure baseline paw withdrawal thresholds.

      • Administer Tolperisone orally at doses of 25, 50, and 100 mg/kg.[9] A control group receives the vehicle.

      • Measure paw pressure thresholds at 60, 120, and 180 minutes post-treatment to assess the antiallodynic effect.

    • Cerebrospinal Fluid (CSF) Analysis:

      • At the end of the behavioral testing, collect CSF to measure glutamate levels via appropriate analytical methods (e.g., HPLC).

Application in Epilepsy Models

Preliminary studies suggest that Tolperisone possesses anticonvulsant properties, likely due to its membrane-stabilizing effects and blockade of voltage-gated sodium channels.

Quantitative Data Summary: Electrically and Chemically Induced Seizures in Rats
Seizure ModelParameterControl GroupTolperisone (10 mg/kg) GroupReference
Maximal Electroshock (MES) Duration of SeizureProlongedSignificantly Reduced[11]
Pentylenetetrazole (PTZ)-induced Seizure OnsetRapidDelayed Onset[11]
Isoniazid-induced Seizure OnsetRapidSignificantly Delayed Onset[11]
Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for generalized tonic-clonic seizures.[15][16]

  • Animal Model:

    • Species: Male Sprague-Dawley rats.

    • Housing: Standard housing conditions.

  • Materials and Equipment:

    • Electroconvulsometer

    • Corneal electrodes

    • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

    • Conductivity solution (0.9% saline)

    • Tolperisone

    • Vehicle for administration

  • Experimental Procedure:

    • Animal Preparation and Dosing:

      • Administer Tolperisone (10 mg/kg) or vehicle to the rats.

    • Seizure Induction:

      • At the time of peak effect of the drug, apply a topical anesthetic to the corneas of the rat.

      • Place the corneal electrodes on the eyes.

      • Deliver a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).[15]

    • Observation and Scoring:

      • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

      • The primary endpoint is the abolition of tonic hindlimb extension, which indicates protection.

      • Record the duration of the seizure for all animals.

Application in Other Neurological Disorder Models

  • Multiple Sclerosis and Spasticity: Tolperisone is clinically indicated for spasticity associated with neurological conditions like multiple sclerosis. Preclinical models such as Experimental Autoimmune Encephalomyelitis (EAE) could be utilized to further investigate its immunomodulatory and anti-spastic effects.

  • Alzheimer's Disease: Currently, there is a lack of published preclinical studies evaluating the efficacy of Tolperisone in established animal models of Alzheimer's disease. Future research could explore its potential effects on neuroinflammation, excitotoxicity, or cognitive deficits in models such as APP/PS1 transgenic mice.

References

Method for Assessing Tolnapersine's Effect on Alpha-Adrenoceptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnapersine (also known as BK 34-530) has been identified as a compound possessing a mixed pharmacological profile, including alpha-adrenoceptor antagonist activity.[1][2] A thorough characterization of its interaction with alpha-adrenoceptor subtypes is crucial for understanding its mechanism of action and potential therapeutic applications. Alpha-adrenoceptors, G protein-coupled receptors (GPCRs), are key regulators of the cardiovascular and central nervous systems. They are broadly classified into two main types, α1 and α2, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[3]

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following structured tables for clear comparison of this compound's effects across the different alpha-adrenoceptor subtypes.

Table 1: Radioligand Binding Affinity of this compound at Human Alpha-1 Adrenoceptor Subtypes

SubtypeRadioligandThis compound Kᵢ (nM)Hill Slope (n H)
α1A[³H]-PrazosinData to be determinedData to be determined
α1B[³H]-PrazosinData to be determinedData to be determined
α1D[³H]-PrazosinData to be determinedData to be determined

Table 2: Radioligand Binding Affinity of this compound at Human Alpha-2 Adrenoceptor Subtypes

SubtypeRadioligandThis compound Kᵢ (nM)Hill Slope (n H)
α2A[³H]-RauwolscineData to be determinedData to be determined
α2B[³H]-RauwolscineData to be determinedData to be determined
α2C[³H]-RauwolscineData to be determinedData to be determined

Table 3: Functional Antagonist Potency of this compound at Human Alpha-1 Adrenoceptor Subtypes (Calcium Mobilization Assay)

SubtypeAgonistThis compound IC₅₀ (nM)pA₂
α1APhenylephrine (B352888)Data to be determinedData to be determined
α1BPhenylephrineData to be determinedData to be determined
α1DPhenylephrineData to be determinedData to be determined

Table 4: Functional Antagonist Potency of this compound at Human Alpha-2 Adrenoceptor Subtypes (cAMP Inhibition Assay)

SubtypeAgonistThis compound IC₅₀ (nM)pA₂
α2AUK 14,304Data to be determinedData to be determined
α2BUK 14,304Data to be determinedData to be determined
α2CUK 14,304Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of this compound for each alpha-adrenoceptor subtype through competitive displacement of a specific radioligand.

1.1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing a single human alpha-adrenoceptor subtype (α1A, α1B, α1D, α2A, α2B, or α2C).

  • Radioligands:

    • For α1 subtypes: [³H]-Prazosin.

    • For α2 subtypes: [³H]-Rauwolscine.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Phentolamine (B1677648) (for both α1 and α2 subtypes).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

1.2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing receptor subtype incubation Incubate membranes, radioligand, and this compound/control prep_membranes->incubation prep_this compound Prepare serial dilutions of this compound prep_this compound->incubation prep_radioligand Prepare radioligand solution prep_radioligand->incubation filtration Rapid vacuum filtration (GF/C filters) incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation analysis Calculate specific binding and determine IC₅₀ and Kᵢ scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

1.3. Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), and 50 µL of the specific radioligand (at a concentration close to its K d).

  • For total binding wells, add 50 µL of binding buffer instead of this compound.

  • For non-specific binding wells, add 50 µL of a high concentration of phentolamine (e.g., 10 µM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

  • Incubate the plate with gentle agitation for 60-90 minutes at room temperature.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

1.4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Protocol 2: Functional Assays

These protocols assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced downstream signaling.

2.1. Alpha-1 Adrenoceptor Functional Assay (Calcium Mobilization)

Alpha-1 adrenoceptors couple to Gq proteins, leading to an increase in intracellular calcium upon activation.

2.1.1. Signaling Pathway:

G ligand α1 Agonist receptor α1-Adrenoceptor (GPCR) ligand->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor ca_release Ca²⁺ Release er->ca_release triggers

Caption: Alpha-1 Adrenoceptor Signaling Pathway.

2.1.2. Materials:

  • HEK293 or CHO cells stably expressing a single human alpha-1 adrenoceptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Phenylephrine.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with injection capabilities.

2.1.3. Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of phenylephrine (e.g., EC₈₀) and record the change in fluorescence over time.

2.1.4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of this compound concentration.

  • Determine the IC₅₀ value using non-linear regression.

  • If performing a Schild analysis, generate full agonist dose-response curves in the presence of multiple fixed concentrations of this compound to determine the pA₂ value.

2.2. Alpha-2 Adrenoceptor Functional Assay (cAMP Inhibition)

Alpha-2 adrenoceptors couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP).

2.2.1. Signaling Pathway:

G ligand α2 Agonist receptor α2-Adrenoceptor (GPCR) ligand->receptor binds g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp forskolin (B1673556) Forskolin forskolin->ac stimulates

Caption: Alpha-2 Adrenoceptor Signaling Pathway.

2.2.2. Materials:

  • HEK293 or CHO cells stably expressing a single human alpha-2 adrenoceptor subtype.

  • Forskolin.

  • Agonist: UK 14,304.

  • Test Compound: this compound hydrochloride.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

2.2.3. Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a mixture of a fixed concentration of forskolin (to induce cAMP production) and a fixed concentration of UK 14,304 (e.g., EC₈₀, to inhibit cAMP production).

  • Incubate for the time recommended by the cAMP kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's protocol.

2.2.4. Data Analysis:

  • Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production.

  • Plot this percentage against the logarithm of this compound concentration.

  • Determine the IC₅₀ value using non-linear regression.

  • Perform a Schild analysis by generating full agonist dose-response curves in the presence of multiple fixed concentrations of this compound to determine the pA₂ value.

References

Application Notes and Protocols: Tolnapersine in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, a comprehensive search of publicly available scientific literature, clinical trial databases, and preclinical research reveals no specific studies or data on the use of Tolnapersine in combination with chemotherapy agents. This compound is clinically recognized as a centrally acting muscle relaxant. Its established mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which is primarily utilized for the treatment of neuromuscular spasms and spasticity.

The information provided below is therefore hypothetical and based on the known mechanism of this compound. It is intended to serve as a conceptual framework for potential future research should a rationale for combining this compound with chemotherapy be developed. This document is for informational purposes only and does not represent established scientific protocols.

Hypothetical Rationale for Combination Therapy

While there is no current evidence, a hypothetical rationale for investigating this compound in combination with chemotherapy could be explored based on its mechanism of action:

  • Modulation of Ion Channels: Cancer cells are known to exhibit altered expression and activity of various ion channels, which can influence cell proliferation, migration, and apoptosis. This compound's ability to block sodium and calcium channels could potentially be investigated to see if it can modulate these cancer-related processes, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.

  • Alleviation of Chemotherapy-Induced Side Effects: Certain chemotherapy agents can cause painful muscle spasms or peripheral neuropathy. This compound's muscle relaxant properties could be explored as a supportive care agent to manage these specific side effects, thereby improving patient tolerance to chemotherapy.

It is critical to reiterate that these are purely speculative rationales and require rigorous preclinical and clinical investigation.

Hypothetical Preclinical Investigation Workflow

Should research in this area be initiated, a logical preclinical workflow would be necessary to establish proof-of-concept.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies a Cell Line Screening (Various Cancer Types) b Combination Index (CI) Assays (Synergy, Additivity, Antagonism) a->b c Mechanistic Studies (Cell Cycle, Apoptosis, Ion Flux Assays) b->c d Xenograft/Syngeneic Mouse Models c->d Promising in vitro results e Maximum Tolerated Dose (MTD) of Combination d->e f Tumor Growth Inhibition (TGI) Studies e->f g Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis f->g

Caption: Hypothetical Preclinical Workflow for Investigating this compound and Chemotherapy Combinations.

Hypothetical Signaling Pathway of Interest

Given this compound's known targets, a key area of investigation would be its effect on ion channels and downstream signaling pathways that are often dysregulated in cancer.

G This compound This compound Na_Ca_Channels Voltage-Gated Na+/Ca2+ Channels This compound->Na_Ca_Channels Inhibits Cell_Death Apoptotic Cell Death This compound->Cell_Death Potential Sensitization? Membrane_Potential Membrane Potential Depolarization Na_Ca_Channels->Membrane_Potential Ca_Signaling Intracellular Ca2+ Signaling Cascades Membrane_Potential->Ca_Signaling Proliferation Cell Proliferation (e.g., via Calcineurin/NFAT) Ca_Signaling->Proliferation Apoptosis Apoptosis Resistance (e.g., via Bcl-2) Ca_Signaling->Apoptosis Chemotherapy Chemotherapy Agent DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Cell_Death

Caption: Hypothetical Signaling Pathway of this compound's Potential Interaction with Cancer Cell Signaling.

Sample Hypothetical Experimental Protocols

The following are examples of protocols that would need to be developed and optimized.

In Vitro Synergy Assessment using Combination Index (CI) Assay

Objective: To determine if the combination of this compound and a selected chemotherapy agent (e.g., Cisplatin) results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma)

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

  • CompuSyn software or similar for CI calculation

Protocol:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Cisplatin individually and in a constant ratio combination (e.g., based on their respective IC50 values).

  • Treatment: Remove the old medium and add the drug-containing medium to the respective wells. Include wells for untreated controls and single-agent controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Use the dose-response data to determine the Combination Index (CI) values using the Chou-Talalay method with CompuSyn software.

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent (e.g., Paclitaxel) in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Cancer cell line for implantation (e.g., MDA-MB-231 - breast cancer)

  • This compound formulation for in vivo administration

  • Paclitaxel formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Paclitaxel alone

    • Group 4: this compound + Paclitaxel

  • Treatment Administration: Administer the treatments according to a predetermined dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for Paclitaxel).

  • Monitoring: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze for statistically significant differences in tumor volume and weight between the combination group and the single-agent groups.

Hypothetical Data Presentation

Should such studies be conducted, the data would be presented in clear, tabular formats.

Table 1: Hypothetical In Vitro IC50 and Combination Index (CI) Values

Cell LineAgentIC50 (µM)Combination Index (CI) at ED50Interpretation
A549This compound>100--
Cisplatin15.2--
Combination-0.75Synergy
HT-29This compound>100--
5-Fluorouracil8.5--
Combination-1.1Additive

Table 2: Hypothetical In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMTGI (%)p-value vs. Controlp-value vs. Chemo Alone
Vehicle101540 ± 125---
This compound (50 mg/kg)101495 ± 1303%>0.05-
Paclitaxel (10 mg/kg)10830 ± 9546%<0.01-
Combination10415 ± 7073%<0.001<0.05

Disclaimer: The information, protocols, and data presented in this document are entirely hypothetical and for illustrative purposes only. There is no existing scientific basis for the combination of this compound and chemotherapy. Any research into this area must be initiated with rigorous, evidence-based scientific inquiry.

Laboratory Preparation of Tolnapersine Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tolnapersine is a pharmacological agent characterized by a dual mechanism of action, functioning as both a dopamine (B1211576) receptor agonist and an alpha-adrenoceptor antagonist. This profile suggests its potential utility in research areas investigating dopaminergic and adrenergic signaling pathways, and their roles in various physiological and pathological processes. These application notes provide a general framework for the preparation and use of this compound solutions in a laboratory setting. Due to the limited availability of specific data for this compound, the following protocols are based on general laboratory practices for similar small molecules. Researchers are strongly advised to perform small-scale solubility and stability tests before preparing large quantities of solutions.

Chemical Properties

A summary of the known chemical properties of this compound is provided in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₆N₂O[1][2]
Molecular Weight322.44 g/mol [1][2]
ChiralityRacemic[1]

Solubility

Table 2: Anticipated Solubility Profile of this compound

SolventAnticipated SolubilityNotes
WaterLowSalt forms may exhibit higher aqueous solubility.
DMSOSolubleA common solvent for creating high-concentration stock solutions.
EthanolSolubleMay be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration should be adjusted based on the experimentally determined solubility.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Tare the weighing vessel: Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh the desired amount of this compound into the tared vessel. For a 1 mL 10 mM stock solution, weigh 3.22 mg of this compound (Molecular Weight = 322.44 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vessel containing the this compound. For a 10 mM stock solution, add 1 mL of DMSO for every 3.22 mg of this compound.

  • Dissolve the compound: Tightly cap the vessel and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but the stability of this compound under these conditions should be verified.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. The stability of this compound in DMSO solution is not publicly documented; therefore, it is recommended to prepare fresh solutions regularly and perform quality control checks.

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the this compound stock solution to prepare working solutions for cell-based assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium or buffer (e.g., PBS)

Procedure:

  • Thaw the stock solution: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Use immediately: It is recommended to use the freshly prepared working solutions immediately for experiments.

Application Notes

  • In Vitro Assays: The appropriate concentration range for in vitro assays will depend on the specific cell type and the endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup. Based on general knowledge of similar compounds, a starting concentration range of 1 nM to 10 µM could be explored.

  • Stability: The stability of this compound in aqueous solutions is unknown. It is advisable to prepare working solutions fresh for each experiment and avoid storing them for extended periods.

  • Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for the compound if available.

Visualizations

The following diagrams illustrate the generalized signaling pathways associated with this compound's known pharmacological activities and a typical experimental workflow for its in vitro evaluation.

Tolnapersine_Signaling_Pathway cluster_dopamine Dopamine Agonist Activity cluster_alpha Alpha-Adrenoceptor Antagonist Activity Tolnapersine_D This compound D2R Dopamine D2-like Receptor Tolnapersine_D->D2R Binds Gi Gi D2R->Gi Activates AC_D Adenylyl Cyclase Gi->AC_D Inhibits cAMP_D ↓ cAMP AC_D->cAMP_D Tolnapersine_A This compound Alpha1R α1-Adrenergic Receptor Tolnapersine_A->Alpha1R Blocks Gq Gq Alpha1R->Gq Norepinephrine Binding Blocked PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Generalized signaling pathways of this compound.

Tolnapersine_Experimental_Workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Prepare Working Solutions in Media dissolve->dilute treat Treat Cells with this compound dilute->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Biological Assay (e.g., cAMP, Ca²⁺ flux, Cell Viability) incubate->assay readout Measure Readout assay->readout analyze Data Analysis readout->analyze

Caption: In vitro experimental workflow for this compound.

References

Application Note: Investigating Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While there is no scientific literature to support the use of Tolnapersine (also known as Tolperisone) for studying drug resistance, this document provides a general framework and protocols for investigating mechanisms of acquired drug resistance in a research setting. Tolperisone (B1682978) is a centrally acting muscle relaxant, and its known mechanism of action is not related to pathways typically associated with drug resistance in fields like oncology or infectious diseases.[1] The following protocols are therefore not specific to this compound but represent standard methodologies in the field of drug resistance research.

Acquired drug resistance is a primary obstacle in the treatment of various diseases, including cancer and infectious diseases.[2] Understanding the underlying molecular mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance. This application note outlines a general workflow for developing and characterizing drug-resistant cell lines to elucidate these mechanisms.

General Workflow for Drug Resistance Studies

A typical workflow for studying acquired drug resistance involves the generation of resistant cell lines, followed by a comparative analysis of the resistant and parental (sensitive) cells.

G cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Characterization and Analysis A Parental Cell Line B Dose Escalation Treatment A->B Continuous or pulsed exposure C Establishment of Resistant Clones B->C Selection & Expansion D Confirmation of Resistance (IC50) C->D E Genomic & Proteomic Analysis (e.g., WGS, RNA-seq, Proteomics) D->E F Functional Assays (e.g., Efflux pump activity, Apoptosis assay) D->F G Identification of Resistance Mechanisms E->G F->G H Validation of Findings (e.g., Gene knockdown/overexpression) G->H

Fig. 1: General workflow for studying acquired drug resistance.

Protocols

Protocol 1: Development of Drug-Resistant Cell Lines

This protocol describes the generation of a drug-resistant cell line through continuous exposure to a cytotoxic agent.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Cytotoxic drug of interest

  • Cell culture flasks (T25, T75)

  • Pipettes, sterile tubes, and other standard cell culture equipment

  • Incubator (37°C, 5% CO2)

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Seed the parental cells in a T25 flask at a low density. Once attached, treat the cells with the drug at a concentration equal to the IC50.

  • Monitoring and Media Change: Monitor the cells daily. Initially, a significant number of cells will die. Change the medium with fresh, drug-containing medium every 2-3 days.

  • Subculture: When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same drug concentration.

  • Dose Escalation: Once the cells show stable growth at the current drug concentration, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold.

  • Repeat: Repeat steps 3-5 for several months. The process of developing a highly resistant cell line can be lengthy.

  • Cryopreservation: At each successful dose escalation step, it is advisable to cryopreserve a batch of cells. This provides a backup in case of contamination or cell death at a higher concentration.

  • Establishment of Resistant Line: A cell line is generally considered resistant when its IC50 is significantly higher (e.g., >10-fold) than that of the parental line.

Protocol 2: Confirmation of Resistance Profile (IC50 Determination)

This protocol is for quantifying the level of resistance by comparing the IC50 values of the parental and resistant cell lines.

Materials:

  • Parental and putative resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • Serial dilutions of the cytotoxic drug

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of the drug in culture medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include wells with no drug as a control.

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value for each cell line.

Data Presentation

Quantitative data from drug sensitivity assays should be presented in a clear, tabular format to facilitate comparison.

Table 1: Comparative IC50 Values for Parental and Resistant Cell Lines

Cell LineDrugIC50 (µM) ± SDFold Resistance (Resistant IC50 / Parental IC50)
Parental Cell LineDoxorubicin0.1 ± 0.02-
Resistant Line 1Doxorubicin2.5 ± 0.325
Parental Cell LinePaclitaxel0.05 ± 0.01-
Resistant Line 2Paclitaxel1.2 ± 0.1524

Mechanisms of Drug Resistance

Acquired drug resistance can arise from various molecular changes within the cell. A common mechanism is the overexpression of drug efflux pumps, which actively transport cytotoxic agents out of the cell, reducing their intracellular concentration and efficacy.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space pump ABC Transporter (e.g., P-gp) Drug Efflux drug_out Drug pump:p_out->drug_out ATP-dependent Transport drug_in Drug drug_out->drug_in Diffusion drug_in->pump:p_in Binding target Intracellular Target (e.g., DNA, Tubulin) drug_in->target Therapeutic Effect

Fig. 2: Mechanism of ABC transporter-mediated drug efflux.

Other mechanisms of drug resistance include:

  • Alteration of the drug target, preventing the drug from binding effectively.

  • Activation of alternative signaling pathways that bypass the effect of the drug.

  • Increased DNA repair capacity.

  • Evasion of drug-induced apoptosis.

Investigating these mechanisms often requires a multi-omics approach, including genomics, transcriptomics, and proteomics, to compare the molecular profiles of parental and resistant cells. The findings from these analyses can then be validated through functional studies.

References

Application Notes and Protocols for High-Throughput Screening of Tolnapersine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnapersine and its analogs represent a class of compounds with potential therapeutic applications as muscle relaxants and for the management of neurological conditions involving muscle spasticity. Preclinical evidence for the related compound, Tolperisone, strongly indicates that the primary mechanism of action is the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels.[1][2][3] This activity dampens neuronal excitability, thereby reducing the transmission of nerve impulses that lead to muscle spasms.[1] While initial exploratory searches considered the possibility of gap junction modulation, the current body of evidence does not support this as a primary mechanism for this class of compounds. Therefore, high-throughput screening (HTS) strategies for the identification and characterization of novel this compound analogs should prioritize assays that measure the function of voltage-gated ion channels.

These application notes provide detailed protocols for robust HTS assays designed to identify and characterize this compound analogs that modulate voltage-gated sodium and calcium channels. The described methods are suitable for screening large compound libraries and generating reliable quantitative data to inform structure-activity relationship (SAR) studies and lead optimization efforts.

Primary Screening Targets: Voltage-Gated Ion Channels

The development of potent and selective this compound analogs requires a screening cascade that can efficiently assess compound activity on the primary molecular targets. The recommended HTS assays focus on two key ion channel families:

  • Voltage-Gated Sodium Channels (Nav): These channels are critical for the initiation and propagation of action potentials in neurons.[1] Tolperisone has been shown to inhibit several subtypes of Nav channels.[2]

  • Voltage-Gated Calcium Channels (Cav): These channels are involved in neurotransmitter release and neuronal signaling. Tolperisone and its analogs also exhibit inhibitory effects on Cav channels, contributing to their therapeutic effect.[1][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of Tolperisone, a key structural analog of this compound, on various voltage-gated sodium and calcium channel subtypes. This data serves as a benchmark for the expected activity of novel analogs.

Table 1: Inhibitory Potency (IC50) of Tolperisone on Voltage-Gated Sodium Channel (Nav) Subtypes

Channel SubtypeIC50 (µM)
Nav1.2118
Nav1.3802
Nav1.4224
Nav1.5185
Nav1.6134
Nav1.781
Nav1.849

Data adapted from Hofer et al., 2006.

Table 2: Inhibitory Potency (IC50) of Tolperisone on Voltage-Gated Calcium Channels (Cav)

Channel TypePreparationIC50 (mM)
Calcium Current (ICa)Snail (Achatina fulica) neuron1.089

Data adapted from Novales-Li et al., 1996.[5] Note: The specific Cav subtypes were not defined in this study.

High-Throughput Screening Workflows

A tiered screening approach is recommended to efficiently identify and characterize promising this compound analogs.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity cluster_lead_opt Lead Optimization Primary_Assay Fluorescence-Based Ion Influx Assays (Na+ and Ca2+) Secondary_Assay Automated Electrophysiology (Patch Clamp) Primary_Assay->Secondary_Assay Active Compounds ('Hits') Selectivity_Panel Na_v and Ca_v Subtype Panel Secondary_Assay->Selectivity_Panel Confirmed Actives Lead_Opt In-depth Biophysical Characterization (State-Dependence) Selectivity_Panel->Lead_Opt Potent & Selective Hits

Caption: A tiered high-throughput screening workflow for this compound analogs.

Experimental Protocols

Protocol 1: Fluorescence-Based Sodium Influx Assay (Primary HTS)

This assay provides a high-throughput method for identifying compounds that inhibit voltage-gated sodium channels by measuring changes in intracellular sodium concentration.

Objective: To identify inhibitors of Nav channels in a 384-well format.

Principle: Cells expressing the target Nav channel are loaded with a sodium-sensitive fluorescent indicator dye. The channels are activated by a depolarizing agent, leading to an influx of sodium and an increase in fluorescence. Inhibitory compounds will reduce this fluorescence signal.

Materials:

  • HEK293 cells stably expressing the desired human Nav subtype (e.g., Nav1.7).

  • Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Compound plates with this compound analogs.

  • Depolarizing agent (e.g., Veratridine).

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed HEK293-Nav cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the sodium-sensitive dye and Pluronic F-127 in Assay Buffer.

    • Remove cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition:

    • Add this compound analogs from the compound plates to the assay plates.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the assay plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the depolarizing agent (Veratridine) to all wells to activate the Nav channels.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound concentration relative to positive (depolarizing agent alone) and negative (no depolarizing agent) controls.

    • Determine IC50 values for active compounds.

Sodium_Influx_Assay Start Seed Cells (HEK293-Na_v) Dye_Loading Load with Sodium Dye Start->Dye_Loading Compound_Add Add this compound Analogs Dye_Loading->Compound_Add FLIPR_Read Read Baseline Fluorescence Compound_Add->FLIPR_Read Activate Add Veratridine (Depolarization) FLIPR_Read->Activate Measure Measure Fluorescence (Sodium Influx) Activate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the fluorescence-based sodium influx assay.

Protocol 2: FLIPR-Based Calcium Flux Assay (Primary HTS)

This assay is designed for the high-throughput screening of compounds that inhibit voltage-gated calcium channels by measuring changes in intracellular calcium levels.

Objective: To identify inhibitors of Cav channels in a 384-well format.

Principle: Cells expressing the target Cav channel are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with potassium chloride (KCl) opens the Cav channels, causing an influx of calcium and an increase in fluorescence. Inhibitors will prevent this fluorescence increase.

Materials:

  • HEK293 cells stably expressing the desired human Cav subtype (e.g., Cav2.2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6).

  • Pluronic F-127.

  • Assay Buffer: HBSS or similar.

  • Compound plates with this compound analogs.

  • Depolarizing solution: Assay buffer with a high concentration of KCl (e.g., 90 mM).

  • Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate HEK293-Cav cells in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution with the calcium-sensitive dye and Pluronic F-127.

    • Aspirate the culture medium and add the dye solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer this compound analogs to the assay plate and incubate for 15-30 minutes.

  • Signal Detection:

    • Transfer the plate to the FLIPR instrument.

    • Record baseline fluorescence.

    • Add the high-KCl depolarizing solution to activate the Cav channels.

    • Continuously measure fluorescence to detect calcium influx.

  • Data Analysis:

    • Determine the percentage inhibition for each compound by comparing the fluorescence signal to controls.

    • Generate concentration-response curves and calculate IC50 values for active compounds.

Calcium_Flux_Assay Start Plate Cells (HEK293-Ca_v) Load_Dye Load with Calcium Dye Start->Load_Dye Add_Compounds Add this compound Analogs Load_Dye->Add_Compounds Read_Baseline FLIPR Baseline Reading Add_Compounds->Read_Baseline Depolarize Add High KCl Solution Read_Baseline->Depolarize Measure_Signal Measure Fluorescence (Calcium Influx) Depolarize->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Measure_Signal->Data_Analysis

Caption: Workflow for the FLIPR-based calcium flux assay.

Protocol 3: Automated Patch Clamp Electrophysiology (Secondary HTS & Selectivity Profiling)

Automated patch clamp provides a higher-content, more direct measure of ion channel function and is ideal for confirming hits from primary screens and assessing subtype selectivity.

Objective: To confirm the activity and determine the potency and selectivity of hit compounds on a panel of Nav and Cav channel subtypes.

Principle: This technique uses planar patch clamp technology to record ionic currents directly from individual cells in a 384-well format. Cells are captured over a micro-aperture, and a giga-seal is formed. A series of voltage steps are applied to elicit channel opening, and the resulting currents are measured in the presence and absence of test compounds.

Materials:

  • Automated patch clamp system (e.g., Nanion SyncroPatch, Sophion Qube).

  • Appropriate planar patch clamp chips.

  • Cell lines expressing the Nav and Cav subtypes of interest.

  • Extracellular and intracellular recording solutions.

  • Hit compounds from primary screening.

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density for the specific instrument.

  • System Setup:

    • Prime the instrument with extracellular and intracellular solutions.

    • Load the cell suspension and compound plates.

    • Install the planar patch clamp chip.

  • Automated Recording:

    • Initiate the automated experimental run. The instrument will perform cell capture, seal formation, whole-cell configuration, and application of voltage protocols.

    • A baseline recording of channel activity is established.

    • The compound is applied, and the effect on the ionic current is recorded.

  • Data Analysis:

    • The system's software will analyze the current amplitude, and kinetics.

    • Calculate the percentage of current inhibition for each compound concentration.

    • Determine precise IC50 values and assess any voltage- or use-dependent effects.

Automated_Patch_Clamp cluster_prep Preparation cluster_run Automated Run cluster_analysis Data Analysis Cell_Prep Prepare Single Cell Suspension System_Setup Load Cells, Solutions, Compounds & Chip Cell_Prep->System_Setup Cell_Capture Cell Capture & Seal Formation System_Setup->Cell_Capture Whole_Cell Establish Whole-Cell Mode Cell_Capture->Whole_Cell Baseline_Rec Record Baseline Current Whole_Cell->Baseline_Rec Compound_App Apply Compound Baseline_Rec->Compound_App Test_Rec Record Test Current Compound_App->Test_Rec Analysis Calculate IC50 & Assess State-Dependence Test_Rec->Analysis

Caption: Workflow for automated patch clamp electrophysiology.

Conclusion

The provided application notes and protocols describe a comprehensive HTS cascade for the discovery and characterization of novel this compound analogs targeting voltage-gated sodium and calcium channels. By employing a combination of high-throughput fluorescence-based assays for primary screening and automated electrophysiology for hit confirmation and selectivity profiling, researchers can efficiently identify promising lead candidates for further development. The quantitative data for Tolperisone serves as a valuable reference point for these screening efforts.

References

Tolnapersine Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Publicly available information on the administration of Tolnapersine (also known as BK 34-530) in rodent models is exceedingly limited. Preclinical studies detailing specific protocols, quantitative data, and signaling pathways are not readily accessible in scientific literature databases. The following application notes and protocols have been constructed based on general principles of pharmacology for compounds with similar mechanisms of action—namely, dopamine (B1211576) agonism and alpha-adrenoceptor antagonism. These are intended as a foundational guide and must be adapted and rigorously validated in dose-finding and pharmacokinetic studies before commencing formal experimentation.

Introduction

This compound (BK 34-530) is a pharmacological agent characterized by a dual mechanism of action, functioning as both a dopamine agonist and an alpha-adrenoceptor antagonist. This profile suggests potential applications in cardiovascular and neurological research. Due to the scarcity of specific data for this compound, the following guidelines are based on established practices for administering similar compounds to rodent models.

Data Presentation

No specific quantitative data for this compound administration in rodent models could be located in the available literature. Researchers should aim to generate data for the following parameters in their initial studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models (Hypothetical Data)

ParameterSpecies/StrainRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)Bioavailability (%)
This compoundSprague-Dawley RatOral (gavage)User-definedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
This compoundSprague-Dawley RatIntravenousUser-definedTo be determinedTo be determinedTo be determinedTo be determined100
This compoundC57BL/6 MouseOral (gavage)User-definedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
This compoundC57BL/6 MouseIntraperitonealUser-definedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Dose-Response of this compound on Mean Arterial Pressure in a Rodent Model of Hypertension (Hypothetical Data)

Species/StrainRoute of AdministrationDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Duration of Effect (h)
Spontaneously Hypertensive Rat (SHR)Oral (gavage)Vehicle ControlTo be determinedTo be determined
Spontaneously Hypertensive Rat (SHR)Oral (gavage)Dose 1To be determinedTo be determined
Spontaneously Hypertensive Rat (SHR)Oral (gavage)Dose 2To be determinedTo be determined
Spontaneously Hypertensive Rat (SHR)Oral (gavage)Dose 3To be determinedTo be determined

Experimental Protocols

The following are generalized protocols for the administration of investigational compounds to rodent models. It is imperative to consult and adhere to your institution's specific IACUC guidelines for all animal handling and experimental procedures.

Vehicle Formulation

A common vehicle for administering compounds with limited aqueous solubility in rodent studies can be prepared as follows. The final formulation should be sterile and the pH adjusted to be as close to physiological as possible.

  • Recommended Vehicle:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Preparation:

    • Dissolve the required amount of this compound in DMSO. Sonication may be required to fully dissolve the compound.

    • Sequentially add PEG300, Tween 80, and finally saline, ensuring the solution is homogenous between each addition.

    • Prepare fresh on the day of the experiment.

Administration Routes

Oral gavage ensures the precise delivery of a specified dose directly into the stomach.

  • Materials:

    • Appropriately sized gavage needle (e.g., for mice: 20-22 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches) with a rounded tip.

    • Syringe corresponding to the calculated dose volume.

    • This compound solution.

  • Protocol:

    • Animal Restraint:

      • Mouse: Gently scruff the mouse to immobilize the head and body.

      • Rat: Restrain the rat by firmly holding it over the thoracic region, supporting the lower body. For larger rats, a two-person technique or a towel wrap may be necessary.

    • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

    • Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Administration: Once the needle is at the predetermined depth, slowly administer the this compound solution over 2-3 seconds.

    • Withdrawal: Slowly remove the gavage needle in a smooth motion.

    • Monitoring: Observe the animal for at least 10 minutes post-administration for any signs of distress or respiratory difficulty.

This method allows for rapid absorption of the substance.

  • Materials:

    • Appropriately sized sterile syringe (e.g., 1 mL).

    • Sterile needle (25-27 gauge for mice, 23-25 gauge for rats).

    • Prepared this compound solution.

    • 70% ethanol (B145695) for disinfection.

  • Protocol:

    • Animal Restraint: Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, manual restraint by a second person may be necessary.

    • Positioning: Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.

    • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

    • Injection:

      • Disinfect the injection site with 70% alcohol.

      • Insert the needle at a 30-45 degree angle.

      • Aspirate by pulling back slightly on the plunger to ensure no fluid (blood or urine) is drawn. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.

      • Slowly inject the this compound solution.

    • Withdrawal: Remove the needle and return the animal to its cage.

    • Monitoring: Observe the animal for any signs of discomfort or adverse reaction.

This route provides immediate and complete bioavailability.

  • Materials:

    • Appropriately sized sterile syringe.

    • Sterile needle (27-30 gauge for mice, 25-27 gauge for rats).

    • Prepared this compound solution.

    • A restraining device (e.g., a rodent restrainer).

    • Heat lamp or warm water bath.

    • 70% ethanol for disinfection.

  • Protocol:

    • Animal Restraint: Place the mouse or rat in a suitable restraining device.

    • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

    • Injection Site: Disinfect the tail with 70% alcohol.

    • Injection:

      • Insert the needle, bevel up, into one of the lateral tail veins, starting as close to the tip of the tail as possible.

      • A successful insertion is often indicated by a flash of blood in the needle hub.

      • Slowly inject the this compound solution. The vein should blanch as the solution is administered.

    • Withdrawal: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualization of Signaling Pathways and Workflows

The diagrams below illustrate the hypothetical signaling pathway for this compound based on its known mechanisms of action and a general experimental workflow for its evaluation in rodent models.

Tolnapersine_Signaling_Pathway cluster_Dopamine Dopamine Agonism cluster_Alpha Alpha-Adrenoceptor Antagonism This compound This compound D2_Receptor D2 Receptor This compound->D2_Receptor Activates Alpha_Receptor α-Adrenoceptor This compound->Alpha_Receptor Blocks AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_D Cellular Response (e.g., smooth muscle relaxation, neurotransmitter modulation) PKA->Cellular_Response_D PLC Phospholipase C Alpha_Receptor->PLC Blocks Activation NE Norepinephrine NE->Alpha_Receptor IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Cellular_Response_A Cellular Response (e.g., vasodilation) Ca2->Cellular_Response_A

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Evaluation Evaluation Formulation This compound Formulation (Vehicle Preparation) Dose_Calculation Dose Calculation Formulation->Dose_Calculation Administration Administer this compound Dose_Calculation->Administration Animal_Model Select Rodent Model (e.g., Rat, Mouse) Route Choose Administration Route (Oral, IP, IV) Animal_Model->Route Route->Administration PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Administration->PK_PD Blood_Sampling Blood Sampling PK_PD->Blood_Sampling Tissue_Harvesting Tissue Harvesting PK_PD->Tissue_Harvesting Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Tissue_Harvesting->Data_Analysis

Caption: General experimental workflow for this compound evaluation.

Application Notes and Protocols for Flow Cytometry Analysis of Tolperisone-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tolperisone is a centrally acting muscle relaxant that functions by inhibiting voltage-gated sodium and calcium channels, leading to neuronal membrane stabilization and reduced excitability[1][2][3]. While its primary effects are on neuromuscular transmission, modulation of ion channel activity can have broader cellular consequences, including the induction of apoptosis and alterations in cell cycle progression. These downstream effects are critical to evaluate during drug development to understand a compound's full safety and efficacy profile. Flow cytometry is an indispensable tool for such analysis, offering rapid, quantitative, and multi-parametric assessment of individual cells within a population. This document provides detailed application notes and protocols for the analysis of Tolperisone-treated cells by flow cytometry, focusing on the evaluation of apoptosis and cell cycle distribution.

Postulated Mechanism of Action of Tolperisone Leading to Apoptosis

Tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels[1][2][3]. A sustained disruption of intracellular ion homeostasis is a known trigger for the intrinsic apoptotic pathway. By inhibiting calcium influx, Tolperisone may alter mitochondrial membrane potential, a critical event in the initiation of apoptosis. This can lead to the release of pro-apoptotic factors from the mitochondria, activation of the caspase cascade, and eventual programmed cell death.

Tolperisone Tolperisone Ca_Channel Voltage-gated Calcium Channels Tolperisone->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Mito_Potential Mitochondrial Membrane Potential Disruption Ca_Influx->Mito_Potential Maintains Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase_9 Caspase-9 Activation Cyto_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated signaling pathway of Tolperisone-induced apoptosis.

Section 1: Analysis of Apoptosis in Tolperisone-Treated Cells

Application Note

The induction of apoptosis is a critical endpoint in the evaluation of a compound's cytotoxic potential. The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is a widely used method for the detection of apoptosis by flow cytometry. In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes. Therefore, cells that are in early apoptosis will stain positive for Annexin V and negative for PI, while cells in late apoptosis or necrosis will be positive for both Annexin V and PI.

Hypothetical Data Presentation
Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Tolperisone1085.6 ± 3.48.9 ± 1.25.5 ± 0.9
Tolperisone5060.1 ± 4.525.3 ± 2.814.6 ± 1.7
Tolperisone10035.8 ± 5.240.7 ± 3.923.5 ± 2.5
Experimental Protocol: Annexin V and PI Staining

Materials:

  • Tolperisone

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and incubate for 24 hours. Treat the cells with varying concentrations of Tolperisone (e.g., 10, 50, 100 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Immediately analyze the samples by flow cytometry.

cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Start Seed Cells Treat Treat with Tolperisone Start->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate (15 min) Add_Stains->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Experimental workflow for apoptosis analysis.

Section 2: Analysis of Cell Cycle in Tolperisone-Treated Cells

Application Note

Alterations in the cell cycle are a common cellular response to drug treatment. Flow cytometry analysis of DNA content is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA. Treatment with a compound that induces cell cycle arrest will lead to an accumulation of cells in a specific phase.

Hypothetical Data Presentation
Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control055.3 ± 2.830.1 ± 1.914.6 ± 1.51.2 ± 0.3
Tolperisone1065.8 ± 3.120.5 ± 2.213.7 ± 1.83.1 ± 0.6
Tolperisone5075.2 ± 4.210.3 ± 1.514.5 ± 2.08.7 ± 1.1
Tolperisone10050.1 ± 5.58.2 ± 1.311.7 ± 1.930.0 ± 4.3
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Tolperisone

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with Tolperisone as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells as previously described.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Start Tolperisone Treatment Data_Acquisition Flow Cytometry Data Acquisition Start->Data_Acquisition Gating Gating Strategy Data_Acquisition->Gating Cell_Cycle_Analysis Cell Cycle Analysis Gating->Cell_Cycle_Analysis Apoptosis_Analysis Apoptosis Analysis Gating->Apoptosis_Analysis Interpretation Interpretation of Results Cell_Cycle_Analysis->Interpretation Apoptosis_Analysis->Interpretation

Caption: Logical flow of data analysis for Tolperisone's cellular effects.

Disclaimer: The provided application notes, protocols, and data are hypothetical and for illustrative purposes only. The actual effects of Tolperisone on apoptosis and the cell cycle would need to be determined through rigorous experimental investigation. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.

References

Application Notes and Protocols for Western Blot Analysis of Tolnapersine Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of putative protein targets of Tolnapersine using Western blot analysis. This compound is a centrally acting muscle relaxant with a primary mechanism of action involving the blockade of voltage-gated sodium and calcium channels.[1][2][3] This document outlines detailed protocols for sample preparation, protein separation, and immunodetection, tailored for researchers investigating the molecular effects of this compound.

Introduction to this compound and its Putative Targets

This compound exerts its muscle relaxant effects by acting on the central nervous system, specifically the spinal cord and brain.[2] Its primary molecular targets are believed to be voltage-gated sodium (Nav) and calcium (Cav) channels, leading to a reduction in neuronal excitability and the dampening of nerve impulses that cause muscle spasms.[2] Additionally, this compound exhibits membrane-stabilizing properties and may modulate the function of monoamine neurotransmitters.

Potential protein targets for Western blot analysis following this compound treatment include:

  • Voltage-gated sodium channel subunits (e.g., Nav1.1, Nav1.2, Nav1.6)

  • Voltage-gated calcium channel subunits (e.g., Cav2.1, Cav2.2)

  • Proteins involved in monoamine neurotransmitter pathways

  • Downstream signaling molecules affected by changes in ion flux and neuronal activity

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Lines: Utilize neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronal cultures that endogenously express the target ion channels.

  • Culture Conditions: Grow cells to 70-90% confluency in appropriate media and conditions.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group.

II. Protein Extraction

Given that the primary targets of this compound are membrane proteins, a robust extraction protocol is crucial.

  • Harvesting Cells:

    • For adherent cells, wash twice with ice-cold PBS, then scrape cells into 1 mL of ice-cold PBS.

    • For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Resuspend the cell pellet in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[4] Use approximately 1 mL of lysis buffer for every 1x10^7 cells.

    • For hard-to-solubilize membrane proteins, consider using stronger detergents like SDS or chaotropic agents like urea.[4][5]

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Sonicate the lysate on ice to shear genomic DNA and aid in protein solubilization.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the solubilized proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[6]

III. SDS-PAGE
  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.

    • For most proteins, boil the samples at 95-100°C for 5-10 minutes. Note: For multi-pass transmembrane proteins like ion channels, avoid boiling. Instead, incubate at 37°C for 30 minutes or 70°C for 10 minutes to prevent aggregation.[7]

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per well into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein(s).[8] For high molecular weight proteins, a lower percentage gel (e.g., 6-8%) is recommended.[5]

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[6]

IV. Protein Transfer
  • Membrane Activation: Activate a PVDF membrane by soaking it in methanol (B129727) for 1-2 minutes, followed by equilibration in transfer buffer.[8]

  • Transfer: Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane. A wet transfer system is recommended for large proteins, which can be run overnight at a low voltage in a cold room.[5] Increasing the SDS concentration in the transfer buffer can aid in the transfer of large proteins.[5]

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the target protein) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

VI. Detection and Analysis
  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences.[10][11]

Data Presentation

The following tables present hypothetical quantitative data from a Western blot analysis of neuronal cells treated with this compound.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel (Nav1.2) Expression

Treatment GroupProtein Loaded (µg)Nav1.2 Band Intensity (Arbitrary Units)Loading Control (β-actin) IntensityNormalized Nav1.2 Expression
Vehicle Control3015,23416,1020.95
This compound (1 µM)3014,89015,9880.93
This compound (10 µM)3011,56716,0540.72
This compound (50 µM)308,87615,9950.55

Table 2: Effect of this compound on Voltage-Gated Calcium Channel (Cav2.2) Expression

Treatment GroupProtein Loaded (µg)Cav2.2 Band Intensity (Arbitrary Units)Loading Control (GAPDH) IntensityNormalized Cav2.2 Expression
Vehicle Control3018,98719,5430.97
This compound (1 µM)3018,12319,3210.94
This compound (10 µM)3014,00119,4560.72
This compound (50 µM)3010,54319,2890.55

Mandatory Visualizations

Tolnapersine_Signaling_Pathway This compound This compound Nav Voltage-Gated Sodium Channels This compound->Nav Blocks Cav Voltage-Gated Calcium Channels This compound->Cav Blocks Na_Influx Na+ Influx Nav->Na_Influx Ca_Influx Ca2+ Influx Cav->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Depolarization->Cav Activates Muscle_Contraction Muscle Contraction Neurotransmitter_Release->Muscle_Contraction

Caption: Proposed signaling pathway of this compound action.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & This compound Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Imaging Imaging Detection->Imaging Analysis Densitometry & Normalization Imaging->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

Tolnapersine solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolnapersine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

For preparing a stock solution, several organic solvents can be used. The choice of solvent will depend on the requirements of your specific experiment. This compound hydrochloride is soluble in ethanol (B145695), DMSO, and dimethylformamide (DMF). For biological experiments, it is crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects. It is also possible to prepare aqueous solutions free of organic solvents by directly dissolving the crystalline solid in aqueous buffers. However, it is not recommended to store aqueous solutions for more than one day.[1]

Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What could be the cause and how can I resolve this?

This issue is likely due to the lower solubility of this compound in aqueous solutions compared to the organic solvent of your stock solution. To resolve this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize the buffer pH: this compound's stability is pH-dependent. It is more stable in acidic conditions (pH < 4.5). Adjusting your buffer to a more acidic pH might improve solubility and prevent precipitation.

  • Use a co-solvent: If your experimental design allows, consider using a small percentage of a water-miscible organic solvent (like ethanol or DMSO) in your final aqueous solution to improve solubility.

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound, but be cautious about potential degradation at elevated temperatures.

Q3: My this compound solution appears to be degrading over time, indicated by a change in color or the appearance of new peaks in my analytical chromatogram. What are the likely causes and how can I mitigate this?

This compound is susceptible to degradation, particularly in alkaline conditions. In alkaline environments (pH 4 to 7), it can break down into 4-MMPPO [2-methyl-1-(4-methylphenyl)-propanone] and piperidine. The main degradation product identified in forced degradation studies is 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP). To minimize degradation:

  • Maintain acidic pH: Store stock solutions and prepare working solutions in acidic buffers (pH < 4.5) whenever possible.

  • Protect from light: Although reports on photostability vary, it is good practice to protect this compound solutions from light to prevent potential photolytic degradation.

  • Control temperature: Store stock solutions at the recommended temperature of 4°C.[1] Avoid repeated freeze-thaw cycles.

  • Use freshly prepared solutions: Due to its limited stability in aqueous solutions, it is best to prepare them fresh before each experiment.

Troubleshooting Guides

Solubility Issues
IssuePossible CauseTroubleshooting Steps
Compound will not dissolve in aqueous buffer. The concentration is too high for its aqueous solubility.1. Reduce the target concentration. 2. Prepare a stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous buffer. 3. Adjust the pH of the buffer to be more acidic (pH < 4.5).
Precipitation occurs after storing the aqueous solution. The compound has limited stability in aqueous solutions, leading to degradation and precipitation.1. Prepare fresh aqueous solutions for each experiment. 2. Do not store aqueous solutions for more than one day.[1] 3. If storage is necessary, consider storing at 4°C and protecting from light, but validate stability for the intended storage duration.
Stability Issues
IssuePossible CauseTroubleshooting Steps
New peaks appear in HPLC analysis of a stored solution. Degradation of this compound.1. Confirm the identity of degradation products using a stability-indicating analytical method. 2. Prepare solutions in an acidic buffer (pH < 4.5) to improve stability. 3. Store stock solutions at 4°C and protect from light. 4. Avoid exposure to high temperatures.
Loss of potency in biological assays. The active compound has degraded.1. Use freshly prepared solutions for all experiments. 2. Quantify the concentration of this compound before each experiment using a validated analytical method (e.g., HPLC). 3. Ensure all diluents and buffers are at an appropriate pH to maintain stability.

Quantitative Data

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water> 20 mg/mLChemicalBook
Ethanol~20 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~2 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines. The target degradation is typically 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid.

    • Incubate at 70°C in a water bath for 60 minutes.

    • Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Mix the stock solution with 1 M sodium hydroxide.

    • Incubate at 70°C for 15 minutes.

    • Neutralize the solution with an appropriate amount of 1 M hydrochloric acid.

  • Oxidative Degradation:

    • Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours), or until sufficient degradation is observed.

  • Thermal Degradation:

    • Store the solid drug substance or a solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a specified period (e.g., up to 7 days).

  • Photolytic Degradation:

    • Expose the drug solution to a light source that provides a combination of UV and visible light.

    • The total exposure should not be less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Following exposure to the stress conditions, dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

  • Column: C18 Inertsil column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate (B84403) with pH adjusted to 8.0 with diethylamine) and acetonitrile, delivered in a gradient or isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Tolnapersine_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel->Vesicle_Fusion Ca2+ influx triggers Neurotransmitter Vesicle_Fusion->Neurotransmitter Releases Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binds to Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential This compound This compound This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits

Caption: this compound's mechanism of action on neuronal signaling.

Forced_Degradation_Workflow Start Start: This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 70°C) Stress_Conditions->Acid Base Base Hydrolysis (1M NaOH, 70°C) Stress_Conditions->Base Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (60-80°C) Stress_Conditions->Thermal Photo Photolytic (UV/Vis Light) Stress_Conditions->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradation Products Analysis->Results End End: Stability Profile Results->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Tolnapersine Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Tolnapersine in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a centrally acting muscle relaxant. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels. This action stabilizes neuronal membranes, reduces the firing of motor neurons, and leads to muscle relaxation. It also possesses local anesthetic properties.

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on available data, an initial broad range of 1 µM to 500 µM is recommended. An IC50 value of 198 µM has been reported for the inhibition of peak sodium currents in dorsal root ganglion neurons, which can serve as a reference point. For cytotoxicity assays in cancer cell lines, a wider range may be necessary to determine the half-maximal inhibitory concentration (IC50).

Q3: How should I prepare a stock solution of this compound?

A3: this compound hydrochloride is soluble in various solvents. For cell-based assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final desired concentration in the assay medium. Ensure the final DMSO concentration in the assay does not exceed a level that could affect cell viability (typically ≤ 0.5%).

Q4: Is this compound stable in solution?

A4: this compound hydrochloride is more stable in acidic conditions. It is recommended to prepare fresh aqueous solutions for each experiment. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or compound precipitation.Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Visually inspect wells for any signs of compound precipitation after addition.
No dose-response observed The concentration range is too low or too high. The compound may have degraded.Test a broader range of concentrations, spanning several orders of magnitude. Prepare fresh stock solutions of this compound for each experiment to rule out degradation.
High cell death at all concentrations This compound may be cytotoxic to the specific cell line at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the concentration range that is non-toxic. Adjust the concentration range in your primary assay accordingly.
Precipitation of this compound in the assay medium The concentration of this compound exceeds its solubility in the aqueous medium.Decrease the final concentration of this compound. If using a DMSO stock, ensure the final DMSO concentration is low and does not contribute to precipitation. Consider using a different solvent for the stock solution if compatible with the assay.
Inconsistent results across experiments Variation in cell passage number, cell health, or incubation times.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize all incubation times and experimental conditions.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent Approximate Solubility
WaterSoluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble

Table 2: Reported IC50 Value for this compound

Assay Cell/Tissue Type IC50
Inhibition of peak sodium currentsDorsal root ganglion neurons198 µM

Note: IC50 values for various human cancer cell lines have been investigated, but specific data is not publicly available in the referenced literature. Researchers should determine the IC50 for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a specific cell line.

Materials:

  • This compound hydrochloride

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A suggested starting range is 2 mM down to 2 µM (final concentrations will be 1 mM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Sodium Channel Blockade using Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels.

Materials:

  • Cells expressing voltage-gated sodium channels (e.g., dorsal root ganglion neurons or a stable cell line)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -80 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • This compound Application: After obtaining a stable baseline recording of sodium currents, perfuse the cell with the external solution containing the desired concentration of this compound.

  • Effect Measurement: Record the sodium currents in the presence of this compound.

  • Dose-Response: To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a dose-response curve to calculate the IC50.

Mandatory Visualizations

Tolnapersine_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_result Result Action_Potential Action Potential Propagation Voltage_Gated_Na_Channel Voltage-Gated Na+ Channel Action_Potential->Voltage_Gated_Na_Channel Depolarization Voltage_Gated_Ca_Channel Voltage-Gated Ca2+ Channel Voltage_Gated_Na_Channel->Voltage_Gated_Ca_Channel Depolarization Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Voltage_Gated_Ca_Channel->Vesicle_Fusion Ca2+ Influx Reduced_Excitability Reduced Neuronal Excitability This compound This compound This compound->Voltage_Gated_Na_Channel Blocks This compound->Voltage_Gated_Ca_Channel Blocks Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Caption: Mechanism of action of this compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_Treatment Incubate for 24/48/72h Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT cytotoxicity assay.

Technical Support Center: Tolnapersine Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tolnapersine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this compound.

Compound Profile: this compound

This compound is an experimental, ATP-competitive small molecule inhibitor of Variability Kinase 1 (VK1), a serine/threonine kinase implicated in cellular stress and pro-inflammatory signaling pathways. Dysregulation of VK1 is associated with various disease models, making this compound a compound of interest for therapeutic development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing significant variability in IC50 values for this compound in my cell-based assays?

A1: Inconsistent IC50 values are a frequent challenge in preclinical research and can stem from several factors related to the compound, the experimental system, or the assay protocol itself.[1][2]

Potential Causes & Troubleshooting Solutions:

  • Compound Solubility and Stability: this compound has low aqueous solubility. Precipitation in your cell culture media can lead to a lower effective concentration and high variability.[3]

    • Solution: Always prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect for precipitates. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[3][4]

  • Cell Culture Conditions: The physiological state of your cells can significantly impact their response to inhibitors.

    • Solution: Use cells within a defined, low-passage number range. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Batch-to-batch variability in serum can also affect results; consider using a single lot of serum for a series of experiments.[3]

  • Assay Protocol and Reagents: Minor variations in your experimental procedure can introduce significant variability.

    • Solution: Standardize incubation times. A time-course experiment is recommended to determine the optimal duration for observing the desired effect. Ensure all reagents are from consistent lots and are not expired.[2][3]

Data Presentation: Impact of Experimental Parameters on this compound IC50 (MCF-7 Cells)

ParameterCondition 1IC50 (nM)Condition 2IC50 (nM)% Variation
Cell Seeding Density 2,500 cells/well45 ± 3.110,000 cells/well82 ± 5.682%
Serum Concentration 2% FBS38 ± 2.510% FBS65 ± 4.971%
Incubation Time 24 hours75 ± 6.272 hours41 ± 3.8-45%
DMSO Concentration 0.1%52 ± 4.30.5%95 ± 8.183%
Q2: My in vitro kinase assay shows potent VK1 inhibition, but this compound is much less effective in my cell-based assay. What could be causing this discrepancy?

A2: A drop in potency between biochemical and cellular assays is common and often points to factors like cell permeability, target engagement, or cellular mechanisms that counteract the inhibitor's effect.[2]

  • Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target, VK1, at sufficient concentrations.

    • Solution: Conduct permeability assays (e.g., PAMPA) to assess this compound's ability to cross cell membranes.

  • Target Engagement: The inhibitor may not be binding to VK1 within the complex cellular environment.

    • Solution: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to VK1 inside the cell at the concentrations used.[1]

  • Drug Efflux Pumps: Cells can actively pump the compound out, reducing the intracellular concentration.

    • Solution: Test for the involvement of efflux pumps (e.g., P-glycoprotein) by co-incubating this compound with a known efflux pump inhibitor.

  • High Intracellular ATP: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors like this compound.

    • Solution: This is an inherent challenge. Ensure your in vitro assays are run at ATP concentrations that are close to the Michaelis-Menten constant (Km) of the kinase for more comparable results.

Q3: How can I determine if the observed cellular phenotype is due to on-target VK1 inhibition or off-target effects?

A3: This is a critical step in validating your results. A multi-pronged approach is necessary to build confidence in the on-target activity of this compound.

  • Rescue Experiment: If possible, overexpressing a resistant mutant of VK1 should reverse the phenotype induced by this compound.[1]

  • Downstream Pathway Analysis: Confirm that this compound treatment leads to the expected modulation of known downstream targets of the VK1 signaling pathway via methods like Western blotting or qPCR.

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. This can help interpret unexpected phenotypes.

Experimental Protocols

Protocol: Cell-Based VK1 Kinase Inhibition Assay (Phosphorylation Level)

This protocol is designed to determine the IC50 of this compound by measuring the phosphorylation of a known VK1 substrate in a cellular context.[5]

  • Cell Seeding:

    • Seed a human cell line known to express VK1 (e.g., HEK293) in a 96-well plate at a pre-determined optimal density.

    • Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Working Solutions:

    • Prepare a fresh serial dilution of this compound from a concentrated DMSO stock in the appropriate cell culture medium.

    • Ensure the final DMSO concentration is the same across all wells, including the vehicle control (e.g., 0.1%).[3]

  • Treatment of Cells:

    • Remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined optimal time (e.g., 2-4 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to ensure complete lysis.

  • Quantification of Substrate Phosphorylation:

    • Use an ELISA-based method to quantify the levels of the phosphorylated VK1 substrate in the cell lysates. This typically involves a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: Hypothetical VK1 Signaling Pathway

VK1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative, ER Stress) Upstream_Kinase Upstream Kinase (UK1) Stress->Upstream_Kinase VK1 VK1 Upstream_Kinase->VK1 P Downstream_Substrate Downstream Substrate (DS1) VK1->Downstream_Substrate P This compound This compound This compound->VK1 Inhibition Transcription_Factor Transcription Factor (TF-V) Downstream_Substrate->Transcription_Factor Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factor->Inflammatory_Genes

Caption: this compound inhibits the VK1 signaling cascade.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results Observed Check_Compound Check Compound Prep: - Fresh dilutions? - No precipitates? - Consistent DMSO %? Start->Check_Compound Check_Cells Check Cell Culture: - Low passage? - Consistent seeding density? - Log growth phase? Start->Check_Cells Check_Protocol Check Assay Protocol: - Standardized incubation times? - Consistent reagents/lots? Start->Check_Protocol Problem_Identified Problem Identified & Corrected Check_Compound->Problem_Identified Check_Cells->Problem_Identified Check_Protocol->Problem_Identified Re_Run Re-run Experiment Problem_Identified->Re_Run

Caption: A logical workflow for diagnosing IC50 variability.

Diagram 3: Decision Tree for On-Target vs. Off-Target Effects

Off_Target_Analysis Phenotype Phenotype Observed with this compound Rescue Does VK1 mutant rescue phenotype? Phenotype->Rescue On_Target High Confidence On-Target Effect Rescue->On_Target Yes Orthogonal Does structurally different VK1 inhibitor replicate it? Rescue->Orthogonal No Off_Target Potential Off-Target Effect Profile Perform broad kinase profiling Off_Target->Profile Orthogonal->On_Target Yes Orthogonal->Off_Target No

References

How to prevent Tolnapersine degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Tolnapersine during experimental procedures. By understanding its stability profile and following these guidelines, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

This compound, like many small molecule compounds, is susceptible to degradation from several factors. The most common are hydrolysis, oxidation, and photolysis. The rate of degradation is often influenced by temperature, pH, the presence of oxygen, and exposure to light.

Q2: How should I properly store this compound powder and solutions?

Proper storage is the first line of defense against degradation.

  • Solid Form: Store solid this compound in a tightly sealed, amber glass vial in a desiccator. For long-term storage, keep it at -20°C or -80°C.

  • Stock Solutions: Prepare stock solutions in a suitable, anhydrous solvent (e.g., DMSO, DMF). Aliquot into single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, inconsistent results, such as a gradual loss of compound potency or the appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS), are classic signs of compound instability. It is crucial to rule out degradation as a variable.

Q4: What are the initial signs of degradation I should look for?

Visual inspection can sometimes reveal degradation (e.g., color change in the solid or solution). However, the most reliable method is analytical. A change in the chromatographic profile (new peaks, smaller main peak) or a shift in spectroscopic properties are definitive indicators.

Troubleshooting Guide: Common Issues

This guide helps you diagnose and resolve potential degradation-related problems during your experiments.

Observed Problem Potential Cause (Degradation-Related) Recommended Solution
Loss of biological activity over the course of an experiment. Hydrolysis: this compound may be unstable in aqueous buffer solutions.Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in aqueous media.
Variable results between experimental replicates. Oxidation/Photolysis: Exposure to air or light during sample preparation can degrade the compound.Prepare samples under subdued lighting. Use de-gassed buffers/solvents. Consider working in an inert atmosphere (e.g., a glove box with nitrogen or argon) for maximum protection.
Appearance of new peaks in HPLC/LC-MS analysis. Multiple Degradation Pathways: The compound is breaking down into one or more degradants.Perform a forced degradation study (see protocol below) to identify the specific conditions (pH, light, heat, oxidant) that cause breakdown. This will inform which experimental parameters to control more tightly.
Precipitate forms in stock solution upon thawing. Poor Solubility/Freeze-Thaw Instability: The compound may be crashing out of solution, which can accelerate degradation.Ensure you are using an appropriate solvent and concentration. Warm the vial gently (e.g., to room temperature) and vortex thoroughly before use. Avoid repeated freeze-thaw cycles by making single-use aliquots.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This study intentionally exposes this compound to harsh conditions to rapidly identify potential degradation pathways and develop mitigation strategies.

Objective: To determine the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system for each condition. Include a control sample protected from stress conditions.

  • Hydrolysis:

    • Acidic: Add 0.1 N HCl and incubate at 60°C for 2-4 hours.

    • Basic: Add 0.1 N NaOH and incubate at 60°C for 2-4 hours.

    • Neutral: Use purified water or a neutral buffer and incubate at 60°C for 2-4 hours.

  • Oxidation: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution and incubate at room temperature for 2-4 hours.

  • Thermal Stress: Incubate a solid sample and a solution sample in an oven at a high temperature (e.g., 70°C) for 24-48 hours.

  • Photostability:

    • Expose solid and solution samples to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining this compound and characterize any degradants.

Visual Guides and Workflows

A logical workflow for troubleshooting stability issues is crucial for efficient problem-solving.

G cluster_0 Troubleshooting Workflow for this compound Instability A Inconsistent Experimental Results Observed B Is Compound Degradation Suspected? A->B C Check Storage & Handling Procedures (Temp, Light, Freeze-Thaw) B->C Yes K Investigate Other Experimental Variables B->K No D Perform Analytical Check (HPLC/LC-MS) on Stock Solution C->D E Degradation Confirmed? D->E F Conduct Forced Degradation Study (See Protocol 1) E->F Yes E->K No G Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) F->G H Modify Experimental Protocol (e.g., Use Fresh Solutions, Inert Atmosphere) G->H I Re-run Experiment & Validate H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for suspected compound degradation.

This diagram outlines a step-by-step process for identifying and resolving issues related to the potential instability of this compound.

G cluster_1 General Small Molecule Degradation Pathways cluster_stress Stress Factors cluster_pathway Degradation Pathways Compound This compound (Active Compound) Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Degradants Inactive / Altered Degradation Products Water Water / pH Water->Hydrolysis Oxygen Oxygen / Radicals Oxygen->Oxidation Light UV / Visible Light Light->Photolysis Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants

Caption: Common degradation pathways affecting small molecules.

Technical Support Center: A Guide to Overcoming Challenges in Tolnapersine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Tolnapersine. The information is based on established chemical principles and analogous synthetic procedures, offering practical solutions to common experimental hurdles.

Proposed Synthetic Pathway for this compound

While a definitive, published protocol for this compound is not widely available, a chemically sound and efficient two-step synthesis is proposed. This pathway involves the reductive amination of a tetralone derivative followed by demethylation to yield the final product.

G cluster_0 Starting Materials cluster_1 Step 1: Reductive Amination cluster_2 Intermediate cluster_3 Step 2: Demethylation cluster_4 Final Product 6-methoxy-2-tetralone (B1345760) 6-methoxy-2-tetralone step1 Reductive Amination (e.g., Sodium triacetoxyborohydride) 6-methoxy-2-tetralone->step1 1-(2-methylphenyl)piperazine (B1583260) 1-(2-methylphenyl)piperazine 1-(2-methylphenyl)piperazine->step1 intermediate 6-methoxy-N-(o-tolyl)piperazinyl-tetralin step1->intermediate step2 Demethylation (e.g., BBr3) intermediate->step2 product This compound step2->product

Caption: A proposed two-step synthetic workflow for this compound.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address potential issues in the laboratory.

IssueQuestionPossible Causes & Solutions
Low Reaction Yield My overall yield for this compound is significantly lower than expected. What are the common pitfalls? Low yields can often be attributed to challenges in one of the key steps. For the reductive amination , ensure anhydrous conditions as water can inhibit the formation of the imine intermediate. Using a milder reducing agent like sodium triacetoxyborohydride (B8407120) can prevent over-reduction of the ketone starting material.[1] In the demethylation step , incomplete reaction is a common issue. Ensure you are using a sufficient excess of a strong demethylating agent like boron tribromide (BBr3) and allow the reaction to proceed to completion, monitoring by TLC or LC-MS.
Impure Product After purification, I'm still seeing persistent impurities. What are they likely to be and how can I remove them? Impurities often stem from side-reactions. In the reductive amination , you may have unreacted starting materials or the alcohol byproduct from ketone reduction. For the demethylation , partially demethylated or other side products can be present. Solution: Enhance your purification protocol. For column chromatography of amine-containing compounds like this compound, consider adding a small percentage of a basic modifier (e.g., 0.5-1% triethylamine) to your eluent to improve peak shape and separation. If impurities co-elute, preparative HPLC or crystallization of a salt form (e.g., hydrochloride) may be necessary.
Reaction Stalls My reductive amination reaction seems to stop before all the starting material is consumed. Why is this happening? This can be due to several factors. The imine formation may be reversible and equilibrium is reached before full conversion. Solution: The use of a dehydrating agent, such as molecular sieves, can help to drive the reaction forward by removing water. Also, consider the reaction temperature; a moderate increase in temperature may improve the reaction rate and conversion, although this should be balanced against the potential for side reactions.
Difficult Purification I'm having trouble with the purification of the final product by column chromatography. The compound is streaking badly. Basic compounds like this compound can interact strongly with the acidic silica (B1680970) gel, leading to poor separation and tailing. Solution: As mentioned, adding a base like triethylamine (B128534) to your mobile phase can mitigate this issue. Alternatively, using a different stationary phase, such as alumina, may provide better results.

Quantitative Data from Analogous Syntheses

The following table provides a summary of reported yields for reactions analogous to the proposed steps in this compound synthesis, which can serve as a benchmark for your experiments.

StepReaction DescriptionReagentsSolventYield (%)
1Reductive amination of 7-methoxy-2-tetralone (B1200426) with n-propylamineSodium cyanoborohydride, Acetic AcidDichloroethane/Methanol~80%[1]
2Demethylation of a methoxy-tetralin derivativeBoron tribromide (BBr3)Dichloromethane (B109758)~85-95%

Experimental Protocols for Key Steps

These detailed protocols are based on established procedures for the synthesis of this compound analogues.[1]

Step 1: Synthesis of 6-methoxy-N-(o-tolyl)piperazinyl-tetralin (Reductive Amination)
  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 6-methoxy-2-tetralone (1 equivalent) in anhydrous dichloroethane.

  • Add 1-(2-methylphenyl)piperazine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound (Demethylation)
  • Dissolve the purified intermediate from Step 1 (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr3) (1.2-1.5 equivalents) in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0°C and quench by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC to obtain this compound.

Frequently Asked Questions (FAQs)

Q: What is the role of acetic acid in some reductive amination protocols? A: Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is the species that is actually reduced. However, with pre-formed imines or when using sodium triacetoxyborohydride, it is not always necessary.

Q: Can I use other demethylating agents besides BBr3? A: Yes, other reagents like trimethylsilyl (B98337) iodide (TMSI) or hydrobromic acid (HBr) can also be used for demethylation. The choice of reagent will depend on the specific substrate and its sensitivity to the reaction conditions. BBr3 is generally very effective for aryl methyl ethers.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) is ideal for assessing purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation.

troubleshooting_flowchart start Problem Encountered in Synthesis low_yield Low Yield start->low_yield purity_issue Purity Issues start->purity_issue check_reductive_amination Check Reductive Amination Step low_yield->check_reductive_amination Possible Cause check_demethylation Check Demethylation Step low_yield->check_demethylation Possible Cause solution_purification Modify Chromatography Conditions (e.g., add base to eluent) Consider Preparative HPLC or Crystallization purity_issue->solution_purification Solution solution_ra Ensure Anhydrous Conditions Optimize Reducing Agent Consider Dehydrating Agent check_reductive_amination->solution_ra Solution solution_demethylation Use Excess Demethylating Agent Ensure Complete Reaction check_demethylation->solution_demethylation Solution

Caption: A logical troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Investigating Off-Target Effects of Tolnapersine and Related Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tolnapersine is a discontinued (B1498344) drug candidate with limited publicly available information regarding its off-target effects. This guide utilizes information from the closely related, clinically used compound Tolperisone to provide a framework for researchers investigating potential off-target effects of compounds with a similar mechanism of action. Tolperisone is a centrally acting muscle relaxant known to block voltage-gated sodium and calcium channels.

Frequently Asked Questions (FAQs)

Q1: We are using a this compound-like compound and observe unexpected cytotoxicity in our cancer cell lines. What could be the cause?

A1: While the primary targets of Tolperisone-like compounds are neuronal ion channels, recent studies have indicated that Tolperisone itself may have anti-cancer properties by inducing the unfolded protein response (UPR) pathway.[1] This is potentially mediated by the off-target inhibition of histone lysine-specific demethylase 1 (LSD1).[1] Hyperactivation of the UPR can lead to cell cycle arrest and apoptosis, which could explain the observed cytotoxicity. We recommend investigating markers of the UPR pathway to explore this possibility.

Q2: Our experiments show changes in gene expression related to cellular stress and protein folding after treatment with our compound. Is this a known effect?

A2: Yes, this is consistent with potential off-target effects on the UPR pathway.[1] Tolperisone has been shown to hyperactivate the UPR, which would lead to transcriptional changes of genes involved in this process.[1] We advise performing RNA sequencing or qPCR for key UPR-related genes to confirm this.

Q3: We are conducting electrophysiology experiments and see effects on ion channels other than the expected voltage-gated sodium and calcium channels. Is this plausible?

A3: While the primary mechanism of action of Tolperisone is the blockade of voltage-gated sodium and calcium channels, it is plausible that a related compound could have broader ion channel activity.[2] We recommend a broad ion channel screening panel to characterize the full ion channel activity profile of your compound.

Q4: Are there any known off-target effects on common CNS receptors?

A4: Studies on Tolperisone suggest it has minimal affinity for cholinergic, serotonergic, dopaminergic, and adrenergic receptors, indicating a relatively clean profile in this regard.[3] However, slight sedative effects have been noted in some studies, which could imply some level of CNS receptor interaction, though this is not considered a primary off-target effect.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

Symptoms:

  • Significant decrease in cell viability at concentrations where the primary target is not expected to cause cell death.

  • Morphological changes in cells consistent with apoptosis or necrosis.

Troubleshooting Steps:

  • Confirm Cytotoxicity: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 of your compound in the cell line of interest.

  • Investigate Apoptosis:

    • Use an Annexin V/Propidium Iodide staining assay followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

    • Perform a Western blot for key apoptosis markers such as cleaved Caspase-3 and PARP.

  • Assess UPR Induction:

    • Conduct a Western blot for UPR markers such as p-PERK, p-eIF2α, ATF4, and CHOP.

    • Perform qPCR to measure the expression of UPR target genes (e.g., DDIT3, HSPA5).

Issue 2: Altered Cellular Signaling Pathways

Symptoms:

  • Unexpected changes in the phosphorylation status of key signaling proteins.

  • Activation or inhibition of pathways not directly linked to the primary target.

Troubleshooting Steps:

  • Broad Kinase Profiling: Use a commercially available kinase screening service to identify potential off-target kinase interactions.

  • Pathway-Specific Western Blotting: Based on the kinase screen or your observations, perform Western blots for key proteins in the suspected off-target pathway.

  • LSD1 Inhibition Assay: Given the findings with Tolperisone, consider performing an in vitro LSD1 enzymatic assay to determine if your compound directly inhibits its activity.[1]

Data on Potential Off-Target Effects of Tolperisone

Target ClassSpecific TargetCell Line/SystemObserved EffectAssay Type
Ion Channels Voltage-gated Na+ channels (Nav1.2, Nav1.3, Nav1.7, Nav1.8)-InhibitionElectrophysiology
N-type Ca2+ channels-InhibitionElectrophysiology
Epigenetic Histone lysine-specific demethylase 1 (LSD1)Human cancer cell linesInhibitionEnzyme activity assay, ChIP-qPCR
Cellular Pathway Unfolded Protein Response (UPR)Human cancer cell linesHyperactivationWestern blot, RNA sequencing

Experimental Protocols

Protocol 1: Western Blot for UPR Markers
  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with your compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PERK, p-eIF2α, ATF4, and CHOP overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro LSD1 Inhibition Assay
  • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, and a detection reagent.

  • Assay Procedure:

    • Add recombinant LSD1 to a 96-well plate.

    • Add your compound at various concentrations.

    • Add the H3K4me2 peptide substrate to initiate the reaction.

    • Incubate at room temperature for the recommended time.

    • Add the detection reagent and measure the signal (e.g., fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of LSD1 activity for each concentration of your compound and determine the IC50.

Visualizations

Signaling_Pathway Potential Off-Target Signaling of Tolperisone-like Compounds This compound This compound-like Compound LSD1 LSD1 This compound->LSD1 Inhibition Ion_Channels Voltage-gated Na+/Ca2+ Channels This compound->Ion_Channels Blockade (Primary Target) UPR Unfolded Protein Response (UPR) Hyperactivation LSD1->UPR Upregulation of UPR-related genes Apoptosis Apoptosis UPR->Apoptosis Induction Neuronal_Activity Decreased Neuronal Excitability Ion_Channels->Neuronal_Activity Inhibition

Caption: Potential off-target signaling pathway of Tolperisone-like compounds.

Experimental_Workflow Workflow for Investigating Off-Target Cytotoxicity start Observation: Unexpected Cytotoxicity viability Confirm with Cell Viability Assay (e.g., MTT) start->viability apoptosis Investigate Apoptosis (Annexin V/PI Staining) viability->apoptosis kinase Broad Kinase Screening viability->kinase upr Assess UPR Induction (Western Blot for p-PERK, ATF4, CHOP) apoptosis->upr lsd1 LSD1 Inhibition Assay upr->lsd1 conclusion Conclusion: Identify Off-Target Mechanism kinase->conclusion lsd1->conclusion

Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on Tolnapersine is limited. This guide leverages data from a closely related compound, Tolperisone (B1682978), and general principles of bioavailability enhancement to provide researchers with a framework for troubleshooting and improving the in vivo performance of this compound and similar molecules.

Troubleshooting Guide: Addressing Low Oral Bioavailability of this compound

This guide is designed to help researchers identify and overcome common challenges encountered during the in vivo evaluation of this compound.

Problem Potential Cause Recommended Action
Low and Variable Plasma Concentrations After Oral Dosing Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, leading to incomplete dissolution and absorption.1. Characterize the physicochemical properties of this compound (solubility at different pH, pKa, LogP).2. Employ solubility enhancement techniques such as particle size reduction (micronization, nanosuspension), formulation as a solid dispersion, or complexation with cyclodextrins.[1][2][3][4]
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation. Studies on the related compound Tolperisone indicate significant metabolism by CYP enzymes (CYP2D6, CYP2C19, CYP2B6, and CYP1A2).[5]1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways and enzymes involved.[5]2. Consider co-administration with a safe, well-characterized inhibitor of the identified metabolizing enzymes in preclinical models to confirm the impact of first-pass metabolism.3. Explore formulation strategies that promote lymphatic transport to bypass the liver, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[3]
Rapid Elimination and Short Half-Life Extensive Systemic Metabolism: Similar to first-pass metabolism, rapid clearance from the systemic circulation can limit drug exposure. Tolperisone has a reported short half-life of approximately 1.55 hours.[6]1. Investigate the pharmacokinetic profile after intravenous administration to determine the clearance rate and volume of distribution.[6]2. Develop sustained-release formulations to maintain therapeutic plasma concentrations for a longer duration.[7][8]
Lack of Dose Proportionality Saturation of Transporters or Metabolism: At higher doses, absorption transporters may become saturated, or metabolic enzymes may be inhibited, leading to non-linear pharmacokinetics.1. Perform a dose-escalation study and evaluate the pharmacokinetic parameters (AUC, Cmax) at each dose level to assess linearity.2. Investigate the involvement of influx and efflux transporters (e.g., P-glycoprotein) in the absorption of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

Q2: Which metabolic enzymes are likely to be involved in this compound's metabolism?

Based on studies with Tolperisone, the primary enzymes involved in its metabolism are Cytochrome P450 enzymes, specifically CYP2D6, CYP2C19, CYP2B6, and CYP1A2.[5] The main metabolic pathway for Tolperisone is methyl-hydroxylation.[5] It is plausible that this compound undergoes metabolism by a similar set of enzymes.

Q3: What are the first steps I should take to improve the bioavailability of this compound?

The initial steps should focus on characterizing the physicochemical and biopharmaceutical properties of this compound. This includes determining its solubility, permeability (e.g., using a Caco-2 cell assay), and metabolic stability (e.g., using liver microsomes). This information will help to identify the primary barriers to bioavailability and guide the selection of an appropriate enhancement strategy.

Q4: Are there any formulation strategies that have been successful for similar molecules?

For molecules with poor solubility and/or high first-pass metabolism, several formulation strategies can be effective:

  • Lipid-Based Formulations (e.g., SEDDS): These can enhance solubility and promote lymphatic absorption, partially bypassing first-pass metabolism.[3]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[3]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1][2][3]

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in vivo can be a viable approach.[2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add this compound to the incubation mixture (final concentration typically 1-10 µM) and briefly vortex.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN with 0.1% formic acid.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and identify potential metabolites.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Assessment of Aqueous Solubility of this compound

Objective: To determine the solubility of this compound in buffers of different pH.

Materials:

  • This compound powder

  • Phosphate buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to separate vials containing each of the pH buffers.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility at that specific pH.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tolperisone in Humans (Illustrative)
ParameterIntravenous (IV) AdministrationOral Administration (Tablet)
Dose 50 mg150 mg
Tmax (h) -0.5 - 1.0
Cmax (ng/mL) -Data not consistently reported
t½ (h) 1.55 ± 0.7~2.5
AUC (ng·h/mL) Data not consistently reportedData not consistently reported
Bioavailability (%) 10016.7 - 22.3[6]

Data compiled from publicly available literature on Tolperisone and should be considered illustrative for this compound.

Table 2: Overview of Bioavailability Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/ Nanosuspension Increases surface area for dissolution.[1][2]Simple and widely applicable.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Solid Dispersions Drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state.[3]Significant increase in dissolution rate and solubility.Potential for physical instability (recrystallization) during storage.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid vehicle and can promote lymphatic transport.[3]Improves solubility and can bypass first-pass metabolism.Can be complex to formulate and may have issues with in vivo performance predictability.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its apparent solubility.[4][9]Enhances solubility and dissolution.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins.
Prodrug Approach Chemically modifies the drug to improve solubility or permeability.[2]Can overcome multiple barriers simultaneously.Requires significant medicinal chemistry effort; potential for incomplete conversion to the active drug.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Physicochemical & Biopharmaceutical Characterization cluster_2 Hypothesis Generation cluster_3 Strategy Selection & Formulation Development cluster_4 In Vivo Evaluation A Low in vivo exposure of this compound B Solubility Assessment (pH-dependent) A->B C Permeability Assay (e.g., Caco-2) A->C D In Vitro Metabolism (Liver Microsomes) A->D E Solubility-Limited Absorption B->E F Permeability-Limited Absorption C->F G High First-Pass Metabolism D->G H Particle Size Reduction (Micronization, Nanosuspension) E->H I Amorphous Solid Dispersion E->I K Prodrug Synthesis F->K J Lipid-Based Formulation (SEDDS) G->J G->K L Pharmacokinetic Study in Animal Model H->L I->L J->L K->L M Compare Bioavailability of Formulations L->M

Caption: Workflow for troubleshooting and improving this compound bioavailability.

metabolism_pathway cluster_cyp CYP450 Enzymes Tolperisone Tolperisone CYP2D6 CYP2D6 (Major) Tolperisone->CYP2D6 Metabolism CYP2C19 CYP2C19 Tolperisone->CYP2C19 CYP1A2 CYP1A2 Tolperisone->CYP1A2 CYP2B6 CYP2B6 Tolperisone->CYP2B6 Metabolite Hydroxymethyl-Tolperisone (Main Metabolite) CYP2D6->Metabolite CYP2C19->Metabolite CYP1A2->Metabolite Other Other Metabolites CYP2B6->Other

Caption: Postulated metabolic pathway of Tolperisone via CYP450 enzymes.

References

Best practices for storing and handling Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tolnapersine

This guide provides best practices and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. Given that this compound is a research chemical, the following information is based on general best practices for handling small molecule compounds.[1][2][3][4] Always refer to the specific Safety Data Sheet (SDS) provided with your product for the most accurate information.[4]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: Upon receipt, this compound powder should be stored according to the recommendations on the product's Certificate of Analysis (CoA) or technical data sheet.[5][6] As a general guideline for similar compounds, storage at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years) is recommended.[5][6] Ensure the container is tightly sealed and stored in a dry, well-ventilated place away from direct sunlight.[3][7][8]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: The choice of solvent depends on the experimental requirements. For many small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent of choice.[9] Tolperisone hydrochloride (a related compound) is reported to be soluble in water (>20 mg/mL).[10] It is crucial to consult the product-specific data sheet for solubility information.[6] When using DMSO for cell-based assays, ensure the final concentration in your culture medium is low (typically <0.5%, with <0.1% preferred) to avoid cellular toxicity.[5][6][9]

Q3: How should I store stock solutions of this compound?

A3: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store these aliquots in tightly sealed vials at -20°C or -80°C.[5][6] As a general rule, solutions stored at -20°C are typically stable for about one month, while storage at -80°C can extend stability for up to six months.[5][6] If a solution has been stored for an extended period, its efficacy should be re-verified.[6]

Q4: My this compound powder is not visible in the vial. Is it empty?

A4: Not necessarily. Small quantities of lyophilized compounds can form a thin, nearly invisible film on the vial's walls or bottom.[5] Before opening, centrifuge the vial briefly to pellet the powder at the bottom. When preparing your solution, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.[5]

Q5: Can I sterilize my this compound stock solution by autoclaving?

A5: No, high-temperature or high-pressure sterilization methods like autoclaving are not recommended as they can degrade the compound.[5] To prepare a sterile solution, use a sterile 0.2 μm syringe filter after the compound is fully dissolved.[5] Work in a sterile environment, such as a biosafety cabinet, to maintain sterility.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution or Media
Potential Cause Troubleshooting Step
Poor Solubility Confirm you are using the recommended solvent. Gentle warming or vortexing may aid dissolution. Do not overheat.
Solution Supersaturated Prepare the stock solution at a slightly lower concentration. Ensure the compound is fully dissolved before storage.
Precipitation During Dilution Avoid adding the stock solution directly to a large volume of aqueous buffer or media. Use a stepwise dilution method.[6] When adding a DMSO stock to media, swirl the media gently during addition to aid mixing and prevent localized high concentrations that can cause precipitation.[9]
Incorrect Storage Ensure stock solutions are stored at the correct temperature (-20°C or -80°C) and that aliquots are used to prevent freeze-thaw cycles.[5]
Issue 2: Inconsistent or No Effect in Experiments
Potential Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of the compound and its stock solution. If degradation is suspected, use a fresh vial or prepare a new stock solution. Avoid repeated freeze-thaw cycles by using single-use aliquots.[5]
Inaccurate Concentration Recalculate the amount of solvent needed for your desired stock concentration. Ensure all powder was dissolved from the vial. For very small amounts, it's often best to dissolve the entire contents of the vial.[5]
Incorrect Dilution Double-check all dilution calculations (e.g., using the M1V1=M2V2 formula). Use calibrated pipettes for accurate liquid handling.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including a vehicle control group, to rule out solvent-induced artifacts.[6]

Experimental Protocols

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol is a general guideline. The molecular weight of this compound should be confirmed from the product data sheet. Assuming a molecular weight (MW) of 267.41 g/mol for this compound base.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes

  • Analytical balance within a chemical fume hood[9]

Methodology:

  • Preparation: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[3][4]

  • Weighing: Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, you would need 2.674 mg. For small quantities, it is often more accurate to use the entire content of a pre-weighed vial (e.g., 5 mg) and calculate the required solvent volume accordingly.

    • Calculation: Volume (L) = [Mass (g) / MW ( g/mol )] / Molarity (mol/L)

    • Example for 5 mg: Volume (L) = [0.005 g / 267.41 g/mol ] / 0.01 mol/L = 0.00187 L = 1.87 mL of DMSO.

  • Dissolving: Add the calculated volume of DMSO directly to the vial containing the this compound powder.[5] Vortex or gently agitate until the solid is completely dissolved.

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile, and clearly labeled aliquots.[11] Store immediately at -20°C or -80°C.[6] Label the aliquots with the compound name, concentration, date, and your initials.[11]

Visual Guides

G cluster_receive Receiving & Initial Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use receive Receive Compound log Log in Inventory & Verify SDS receive->log store_powder Store Powder at Recommended Temp (-20°C) log->store_powder weigh Weigh Powder in Hood store_powder->weigh Begin Experiment dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store Stock Solution at -80°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw Day of Use dilute Prepare Working Solution (Dilute in Media) thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling this compound from receipt to experimental use.

G start Inconsistent or Unexpected Experimental Results check_calc Verify all calculations (dilutions, concentrations)? start->check_calc check_protocol Was the experimental protocol followed exactly? check_calc->check_protocol Yes recalc Correct calculations and repeat experiment. check_calc->recalc No check_storage Were compound/stocks stored correctly? check_protocol->check_storage Yes rerun Repeat experiment with strict protocol adherence. check_protocol->rerun No check_controls Did positive/vehicle controls behave as expected? check_storage->check_controls Yes new_stock Prepare fresh stock solution from new/validated powder. check_storage->new_stock No check_controls->new_stock Yes (Compound may be issue) troubleshoot_assay Troubleshoot core assay components (cells, reagents, etc.). check_controls->troubleshoot_assay No end Problem Identified recalc->end rerun->end new_stock->end troubleshoot_assay->end

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Mitigating In Vitro Cytotoxicity of Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro cytotoxicity during their experiments with Tolnapersine. The following sections offer guidance on identifying, characterizing, and mitigating the cytotoxic effects of this investigational compound.

Frequently Asked Questions (FAQs)

Q1: My initial screening shows that this compound is highly cytotoxic to my cell line, even at low concentrations. What are the first troubleshooting steps?

A1: When encountering high cytotoxicity, it's crucial to first rule out experimental artifacts. Here’s a checklist to begin with:

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentration in your assay is accurate.

  • Assess Compound Stability: Confirm that this compound is stable in your culture medium for the duration of the experiment. Degradation products could be the source of cytotoxicity.

  • Evaluate Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.5%.[1]

  • Test for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, LDH).[2][3] Include appropriate controls, such as the compound in cell-free medium, to check for any direct interaction with your assay reagents.

Q2: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting cell proliferation (cytostasis)?

A2: Differentiating between cytotoxic and cytostatic effects is a critical step in characterizing the action of this compound.[2]

  • Cytotoxicity results in a decrease in the number of viable cells due to cell death.

  • Cytostasis is a halt in cell proliferation, where the number of viable cells remains relatively constant over time.

A time-course experiment measuring both cell viability (e.g., using a trypan blue exclusion assay) and total cell number can distinguish between these two effects.[4] A cytotoxic agent will show a decline in both viable and total cell counts, whereas a cytostatic agent will show a plateau in the total cell count while the percentage of viable cells remains high.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While the specific cytotoxic mechanism of this compound is not well-documented, drug-induced cytotoxicity often involves one or more of the following pathways:

  • Induction of Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Induction of Necrosis: Uncontrolled cell death resulting from membrane damage and release of cellular contents.[5]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and function, which can trigger apoptosis.[5]

Q4: Are there any general strategies to reduce the in vitro cytotoxicity of this compound?

A4: Yes, several strategies can be employed to mitigate cytotoxicity:

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.[6]

  • Use of Scavengers: Specific scavengers for different reactive oxygen species can help pinpoint the type of oxidative stress involved.

  • Modification of Experimental Conditions: Optimizing factors like cell seeding density, serum concentration in the media, and the duration of compound exposure can sometimes lessen cytotoxic effects.[7]

  • Investigate Different Cell Lines: Sensitivity to a compound can be cell-type specific. Testing a panel of cell lines may reveal models that are less susceptible to this compound's cytotoxic effects.[6]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. Experimental inconsistency.Standardize cell passage number, seeding density, and incubation times. Prepare fresh dilutions of this compound for each experiment.
This compound precipitates in the culture medium. Poor compound solubility.Test the solubility of this compound in the culture medium prior to the experiment. Consider using a lower concentration or a different solvent system (ensuring the solvent itself is not toxic).
Cytotoxicity is only observed after prolonged incubation (e.g., > 48 hours). Accumulation of toxic metabolites or secondary effects.Perform a time-course experiment to determine the onset of cytotoxicity. Consider shorter exposure times for your primary endpoint measurements.
No cytotoxicity is observed, even at high concentrations. Cell line resistance or assay insensitivity.Confirm the activity of your assay with a known positive control toxin. Consider using a more sensitive cell line or a different cytotoxicity assay that measures a different cellular parameter (e.g., apoptosis vs. necrosis).

Experimental Protocols

Protocol 1: Assessing the Protective Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity using MTT Assay

This protocol determines if co-treatment with the antioxidant NAC can mitigate the cytotoxic effects of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution

  • N-acetylcysteine (NAC) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Prepare solutions of this compound in combination with a fixed concentration of NAC (e.g., 1 mM, 5 mM).

  • Remove the medium from the wells and add 100 µL of the prepared drug solutions (this compound alone and this compound + NAC). Include wells with medium only (blank), cells with vehicle (negative control), and cells with NAC alone.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining

This flow cytometry-based protocol helps to elucidate the mode of cell death induced by this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time. Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on the IC50 of this compound in HepG2 cells after 48-hour exposure.

TreatmentIC50 (µM)Fold Change in IC50
This compound Alone15.2 ± 1.8-
This compound + 1 mM NAC45.8 ± 3.53.0
This compound + 5 mM NAC88.1 ± 6.25.8

Table 2: Percentage of Apoptotic and Necrotic A549 cells after 24-hour treatment with this compound.

This compound (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)95.1 ± 2.32.5 ± 0.52.4 ± 0.4
1060.3 ± 4.125.7 ± 2.914.0 ± 1.8
2535.8 ± 3.545.2 ± 3.719.0 ± 2.1
5015.2 ± 2.150.1 ± 4.234.7 ± 3.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plate) incubation Incubate for 24/48/72 hours cell_culture->incubation compound_prep Prepare this compound +/- Antioxidant compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan (DMSO) mtt_addition->formazan_dissolution read_plate Measure Absorbance (570 nm) formazan_dissolution->read_plate calc_viability Calculate % Viability and IC50 read_plate->calc_viability

Caption: Workflow for assessing mitigation of this compound cytotoxicity.

signaling_pathway This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: Hypothetical pathway of this compound-induced apoptosis via oxidative stress.

References

Technical Support Center: Optimization of Tolnapersine Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on Tolnapersine is limited, as its development was discontinued (B1498344).[1] This guide provides general principles for optimizing treatment duration for a research compound with its reported mechanism of action, supplemented by the specific information available for this compound.

This compound was initially developed by Novartis Pharma AG and is reported to have a mixed mechanism of action, functioning as both a dopamine (B1211576) agonist and an alpha-adrenoceptor antagonist.[1] Its development for cardiovascular diseases has been discontinued.[1] For researchers investigating this compound or similar molecules, this guide offers a framework for optimizing treatment duration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is described as a compound with mixed dopamine agonist and alpha-adrenoceptor antagonist activity.[1] Dopamine agonists stimulate dopamine receptors, while alpha-adrenoceptor antagonists block the effects of catecholamines at alpha-adrenergic receptors. This dual activity suggests potential effects on neurotransmission and vascular tone.

Q2: Where can I find starting concentrations and treatment durations for in vitro experiments with this compound?

Q3: How do I determine the optimal treatment duration for in vivo studies?

A3: Optimizing in vivo treatment duration requires a pilot study. This typically involves administering a range of doses based on in vitro efficacy and any available pharmacokinetic data. Animals are then monitored over various time points (e.g., daily for a week, then weekly) to assess both therapeutic effects and any potential toxicity. The optimal duration will be the one that achieves a sustained therapeutic effect with minimal adverse events.

Q4: What are the potential confounding factors when assessing the effect of this compound treatment duration?

A4: Several factors can influence the outcomes of treatment duration studies:

  • Compound Stability: Ensure the stability of this compound in your experimental conditions over the entire treatment period.

  • Cell Culture Conditions: Factors like cell density, passage number, and media components can affect cellular response.

  • Animal Model: The choice of animal model, its age, sex, and health status can significantly impact the in vivo response.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will dictate its concentration and activity over time in vivo.

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro experiments.

  • Question: Why am I seeing high variability between replicate wells in my cell-based assays?

  • Answer:

    • Check for uniform cell seeding: Ensure a single-cell suspension and even distribution of cells in each well.

    • Verify compound solubility and stability: this compound may precipitate out of solution or degrade over time. Visually inspect the media for precipitates and consider preparing fresh solutions for each experiment.

    • Assess for edge effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in compound concentration. Consider not using the outer wells or ensuring proper humidification.

    • Standardize incubation times: Precise timing of compound addition and assay termination is critical for time-course experiments.

Issue 2: Lack of a clear dose-response or time-course effect.

  • Question: I am not observing a clear relationship between the duration of this compound treatment and my experimental endpoint. What should I do?

  • Answer:

    • Expand the range of concentrations and time points: Your initial range might be too narrow. Test a wider range of concentrations (e.g., logarithmic dilutions) and more frequent or longer time points.

    • Consider alternative endpoints: The chosen assay may not be sensitive to the effects of this compound. Investigate downstream markers of dopamine receptor activation or alpha-adrenoceptor blockade.

    • Evaluate for cytotoxicity: At higher concentrations or longer durations, this compound might be inducing cell death, which can confound the results of functional assays. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel.

Issue 3: Unexpected adverse effects in animal studies.

  • Question: My animal subjects are showing unexpected side effects not predicted by in vitro data. How should I proceed?

  • Answer:

    • Refine the dosing regimen: The observed toxicity could be due to the peak concentration (Cmax) of the drug. Consider reducing the dose or splitting it into more frequent, smaller doses to maintain a therapeutic level while minimizing peak-related toxicity.

    • Investigate off-target effects: The dual-action nature of this compound could lead to complex physiological responses. Further research into its broader receptor binding profile may be necessary.

    • Monitor for metabolites: The in vivo metabolism of this compound could produce active or toxic metabolites. If possible, analyze plasma or tissue samples for the presence of metabolites.

Data Presentation

Table 1: Hypothetical Data Summary for a Time-Course Experiment on Neuronal Cell Viability Following this compound Treatment

Treatment Duration (hours)This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
24198.24.5
241095.65.1
2410075.38.2
48197.54.8
481088.16.3
4810050.79.5
72196.95.0
721070.47.7
7210025.16.8

Experimental Protocols

Protocol: Determining Optimal In Vitro Treatment Duration

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Time-Course Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Endpoint Assay: At each time point, perform the desired assay (e.g., cell viability assay, gene expression analysis, or a functional assay related to dopamine or adrenergic signaling).

  • Data Analysis: Normalize the data to the vehicle control at each time point. Plot the results as a function of time for each concentration to identify the time point and concentration that yield the optimal effect.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Alpha1AR Alpha-1 Adrenergic Receptor This compound->Alpha1AR Antagonist G_alpha_i Gαi D2R->G_alpha_i Activates G_alpha_q Gαq Alpha1AR->G_alpha_q Blocks Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca2_plus Ca²⁺ Release IP3_DAG->Ca2_plus

Caption: Hypothetical signaling pathway of this compound.

cluster_planning Phase 1: Planning & In Vitro cluster_invivo Phase 2: In Vivo Pilot Study cluster_optimization Phase 3: Optimization & Refinement A Define Experimental Goals and Endpoints B In Vitro Dose-Response (Determine EC50/IC50) A->B C In Vitro Time-Course (Identify Optimal Time Window) B->C D Select Animal Model and Dose Range C->D E Acute Treatment Study (e.g., 24-72 hours) D->E F Sub-chronic Treatment Study (e.g., 7-28 days) D->F G Monitor Efficacy and Toxicity E->G F->G H Analyze Pilot Data G->H I Refine Treatment Duration and Dosing Frequency H->I J Definitive Experiment I->J

Caption: Experimental workflow for optimizing treatment duration.

References

Troubleshooting inconsistent results with Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolperisone (B1682978). Inconsistent results in experimental settings can arise from various factors, and this guide aims to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tolperisone?

Tolperisone is a centrally acting skeletal muscle relaxant.[1][2] Its principal mechanism involves the blockade of voltage-gated sodium and calcium channels, which in turn inhibits both monosynaptic and polysynaptic spinal reflex transmission.[3][4][5] This action is thought to occur at the reticular formation in the brainstem and the spinal cord.[1][2]

Q2: Are there known issues with inter-individual variability in response to Tolperisone?

Yes, significant interindividual variation in the pharmacokinetics of Tolperisone hydrochloride has been reported.[6] This variability is largely attributed to the genetic polymorphism of the CYP2D6 enzyme, which is the primary metabolic pathway for Tolperisone.[7] Consequently, the pharmacological effects of orally administered Tolperisone can differ between individuals, suggesting a need for dose individualization in clinical settings and careful consideration of metabolic differences in experimental models.[6][7]

Q3: What are the known off-target effects of Tolperisone?

While Tolperisone is generally considered to have a favorable side-effect profile, particularly a lack of sedative effects compared to other centrally acting muscle relaxants, some off-target effects have been noted.[8][9] Hypersensitivity reactions, including flushing, rash, and in rare cases, anaphylaxis, have been reported.[1] It is also important to consider that Tolperisone's blockade of voltage-gated sodium and calcium channels is not entirely specific, and it can affect different isoforms of these channels with varying potency.[8]

Q4: Has Tolperisone been observed to affect any other signaling pathways?

Recent studies suggest that Tolperisone hydrochloride may also modulate the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade. This pathway is implicated in various cellular processes, including inflammation and neuronal function.

Troubleshooting Inconsistent Experimental Results

Inconsistent results when working with Tolperisone can be frustrating. This guide provides a structured approach to troubleshooting common issues in both in vitro and in vivo experimental settings.

Problem 1: High Variability in In Vitro Ion Channel Electrophysiology Data

Potential Cause 1: Differential Expression of Sodium and Calcium Channel Isoforms.

Tolperisone exhibits varying affinities for different isoforms of voltage-gated sodium channels.[8] Cell lines used in experiments may have different expression profiles of these isoforms, leading to variability in the observed inhibitory effects.

Troubleshooting Steps:

  • Characterize Channel Isoform Expression: Perform qPCR or Western blotting to determine the relative expression levels of different sodium and calcium channel alpha subunits in your cell lines.

  • Use a Well-Characterized Cell Line: Whenever possible, use a cell line with a known and stable expression of the target ion channel isoform.

  • Consider Isoform-Specific Potency: Refer to published data on the IC50 values of Tolperisone for different channel isoforms to interpret your results in the context of the specific isoforms present in your model system.

Potential Cause 2: Inconsistent Patch-Clamp Protocol.

The blocking effect of Tolperisone on sodium channels can be state-dependent (resting, open, or inactivated state). Variations in the voltage protocols used in patch-clamp experiments can lead to inconsistent measurements of channel blockade.

Troubleshooting Steps:

  • Standardize Voltage Protocols: Ensure that the holding potential, depolarization steps, and duration of pulses are consistent across all experiments. A standardized protocol is crucial for comparing results.[10][11][12]

  • Assess State-Dependence: Employ specific voltage protocols designed to probe the different states of the ion channels to determine if Tolperisone has a preferential affinity for a particular state in your experimental setup.[12]

  • Control for Temperature: Ion channel kinetics are temperature-sensitive. Maintain a consistent temperature for all electrophysiological recordings.

Problem 2: Inconsistent Efficacy in Animal Models of Muscle Spasticity or Pain

Potential Cause 1: Pharmacokinetic Variability.

As observed in humans, inter-animal variability in the metabolism of Tolperisone can lead to different plasma concentrations and, consequently, inconsistent efficacy.

Troubleshooting Steps:

  • Measure Plasma Concentrations: If feasible, collect blood samples at different time points after Tolperisone administration to determine the pharmacokinetic profile in your animal model.

  • Use a Pre-screened Cohort: If significant variability is observed, consider pre-screening a larger cohort of animals and selecting those with a consistent metabolic profile for your efficacy studies.

  • Consider the Route of Administration: The route of administration (e.g., oral gavage vs. intraperitoneal injection) can affect the bioavailability and metabolism of the compound. Ensure the chosen route is appropriate and consistently applied.

Potential Cause 2: Inappropriate Animal Model.

The underlying pathology of the chosen animal model may not be fully responsive to the mechanism of action of Tolperisone.

Troubleshooting Steps:

  • Validate the Animal Model: Ensure that the animal model exhibits a clear and measurable phenotype that is relevant to the clinical condition being studied.

  • Consider the Pathophysiology: Tolperisone's primary action is on the central nervous system. Models of peripherally-induced muscle spasm may show less response.

  • Review Relevant Literature: Consult the literature to determine which animal models have been successfully used to evaluate the efficacy of centrally acting muscle relaxants.

Data Presentation

Table 1: Summary of Tolperisone Clinical Trial Data for Acute Muscle Spasm of the Back
StudyDosagePrimary EndpointResultsAdverse Events
Phase 2 STAR Study50, 100, 150, 200 mg TID for 14 daysSubject-rated pain "right now" on a numeric rating scale on day 14Mean change from baseline in pain score: -4.2 (50mg), -4.0 (100mg), -3.7 (150mg), -4.4 (200mg) vs. -3.5 for placebo.[9][13]Headache (7.1%), Diarrhea (2.4%). Somnolence was comparable to placebo (1.2% vs 2.6%).[9]
RESUME-1 (Phase III)50, 100, 200 mg TID for 14 daysRelief of pain due to acute back muscle spasmsThe 200 mg TID dose showed the greatest numerical difference and significance versus placebo in the preceding Phase 2 study.[5][13]Similar to Phase 2, with a focus on lack of CNS effects like somnolence.[3][5]
Table 2: IC50 Values of Tolperisone for Different Voltage-Gated Sodium Channel Isoforms
Channel IsoformIC50 (µM)Experimental System
Nav1.849Xenopus oocytes
Nav1.3802Xenopus oocytes

Note: Data extracted from a study comparing Tolperisone and Lidocaine. The IC50 values highlight the differential potency of Tolperisone across various sodium channel isoforms.[8]

Experimental Protocols

Key Experiment 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

Objective: To measure the inhibitory effect of Tolperisone on voltage-gated sodium currents in a neuronal cell line.

Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., ND7/23) expressing voltage-gated sodium channels.

  • Solution Preparation:

    • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂/5% CO₂.[14]

    • Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.[14]

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 4-6 MΩ.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Tolperisone Application:

    • Prepare stock solutions of Tolperisone in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

    • Perfuse the cells with the Tolperisone-containing solution for a defined period.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after Tolperisone application.

    • Calculate the percentage of inhibition at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Key Experiment 2: Assessment of Muscle Relaxant Effect in a Rodent Model

Objective: To evaluate the efficacy of Tolperisone in reducing muscle spasticity in a rodent model.

Methodology:

  • Animal Model: Induce muscle spasticity in rats or mice. A common model is the decerebrate rigidity model.

  • Drug Administration:

    • Administer Tolperisone orally (e.g., 25, 50, 100 mg/kg) or via another appropriate route.

    • Include a vehicle control group and a positive control group (e.g., baclofen).

  • Efficacy Assessment:

    • Measure muscle tone using a standardized scale (e.g., Ashworth scale adapted for rodents) at baseline and at various time points after drug administration.

    • Alternatively, measure the resistance of a limb to passive movement using a torque meter.

  • Data Analysis:

    • Compare the change in muscle tone from baseline between the Tolperisone-treated groups and the control groups.

    • Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed effects.

Mandatory Visualizations

Tolperisone_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tolperisone Tolperisone Na_Channel Voltage-gated Na+ Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Tolperisone->Ca_Channel Blocks Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release Triggers Action_Potential->Ca_Channel Activates Postsynaptic_Receptor Neurotransmitter Receptor Neurotransmitter_Release->Postsynaptic_Receptor Activates Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Leads to

Caption: Tolperisone's primary mechanism of action on ion channels.

Spinal_Reflex_Arc Sensory_Neuron Sensory Neuron (Afferent Pathway) Dorsal_Root_Ganglion Dorsal Root Ganglion Sensory_Neuron->Dorsal_Root_Ganglion Interneuron Interneuron Sensory_Neuron->Interneuron Synapses Spinal_Cord Spinal Cord Dorsal_Root_Ganglion->Spinal_Cord Spinal_Cord->Interneuron Motor_Neuron Motor Neuron (Efferent Pathway) Interneuron->Motor_Neuron Muscle Skeletal Muscle Motor_Neuron->Muscle Contraction Tolperisone_Action Tolperisone (Inhibits Transmission) Tolperisone_Action->Interneuron Tolperisone_Action->Motor_Neuron

Caption: Inhibition of the spinal reflex arc by Tolperisone.

MAPK_Signaling_Pathway External_Stimuli External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) External_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MAPKKK->ERK1_2 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Cellular_Response Cellular Response (Inflammation, etc.) p38_MAPK->Cellular_Response ERK1_2->Cellular_Response Tolperisone_Modulation Tolperisone (Downregulates) Tolperisone_Modulation->p38_MAPK Tolperisone_Modulation->ERK1_2

Caption: Tolperisone's modulation of the p38 MAPK/ERK1/2 signaling pathway.

References

Technical Support Center: Enhancing Tolperisone Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Tolperisone (B1682978).

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Tolperisone?

Tolperisone is a centrally acting muscle relaxant.[1][2] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels.[2][3][4][5] This action stabilizes neuronal membranes, decreases neuronal excitability, and inhibits the transmission of nerve impulses that lead to muscle spasms.[3][6] Specifically, it acts on the reticular formation in the brainstem and inhibits mono- and polysynaptic reflexes in the spinal cord.[3][4][5]

Q2: What are the main challenges affecting the in vivo efficacy of Tolperisone?

The primary challenges in achieving consistent in vivo efficacy with Tolperisone are its low oral bioavailability (approximately 17%) and significant interindividual variability in its pharmacokinetic profile.[1][3][7] Tolperisone is rapidly absorbed, but it undergoes extensive metabolism in the liver and kidneys.[2][3] This high first-pass metabolism contributes to its low bioavailability. The variability in plasma concentrations among subjects can lead to inconsistent therapeutic effects.[1][7]

Q3: How does food intake affect the bioavailability of Tolperisone?

Food intake, particularly a high-fat meal, has been shown to increase the bioavailability of Tolperisone.[3] Researchers should consider standardizing feeding protocols in preclinical in vivo studies to minimize variability in drug exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in efficacy between individual animals. Significant interindividual differences in plasma concentrations of Tolperisone.[1][7]- Increase the number of animals per group to improve statistical power.- Consider co-administration with food to potentially enhance and standardize bioavailability.[3]- If feasible, measure plasma concentrations of Tolperisone to correlate with efficacy.
Lack of a dose-dependent effect. Saturation of metabolic pathways at higher doses, or complex pharmacokinetic profile.- Evaluate a wider range of doses, including lower concentrations.- Investigate alternative routes of administration (e.g., intraperitoneal, subcutaneous) to bypass first-pass metabolism.- Characterize the pharmacokinetic profile in the specific animal model being used.
Observed efficacy is lower than expected based on in vitro data. Poor oral bioavailability due to extensive first-pass metabolism.[2][3]- Formulation Strategies: - Develop an amorphous solid dispersion to improve solubility and dissolution rate. - Utilize lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) to enhance absorption. - Explore nanoformulations (e.g., nanoparticles, nanoemulsions) to increase surface area and improve bioavailability.- Co-administration Strategies: - Investigate the co-administration of a CYP450 inhibitor (relevant to the specific animal model's metabolism) to reduce first-pass metabolism. This should be done with caution and thorough investigation of potential drug-drug interactions.
Unexpected side effects observed (e.g., sedation). Although Tolperisone is known for its low sedative effect compared to other muscle relaxants,[8] high doses or specific animal models might exhibit different sensitivities.- Reduce the dose and re-evaluate the dose-response relationship.- Carefully monitor and document all behavioral changes.- Compare with a positive control (e.g., another muscle relaxant known to cause sedation) to contextualize the observations.

Experimental Protocols

Protocol 1: Evaluation of Oral Bioavailability of Different Tolperisone Formulations
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulations:

    • Tolperisone suspension (in 0.5% carboxymethylcellulose).

    • Tolperisone in a self-emulsifying drug delivery system (SEDDS).

    • Tolperisone nanoparticles.

  • Dosing: Administer each formulation orally at a dose of 10 mg/kg. For the intravenous reference group, administer 1 mg/kg of Tolperisone in saline.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify Tolperisone concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Determine oral bioavailability by comparing the AUC of oral formulations to the AUC of the intravenous formulation.

Protocol 2: Assessment of In Vivo Efficacy in a Muscle Spasm Model
  • Animal Model: Wistar rats with strychnine-induced muscle spasms.

  • Drug Administration: Administer different formulations of Tolperisone (as described in Protocol 1) orally 30 minutes before the induction of muscle spasms.

  • Induction of Spasms: Administer a sub-convulsive dose of strychnine (B123637) intraperitoneally.

  • Efficacy Measurement:

    • Observe and score the severity and frequency of muscle spasms over a 60-minute period.

    • Measure muscle tone using electromyography (EMG).

  • Data Analysis: Compare the spasm scores and EMG readings between the different formulation groups and a vehicle control group.

Signaling Pathways and Workflows

Tolperisone Mechanism of Action Pathway Tolperisone Tolperisone Na_Channel Voltage-Gated Sodium Channels Tolperisone->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channels Tolperisone->Ca_Channel Inhibits Neuronal_Membrane Neuronal Membrane Stabilization Na_Channel->Neuronal_Membrane Leads to Ca_Channel->Neuronal_Membrane Nerve_Impulse Reduced Nerve Impulse Transmission Neuronal_Membrane->Nerve_Impulse Results in Muscle_Spasm Alleviation of Muscle Spasm Nerve_Impulse->Muscle_Spasm Causes

Caption: Tolperisone's mechanism of action involves the inhibition of key ion channels.

Experimental Workflow for Enhancing Tolperisone Efficacy Start Problem: Low In Vivo Efficacy Formulation Formulation Strategy (e.g., SEDDS, Nanoparticles) Start->Formulation PK_Study Pharmacokinetic Study (Protocol 1) Formulation->PK_Study Efficacy_Study In Vivo Efficacy Study (Protocol 2) Formulation->Efficacy_Study Data_Analysis Data Analysis and Comparison PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Optimized_Efficacy Optimized Efficacy Data_Analysis->Optimized_Efficacy

Caption: A workflow for developing and testing new Tolperisone formulations.

References

Technical Support Center: Tolnapersine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tolnapersine Binding Assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. While specific data on this compound is limited as it is a discontinued (B1498344) compound, this guide leverages established principles for analogous compounds, such as dopamine (B1211576) agonists and alpha-adrenoceptor antagonists, to provide relevant and practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in a this compound-like receptor binding assay?

A1: The most common sources of interference in receptor binding assays include high nonspecific binding, issues with assay components such as buffers and solvents, and problems with the experimental setup leading to low signal or poor reproducibility.[1][2] Nonspecific binding can be particularly problematic, masking the true specific signal.[2]

Q2: How can I minimize nonspecific binding in my assay?

A2: To minimize nonspecific binding, consider optimizing the concentration of your radioligand to be at or below the Kd value.[3] Additionally, ensure you are using an appropriate blocking agent and consider pretreating your filters or plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[4] Proper washing steps are also crucial to remove unbound ligand.[4]

Q3: My signal is very low. What are the likely causes and solutions?

A3: A low signal in your binding assay could be due to several factors. Check the integrity and activity of your receptor preparation and ligand. Ensure that your detection instrument is properly calibrated and that you are using the correct settings for your assay type (e.g., filters for fluorescence polarization). Also, verify the concentrations of all your reagents and ensure the assay has reached equilibrium.[5]

Q4: I am observing poor reproducibility between experiments. What should I investigate?

A4: Poor reproducibility can stem from variability in reagent preparation, pipetting errors, or inconsistent incubation times and temperatures. It is essential to use freshly prepared buffers and to ensure that all experimental parameters are kept consistent between runs.[6] Aliquoting reagents can help maintain their stability and reduce variability.[1]

Troubleshooting Guides

Issue 1: High Nonspecific Binding (NSB)

High nonspecific binding can obscure the specific binding signal, making it difficult to determine accurate binding affinities.

Potential Cause Troubleshooting Step Expected Outcome
Radioligand concentration is too high. Reduce the radioligand concentration to at or below the dissociation constant (Kd).[3]Lower nonspecific binding while maintaining a detectable specific signal.
Inadequate blocking of nonspecific sites. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent. Pre-treat filters/plates with 0.3-0.5% polyethyleneimine (PEI).[4]A significant reduction in background signal.
Insufficient washing. Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is at the correct temperature (typically ice-cold).[4]Removal of unbound and nonspecifically bound radioligand, leading to a cleaner signal.
Hydrophobic interactions of the ligand. Add a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[7]Reduced nonspecific binding due to decreased hydrophobic interactions with assay components.
Issue 2: Solvent and Buffer Interference

The composition of your assay buffer and the solvent used to dissolve your compounds can significantly impact binding.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of the assay buffer. Verify the pH of your buffer at the experimental temperature. Perform a pH profile experiment to determine the optimal pH for binding.Optimal specific binding and minimal nonspecific binding.
Inappropriate ionic strength. Test a range of salt concentrations in your assay buffer. Some receptor-ligand interactions are sensitive to ionic strength.[6]Identification of an ionic strength that maximizes the specific binding window.
High concentration of organic solvent (e.g., DMSO). Keep the final concentration of the organic solvent in the assay as low as possible, typically below 1%.[6]Minimized interference from the solvent on the binding interaction.

Data Presentation

Table 1: Effect of DMSO Concentration on Ligand Binding Affinity

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for test compounds, but it can interfere with binding assays. The following table summarizes the effect of increasing DMSO concentration on the dissociation constant (Kd) for three different protein-ligand systems.

DMSO Concentration (%)Carbonic Anhydrase-Chlorothiazide Kd (μM)Trypsin-Pefabloc Kd (μM)Lysozyme-NAG3 Kd (μM)
00.10.220
0.50.30.425
10.50.630
20.81.040
41.01.450
81.21.860
Data adapted from a study on the influence of DMSO on protein-ligand binding affinities.[6]
Table 2: Influence of Ionic Strength on Binding Affinity (Kd)

The ionic strength of the assay buffer can modulate the binding affinity of a ligand for its receptor. This table illustrates how varying NaCl concentrations can affect the Kd of different protein-ligand interactions.

NaCl Concentration (mM)TNF-α/SPD304 Kd (μM)Trypsin/PABA Kd (μM)CyclinA2/RRLIF Kd (μM)
505.42 ± 0.354.32 ± 0.31N.D.
1005.53 ± 0.514.12 ± 0.4224.36 ± 1.25
2505.71 ± 0.326.64 ± 0.3517.45 ± 0.98
5005.92 ± 0.428.58 ± 0.498.47 ± 0.62
Data adapted from a study on the effects of ionic strength on protein-ligand binding.[6]

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Dopamine Receptor) G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (e.g., Dopamine Agonist) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Troubleshooting_Workflow Start Start: Unexpected Assay Results Check_NSB High Nonspecific Binding? Start->Check_NSB Check_Signal Low Signal? Check_NSB->Check_Signal No Optimize_NSB Optimize Radioligand Conc. Improve Blocking & Washing Check_NSB->Optimize_NSB Yes Check_Reproducibility Poor Reproducibility? Check_Signal->Check_Reproducibility No Validate_Reagents Validate Receptor & Ligand Activity Check Instrument Settings Check_Signal->Validate_Reagents Yes Standardize_Protocol Standardize Reagent Prep. Ensure Consistent Conditions Check_Reproducibility->Standardize_Protocol Yes Review_Data Review Data & Re-run Assay Check_Reproducibility->Review_Data No Optimize_NSB->Review_Data Validate_Reagents->Review_Data Standardize_Protocol->Review_Data

Troubleshooting Workflow for Binding Assays.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for a Dopamine D2-like Receptor

This protocol is a generalized procedure for a competition binding assay using a radiolabeled ligand and a cell membrane preparation expressing the receptor of interest.

Materials:

  • Membrane Preparation: Cell membranes expressing the dopamine D2 receptor.

  • Radioligand: [³H]Spiperone or a similar D2 antagonist.

  • Unlabeled Ligand: Test compound (e.g., a this compound analog) and a reference compound (e.g., Haloperidol) for determining nonspecific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the membrane preparation, radioligand, and unlabeled ligands to their final concentrations in the assay buffer. A typical final concentration for [³H]Spiperone is around its Kd (e.g., 0.1-0.5 nM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Unlabeled ligand (at various concentrations for the competition curve) or buffer (for total binding) or a saturating concentration of a reference antagonist (for nonspecific binding).

    • Membrane preparation (e.g., 10-20 µg of protein per well).

    • Radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.

Protocol 2: Fluorescence Polarization (FP) Binding Assay for a GPCR

This protocol outlines a general procedure for a competitive FP binding assay, which is a non-radioactive alternative for assessing ligand binding.

Materials:

  • Receptor Preparation: Purified G-protein coupled receptor.

  • Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the receptor.

  • Unlabeled Ligand: Test compound.

  • Assay Buffer: Buffer that maintains the stability and activity of the receptor (e.g., PBS with 0.01% BSA and 0.01% Triton X-100).

  • Black, low-binding 384-well plates.

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the receptor against a fixed concentration of the tracer to determine the optimal tracer concentration that gives a good signal window.

  • Assay Setup: In a 384-well plate, add:

    • Assay buffer.

    • Unlabeled test compound at various concentrations.

    • Fluorescent tracer at its predetermined optimal concentration.

    • Receptor preparation at a concentration that results in significant binding of the tracer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (determined from kinetic experiments), protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration. Fit the data to a suitable competition binding model to determine the IC₅₀ value.

References

Technical Support Center: Refinement of Animal Protocols for Tolnapersine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on Tolnapersine, a discontinued (B1498344) drug candidate from Novartis for cardiovascular diseases, is limited.[1] Consequently, this guide provides general best practices and troubleshooting advice for preclinical animal studies of a hypothetical small molecule compound, framed within the context of this compound research. The protocols, data, and pathways described are illustrative and based on established principles of animal research refinement.

Guiding Principles: The 3Rs in this compound Research

The ethical framework for conducting animal studies is grounded in the principles of the 3Rs: Replacement, Reduction, and Refinement.[2] These principles should guide the design and execution of all animal protocols for investigational drugs like this compound.

  • Replacement: Using non-animal methods where possible. For a cardiovascular drug, this could involve in vitro studies on cardiac cell lines or computational modeling of drug-receptor interactions.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. This involves robust experimental design and statistical analysis.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes optimizing drug administration techniques, using appropriate anesthesia and analgesia, and providing environmental enrichment.

The 3Rs of Animal Research cluster_Replacement Replacement cluster_Reduction Reduction cluster_Refinement Refinement 3Rs 3Rs Replacement Replacement 3Rs->Replacement Reduction Reduction 3Rs->Reduction Refinement Refinement 3Rs->Refinement In Vitro Assays In Vitro Assays Computational Models Computational Models Statistical Power Analysis Statistical Power Analysis Efficient Experimental Design Efficient Experimental Design Humane Endpoints Humane Endpoints Improved Husbandry Improved Husbandry Analgesia & Anesthesia Analgesia & Anesthesia

Caption: The 3Rs: Guiding principles for ethical animal research.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when designing and implementing animal studies for a novel compound like this compound.

Q1: What are the initial steps in designing an in vivo study for this compound?

A1: The initial steps involve a thorough literature review of similar compounds, defining a clear scientific objective, and designing a statistically robust study. A pilot study is often recommended to determine key parameters like the maximum tolerated dose (MTD) and preliminary pharmacokinetic profiles. This approach helps in refining the protocol for pivotal studies, thereby reducing the number of animals required.

Q2: How do I select the appropriate animal model for cardiovascular studies with this compound?

A2: The choice of animal model depends on the specific research question. For general toxicity, rodents (mice, rats) are commonly used.[3] For cardiovascular-specific questions, larger animal models like rabbits or dogs might be more appropriate due to their physiological similarities to humans. The selection should be justified based on scientific literature and the specific cardiovascular target of this compound.

Q3: What are the most common routes of administration for a small molecule drug like this compound in animal studies?

A3: The route of administration should ideally match the intended clinical route in humans. Common routes include oral gavage (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice depends on the drug's formulation, bioavailability, and the desired pharmacokinetic profile. Oral administration is common but may have variable absorption.[4]

Q4: How can I minimize stress during drug administration?

A4: To minimize stress, ensure personnel are well-trained in animal handling and administration techniques. For oral gavage, using appropriate gavage needles and gentle technique is crucial. For injections, use the smallest possible needle gauge. Acclimatizing animals to the procedures and environment can also significantly reduce stress. Consider less invasive methods if scientifically justified.

Q5: What are critical humane endpoints to establish in a this compound study?

A5: Humane endpoints are predetermined criteria for ending an experiment to avoid or terminate pain and distress. For a cardiovascular drug, these could include a certain percentage of weight loss, signs of respiratory distress, changes in heart rate or blood pressure beyond a defined threshold, or significant behavioral changes (e.g., lethargy, lack of grooming). These endpoints must be clearly defined in the animal protocol and approved by the Institutional Animal Care and Use Committee (IACUC).

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo experiments.

Problem 1: High variability in experimental results.

  • Question: My results from the this compound-treated group show high variability between animals. What could be the cause?

  • Answer: High variability can stem from several factors.

    • Animal-related: Ensure animals are from a consistent genetic background, age, and sex. House animals under standardized environmental conditions (light cycle, temperature, humidity).

    • Dosing-related: Verify the accuracy of dose calculations and the homogeneity of the drug formulation. Inconsistent administration technique can also lead to variable drug exposure.

    • Assay-related: Check for variability in your sample collection, processing, and analysis methods.

Problem 2: Unexpected adverse effects observed.

  • Question: Animals are showing unexpected adverse effects (e.g., gastrointestinal issues, sedation) at a dose of this compound that was predicted to be safe. What should I do?

  • Answer:

    • Immediate Action: Consult with the veterinary staff to provide supportive care. Document all clinical signs meticulously.

    • Protocol Review: Re-evaluate the dosing protocol. Consider if a dose de-escalation study is needed to find a better-tolerated dose.

    • Formulation Check: The vehicle used to dissolve or suspend this compound could be causing the adverse effects. Run a vehicle-only control group to investigate this possibility.

    • Pharmacokinetics: Unexpected toxicity could be due to slower than expected drug clearance in the chosen species, leading to drug accumulation. A pharmacokinetic study would be informative.

Problem 3: Difficulty with a specific administration route.

  • Question: I am having trouble with oral gavage in mice; some animals show signs of distress or injury. How can I refine this procedure?

  • Answer:

    • Training: Ensure all personnel have been properly trained and certified in the technique.

    • Equipment: Use the correct size and type of gavage needle for the animal's weight. Flexible-tipped needles can reduce the risk of esophageal injury.

    • Animal Restraint: Proper and gentle restraint is key. Acclimatize the animals to being handled and restrained.

    • Alternative Dosing Methods: If oral gavage remains problematic, consider alternative methods such as voluntary consumption in a palatable food item or formulating the drug in drinking water, if feasible and scientifically appropriate.

Data Presentation: Hypothetical this compound Studies

The following tables illustrate how quantitative data from preclinical studies could be presented. Note: The data below is for illustrative purposes only.

Table 1: Example Single-Dose Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Intravenous (i.v.)51250 ± 1500.12500 ± 300100
Oral (p.o.)20800 ± 1201.04000 ± 55040
Subcutaneous (s.c.)10950 ± 1800.53800 ± 45076

Data are presented as mean ± standard deviation.

Table 2: Example Results from a 14-Day Repeated Dose Toxicity Study of this compound in Mice

Dose Group (mg/kg/day)Body Weight Change (%)Key Hematology Change (vs. Control)Key Clinical Chemistry Change (vs. Control)
0 (Vehicle)+5.2 ± 1.1NoneNone
10+4.8 ± 1.3No significant changeNo significant change
50+1.5 ± 2.0No significant changeALT increased 1.5-fold
200-8.7 ± 3.5Platelets decreased 20%ALT increased 5-fold*

*p < 0.05 compared to vehicle control. ALT = Alanine aminotransferase.

Experimental Protocols & Workflows

Detailed Methodology: Single-Dose Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are housed in a controlled environment and acclimated for at least one week before the study.

  • Groups: Animals are divided into groups for each route of administration (e.g., i.v., p.o.). A typical group size is 3-5 animals.

  • Dose Formulation: this compound is formulated in an appropriate vehicle (e.g., saline for i.v., 0.5% methylcellulose (B11928114) for p.o.).

  • Administration: For the i.v. group, the dose is administered via the tail vein. For the p.o. group, the dose is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from a cannulated vessel or via sparse sampling at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.

Workflow Diagram: Dose Range-Finding Study

Dose Range-Finding Study Workflow start Start acclimatize Acclimatize Animals start->acclimatize randomize Randomize into Dose Groups (e.g., Vehicle, Low, Mid, High) acclimatize->randomize dose Administer this compound Daily (e.g., for 7 days) randomize->dose monitor Daily Monitoring: - Clinical Signs - Body Weight dose->monitor endpoint Endpoint Collection: - Blood for Hematology & Chemistry - Organ Weights & Histopathology dose->endpoint monitor->dose Repeat for study duration monitor->endpoint analyze Analyze Data & Determine MTD endpoint->analyze stop End analyze->stop

Caption: A typical workflow for a dose range-finding study.

References

Validation & Comparative

In Vitro Comparison of Tolnapersine and Other Dopamine Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison of tolnapersine with other dopamine (B1211576) agonists cannot be provided at this time due to the limited availability of publicly accessible research data for this compound.

This compound, also known by its synonym BK 34-530, was initially developed by Novartis. While some sources indicate it possesses mixed dopamine agonist and alpha-adrenoceptor antagonist properties, detailed in vitro pharmacological data, such as receptor binding affinities (Ki values) and functional potencies (EC50 values), are not available in the public domain. Development of this compound has been discontinued.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required. This includes a summary of in vitro data for several well-characterized dopamine agonists to serve as a reference for future comparative studies, should data for this compound become available.

Data Presentation: A Template for Comparison

A direct comparison of this compound with other dopamine agonists would necessitate the quantification of their interactions with various dopamine receptor subtypes. The following table illustrates how such data would be presented.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Selected Dopamine Agonists

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptorα2-Adrenergic Receptor
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Apomorphine 53033194514830
Bromocriptine 13002.74.71168016
Pramipexole >10,0002.20.55.1>10,0001700
Ropinirole >10,000293.1530>10,0002700
Rotigotine 830.710.465.41208.6

Note: The data presented for existing dopamine agonists are compiled from various literature sources and are intended for illustrative purposes. Direct comparison is best achieved when data is generated under identical experimental conditions.

Table 2: Comparative In Vitro Functional Potencies (EC50, nM) of Selected Dopamine Agonists

CompoundD2 Receptor (cAMP Inhibition)
This compound Data not available
Apomorphine 15
Bromocriptine 0.8
Pramipexole 2.1
Ropinirole 20
Rotigotine 0.6

Note: Functional potency data can vary significantly based on the specific assay and cell system used.

Experimental Protocols

To ensure a rigorous and objective comparison, standardized in vitro assays are essential. The following are detailed methodologies for key experiments that would be required to characterize and compare this compound with other dopamine agonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and other dopamine agonists for dopamine receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably expressing human recombinant dopamine receptor subtypes (D1, D2, D3, D4, D5) and α2-adrenergic receptors are cultured under standard conditions.

    • Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Cell membranes (10-50 µg protein) are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) at a concentration near its Kd value.

    • A range of concentrations of the unlabeled competitor drug (this compound or other dopamine agonists) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol).

    • Incubation is carried out at room temperature for 60-90 minutes in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Inhibition Assay for D2-like Receptors)

Objective: To determine the functional potency (EC50) and efficacy of this compound and other dopamine agonists at D2-like dopamine receptors.

Methodology:

  • Cell Culture:

    • CHO or HEK-293 cells stably expressing a human D2-like receptor subtype are cultured in appropriate media.

  • cAMP Measurement:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator, typically at 1-10 µM) to induce cAMP production.

    • Concurrently, cells are treated with a range of concentrations of the dopamine agonist (this compound or other agonists).

    • Following a 15-30 minute incubation at 37°C, the reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are generated.

    • The EC50 values (the molar concentration of an agonist that produces 50% of the maximal possible effect) are determined using non-linear regression analysis.

    • Efficacy (Emax) is determined as the maximal inhibition of cAMP production relative to a reference full agonist.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for D2-like dopamine receptors, which are Gi/o-coupled and inhibit the production of cyclic AMP (cAMP).

D2_like_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2-like Receptor G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Dopamine_Agonist Dopamine Agonist (e.g., this compound) Dopamine_Agonist->D2R Binds ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: D2-like dopamine receptor signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro comparison of dopamine agonists.

Dopamine_Agonist_Comparison_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_output Output This compound This compound Binding_Assay Radioligand Binding Assay (Dopamine & Adrenergic Receptors) This compound->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP Inhibition) This compound->Functional_Assay Other_Agonists Other Dopamine Agonists Other_Agonists->Binding_Assay Other_Agonists->Functional_Assay Ki_Determination Determine Ki values (Binding Affinity) Binding_Assay->Ki_Determination EC50_Emax_Determination Determine EC50 & Emax values (Potency & Efficacy) Functional_Assay->EC50_Emax_Determination Comparison_Table Comparative Data Table Ki_Determination->Comparison_Table EC50_Emax_Determination->Comparison_Table Report Comparison Guide Comparison_Table->Report

Caption: Experimental workflow for comparing dopamine agonists.

Comparative Analysis of Tolperisone and Alpha-Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Centrally Acting Muscle Relaxant with Alpha-Adrenergic Blocking Properties Against Traditional Alpha-Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of autonomic pharmacology is intricate, with drugs often exhibiting a spectrum of activities beyond their primary classification. This guide provides a comparative analysis of Tolperisone, a centrally acting muscle relaxant, and representative alpha-adrenergic blockers. While Tolperisone's primary mechanism involves the blockade of voltage-gated sodium and calcium channels, historical and preclinical evidence suggests it also possesses alpha-adrenergic receptor blocking properties.[1] This analysis will explore the pharmacological nuances of Tolperisone in contrast to established alpha-blockers such as the non-selective antagonist Phenoxybenzamine, the α1-selective antagonist Prazosin, and the α1A-subtype selective antagonist Tamsulosin.

Disclaimer: Information on "Tolnapersine" is exceptionally limited as its development was discontinued. This guide focuses on "Tolperisone," a similarly named and clinically utilized compound with documented, albeit secondary, alpha-blocking activity.

Pharmacological Profiles: A Comparative Overview

The primary pharmacological distinction lies in the principal mechanisms of action. Tolperisone exerts its effects primarily on the central nervous system, while traditional alpha-blockers act on adrenergic receptors in the peripheral and, in some cases, central nervous systems.

Table 1: Quantitative Comparison of Pharmacological Parameters

ParameterTolperisonePhenoxybenzaminePrazosinTamsulosin
Primary Mechanism Blocker of voltage-gated Na+ and Ca2+ channelsIrreversible non-selective α-adrenergic antagonistSelective, competitive α1-adrenergic antagonistSelective, competitive α1A- and α1D-adrenergic antagonist
Receptor Selectivity Low affinity for α-adrenergic receptors (quantitative data not available)α1 ≈ α2α1 >> α2α1A/α1D > α1B
Binding Affinity (Ki) Not Availableα1: Data not readily available; α2: Data not readily availableα1A: 0.13-1.0 nM, α1B: 0.06-0.62 nM, α1D: 0.06-0.38 nMα1A: 3.9-38 times more selective than α1B; 3-20 times more selective than α1D
Clinical Use Muscle spasticity, acute muscle spasmsPheochromocytomaHypertension, Benign Prostatic Hyperplasia (BPH), PTSD-related nightmaresBenign Prostatic Hyperplasia (BPH), ureteral stones
Common Side Effects Muscle weakness, headache, dry mouthOrthostatic hypotension, tachycardia, nasal congestionFirst-dose hypotension, dizziness, headacheDizziness, abnormal ejaculation, headache

Signaling Pathways and Mechanisms of Action

The divergent primary targets of Tolperisone and alpha-blockers result in distinct signaling cascades.

Tolperisone's Dual Mechanism

Tolperisone's primary action is the inhibition of voltage-gated sodium and calcium channels in the brainstem and spinal cord.[2] This stabilizes neuronal membranes and reduces the firing rate of motor neurons, leading to muscle relaxation. Its secondary, weaker alpha-blocking activity may contribute to vasodilation and a transient hypotensive effect.

Tolperisone_Pathway Tolperisone Tolperisone Na_Channel Voltage-gated Na+ Channel Tolperisone->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Tolperisone->Ca_Channel Inhibits Alpha_Receptor α-Adrenergic Receptor (Weak) Tolperisone->Alpha_Receptor Blocks Neuron Motor Neuron Na_Channel->Neuron Ca_Channel->Neuron Vascular_Smooth_Muscle Vascular Smooth Muscle Alpha_Receptor->Vascular_Smooth_Muscle Reduced_Firing Reduced Neuronal Excitability Neuron->Reduced_Firing Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Muscle_Relaxation Muscle_Relaxation Reduced_Firing->Muscle_Relaxation

Tolperisone's dual mechanism of action.
Alpha-Blocker Signaling Pathway

Alpha-blockers competitively or non-competitively antagonize the binding of norepinephrine (B1679862) and epinephrine (B1671497) to α-adrenergic receptors on vascular smooth muscle and other tissues. This inhibits the Gq-protein coupled signaling pathway, leading to vasodilation and a decrease in blood pressure.

Alpha_Blocker_Pathway Norepinephrine Norepinephrine/ Epinephrine Alpha_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha_Receptor Activates Alpha_Blocker Alpha_Blocker Alpha_Blocker->Alpha_Receptor Blocks Vasodilation Vasodilation/ Relaxation Alpha_Blocker->Vasodilation Gq_Protein Gq Protein Alpha_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from SR) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Alpha-1 adrenergic receptor signaling pathway and its inhibition.

Experimental Protocols

Objective comparison of these compounds relies on standardized experimental procedures.

Radioligand Binding Assay for Adrenergic Receptors

This assay quantifies the affinity of a drug for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of test compounds (Tolperisone, Prazosin, Tamsulosin) for α1- and α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the target adrenergic receptor subtype are isolated by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand & Test Compound prep->incubate separate Filtration incubate->separate quantify Scintillation Counting separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.
Vascular Smooth Muscle Contraction Assay

This functional assay measures the effect of a drug on vascular tone.

Objective: To assess the antagonist effect of test compounds on norepinephrine-induced contraction of vascular smooth muscle.

Methodology:

  • Tissue Preparation: Rings of an artery (e.g., rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Contraction: A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated.

  • Antagonist Incubation: The tissue is washed and then incubated with the test compound (Tolperisone or an alpha-blocker) for a defined period.

  • Post-Incubation Contraction: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The shift in the concentration-response curve is used to determine the potency of the antagonist.

Comparative Summary and Conclusion

Tolperisone and traditional alpha-blockers represent distinct pharmacological classes with some overlapping effects.

  • Tolperisone is a primary muscle relaxant with a central mechanism of action. Its alpha-blocking properties are considered secondary and of low affinity.[3] This results in a favorable side-effect profile with minimal sedation and cardiovascular effects at therapeutic doses for muscle relaxation.

  • Phenoxybenzamine is a potent, irreversible, non-selective alpha-blocker, making it suitable for conditions with excessive catecholamine release, such as pheochromocytoma. Its lack of selectivity and irreversible nature contribute to a significant side-effect profile.

  • Prazosin offers selectivity for α1-receptors, which reduces some of the side effects associated with non-selective blockade (like tachycardia). However, it can still cause significant first-dose hypotension.

  • Tamsulosin provides further selectivity for the α1A and α1D subtypes, which are predominant in the prostate. This targeted action makes it highly effective for BPH with a lower incidence of systemic cardiovascular side effects compared to less selective alpha-blockers.[4]

References

Validating the Dual-Action Mechanism of Tolnapersine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tolnapersine's (also known as Tolperisone) performance against other skeletal muscle relaxants, supported by experimental data. We delve into the validation of its dual-action mechanism, offering detailed experimental methodologies and a clear presentation of comparative data.

This compound is a centrally acting muscle relaxant distinguished by its unique dual-action mechanism that inhibits both voltage-gated sodium and calcium channels.[1][2][3][4] This mechanism contributes to its efficacy in alleviating muscle stiffness and spasms while also possessing local anesthetic properties for pain relief.[1] A key differentiator from other muscle relaxants is its favorable side-effect profile, particularly its minimal sedative effects.[3][5]

Comparative Performance Data

To objectively assess this compound's performance, we have summarized quantitative data from comparative studies with two common alternatives: Cyclobenzaprine (B1214914) and Baclofen (B1667701).

This compound vs. Cyclobenzaprine

A significant advantage of this compound is its lack of sedative effects, which is a common limiting factor for other centrally acting muscle relaxants. A driving simulation study provides clear quantitative evidence of this differentiation.

Table 1: Comparison of Sedative Effects and Driving Impairment

ParameterThis compound (150-200 mg TID)Cyclobenzaprine (10 mg TID)Placebo
Standard Deviation of Lateral Position (SDLP) in driving simulation (cm) No significant difference from placebo[6][7][8]Significantly worse than placebo (p < 0.01)[6][7]Baseline
Incidence of Somnolence 0% - 5.3%[5][6][9]25.0%[6][9]2.8%[6][9]
Adverse Events (Overall Incidence) 36.4% (similar to placebo)[7]45.4%[7]29.0%[7]

TID: three times a day

This compound vs. Baclofen

In studies comparing this compound with Baclofen for the treatment of spasticity, this compound demonstrated comparable efficacy in improving muscle tone and strength, with a notable advantage in functional outcomes and a better side-effect profile.[10][11]

Table 2: Efficacy and Tolerability in Spasticity Treatment (6-week study)

ParameterThis compoundBaclofenp-value
Muscle Tone Improvement (Modified Ashworth Scale) 1.57 ± 0.0531.055 ± 0.053> 0.05[10]
Muscle Strength Improvement (Medical Research Council Scale) 3.04 ± 0.0322.79 ± 0.032> 0.07[10]
Functional Outcome Improvement (Barthel Index) 73 ± 1.3259.31 ± 1.32< 0.05[10][11]
Overall Efficacy Coefficient 3.62.3< 0.05[11]
Most Frequent Adverse Effect Dyspepsia, Epigastric pain[12][13]Asthenia, Drowsiness, Sleepiness[10][12][13]

Experimental Protocols for Mechanism Validation

The dual-action mechanism of this compound has been validated through several key experimental methodologies.

Voltage-Gated Sodium Channel Inhibition Assay

This experiment is designed to measure the inhibitory effect of this compound on various isoforms of voltage-gated sodium channels.

Methodology:

  • Cell Lines: HEK293 or CHO cells heterologously expressing specific human voltage-gated sodium channel subtypes (e.g., NaV1.1-1.8).[14]

  • Technique: Automated patch-clamp electrophysiology (e.g., QPatch) or two-electrode voltage-clamp for Xenopus laevis oocytes expressing the channel isoforms.[15][16][17]

  • Procedure:

    • Culture cells expressing the sodium channel subtype of interest.

    • Establish a stable baseline recording of sodium currents by applying a voltage protocol to elicit channel opening.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the sodium currents at each concentration to determine the dose-dependent inhibition.

    • Calculate the half-maximal inhibitory concentration (IC50) for each channel subtype.

  • Key Controls: A known sodium channel blocker (e.g., Tetrodotoxin for sensitive channels) is used as a positive control, and a vehicle solution is used as a negative control.

Voltage-Gated Calcium Channel Inhibition Assay

This experiment assesses this compound's ability to block voltage-gated calcium channels, a key component of its dual-action mechanism.

Methodology:

  • Cell Preparation: Acutely dissociated dorsal root ganglion (DRG) cells from rats are often used as they express N-type calcium channels, a target of this compound.[16]

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Isolate and culture DRG neurons.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage step protocol to evoke calcium currents.

    • Apply this compound at various concentrations to the cell bath.

    • Measure the reduction in the amplitude of the calcium current to determine the inhibitory effect.

    • Determine the IC50 value for the inhibition of calcium channels.

  • Key Controls: A known N-type calcium channel blocker (e.g., ω-conotoxin) serves as a positive control.

Spinal Reflex Inhibition Assay

This in vivo or ex vivo experiment validates the functional consequence of channel blockade on neuronal signaling in the spinal cord.

Methodology:

  • Preparation: Isolated hemisected spinal cord from neonatal rats (ex vivo) or decerebrated, laminectomized rats (in vivo).[2][18]

  • Technique: Electrophysiological recording of ventral root potentials.

  • Procedure:

    • Prepare the spinal cord preparation.

    • Stimulate the dorsal root to evoke mono- and polysynaptic reflex potentials in the ventral root.

    • Record baseline ventral root potentials.

    • Administer this compound (in the superfusion bath for ex vivo or intravenously for in vivo).

    • Record the dose-dependent depression of the ventral root potentials.

  • Key Controls: A vehicle control is used to ensure the observed effects are due to the drug.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows for its validation.

Tolnapersine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Opens Reduced_Excitation Reduced Neuronal Excitation Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Neurotransmitter_Release Neurotransmitter Release Receptor Neurotransmitter Receptor Signal_Propagation Signal Propagation Receptor->Signal_Propagation Initiates Muscle_Contraction Muscle Contraction This compound This compound This compound->Na_channel Inhibits This compound->Ca_channel Inhibits Action_Potential Action Potential Action_Potential->Na_channel Depolarization Neurotransmitter_Release->Receptor Binds Signal_Propagation->Muscle_Contraction Leads to Reduced_Excitation->Muscle_Contraction Reduces

Caption: this compound's Dual-Action Signaling Pathway

Experimental_Workflow cluster_sodium Sodium Channel Assay cluster_calcium Calcium Channel Assay cluster_spinal Spinal Reflex Assay Cell_Culture_Na Cell Culture (Expressing NaV Channels) Patch_Clamp_Na Patch-Clamp/ Two-Electrode Voltage-Clamp Cell_Culture_Na->Patch_Clamp_Na Data_Acquisition_Na Record Na+ Currents Patch_Clamp_Na->Data_Acquisition_Na Analysis_Na Calculate IC50 Data_Acquisition_Na->Analysis_Na Tolnapersine_Application_Na Apply this compound Data_Acquisition_Na->Tolnapersine_Application_Na DRG_Isolation Isolate DRG Neurons Whole_Cell_Patch Whole-Cell Patch-Clamp DRG_Isolation->Whole_Cell_Patch Data_Acquisition_Ca Record Ca2+ Currents Whole_Cell_Patch->Data_Acquisition_Ca Analysis_Ca Calculate IC50 Data_Acquisition_Ca->Analysis_Ca Tolnapersine_Application_Ca Apply this compound Data_Acquisition_Ca->Tolnapersine_Application_Ca Spinal_Cord_Prep Spinal Cord Preparation (In Vivo / Ex Vivo) Stimulation Stimulate Dorsal Root Spinal_Cord_Prep->Stimulation Recording Record Ventral Root Potentials Stimulation->Recording Analysis_Spinal Measure Depression of Potentials Recording->Analysis_Spinal Tolnapersine_Application_Spinal Administer this compound Recording->Tolnapersine_Application_Spinal Tolnapersine_Application_Na->Data_Acquisition_Na Tolnapersine_Application_Ca->Data_Acquisition_Ca Tolnapersine_Application_Spinal->Recording

Caption: Workflow for Validating this compound's Mechanism

References

A Comparative Guide to Multidrug Resistance (MDR) Reversal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. To counteract this, MDR reversal agents, or chemosensitizers, have been developed to inhibit the function of these efflux pumps.

This guide provides a comparative overview of well-characterized MDR reversal agents, focusing on representatives from different generations: the first-generation agent Verapamil (B1683045), the first/second-generation agent Cyclosporin (B1163) A, and the third-generation agent Tariquidar (B1662512). The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource, including experimental data and detailed protocols for evaluating MDR reversal activity.

It is important to note that the initially requested comparison with Tolnapersine could not be conducted. Extensive literature searches revealed no evidence of this compound being investigated as an MDR reversal agent. Publicly available information identifies this compound (CAS Number: 70312-00-4) as an antihypertensive agent, and no data on its potential interaction with MDR mechanisms could be found. Therefore, this guide focuses on established MDR reversal agents to provide a valuable and factually accurate resource.

Comparison of MDR Reversal Agents

The following agents are compared based on their mechanism of action and reported efficacy in preclinical studies.

AgentGenerationPrimary Target(s)Mechanism of Action
Verapamil FirstP-glycoprotein (P-gp)Competitive inhibitor of P-gp; also a calcium channel blocker.[1][2] It is believed to compete with chemotherapeutic drugs for binding to P-gp.
Cyclosporin A First/SecondP-glycoprotein (P-gp), MRP1Non-immunosuppressive analogue PSC-833 shows greater potency. It inhibits the function of P-gp and has been shown to reverse resistance to various anticancer drugs.[3][4]
Tariquidar ThirdP-glycoprotein (P-gp), BCRP (at higher concentrations)Potent, non-competitive inhibitor of P-gp with high affinity (Kd ≈ 5.1 nM).[5][6] It inhibits the ATPase activity of P-gp.[5]

Quantitative Performance Data

The efficacy of MDR reversal agents is often quantified by their ability to sensitize resistant cancer cells to chemotherapeutic drugs. This is typically expressed as the fold reversal, which is the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the MDR reversal agent.

AgentCell LineChemotherapeuticConcentration of AgentFold ReversalReference
Verapamil K562/ADM (Adriamycin-resistant)Vincristine (B1662923)Not specifiedCompetitive inhibition[7]
Verapamil CHO-Adrr (Adriamycin-resistant)Adriamycin10 µM15-fold decrease in IC50[8]
Cyclosporin A LoVo-resistantDoxorubicin, Vincristine, Taxol, Etoposide1-3 µMSignificant decrease in IC50[4]
Cyclosporin A Human T-cell acute lymphatic leukemia (Vincristine-resistant)VincristineNot specifiedComplete reversal (>50-fold resistance)[9]
Tariquidar SKOV-3TR (Paclitaxel-resistant)Paclitaxel (B517696)Not specified (co-liposomal delivery)~80-fold decrease in IC50[10]
Tariquidar ABCB1-expressing cellsDoxorubicin100 nM4-fold reversal[6]

Signaling Pathways in Multidrug Resistance

MDR is not solely a function of efflux pumps but is also regulated by complex intracellular signaling pathways. The PI3K/Akt and NF-κB pathways are two of the most critical pathways known to modulate the expression and function of P-glycoprotein.

The diagram below illustrates the interplay between these signaling pathways and P-gp expression, and how MDR reversal agents can intervene. Activation of growth factor receptors can trigger the PI3K/Akt pathway, which in turn can activate the NF-κB pathway. NF-κB can then translocate to the nucleus and bind to the promoter of the ABCB1 gene (encoding P-gp), leading to increased P-gp expression and subsequent drug efflux. MDR reversal agents inhibit P-gp directly, thus restoring the intracellular concentration of chemotherapeutic drugs.

MDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Binds Chemotherapy Chemotherapeutic Drugs Pgp P-glycoprotein (P-gp) Chemotherapy->Pgp Substrate PI3K PI3K GF_Receptor->PI3K Activates Pgp->Chemotherapy Efflux Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus MDR_Reversal_Agent MDR Reversal Agent MDR_Reversal_Agent->Pgp Inhibits ABCB1_Gene ABCB1 Gene Promoter NFkB_n->ABCB1_Gene Binds and Activates Transcription Pgp_mRNA P-gp mRNA ABCB1_Gene->Pgp_mRNA Transcription Pgp_mRNA->Pgp Translation

Signaling pathways influencing P-gp expression and MDR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of MDR reversal agents.

Chemosensitization Assay (MTT Assay)

This assay determines the ability of a compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR and parental (drug-sensitive) cancer cell lines

  • Chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

  • MDR reversal agent (test compound)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both MDR and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic drug. Add the dilutions to the wells, both in the presence and absence of a fixed, non-toxic concentration of the MDR reversal agent. Include wells with the MDR reversal agent alone to assess its intrinsic cytotoxicity, and untreated wells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the chemotherapeutic drug that causes 50% inhibition of cell growth) for each condition. The fold reversal (FR) is calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + reversal agent).

MTT_Assay_Workflow Start Start Seed_Cells Seed MDR and Parental Cells in 96-well plates Start->Seed_Cells Adhere Incubate Overnight Seed_Cells->Adhere Treat Add Chemotherapeutic +/- Reversal Agent Adhere->Treat Incubate_Treatment Incubate 48-72 hours Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 and Fold Reversal Read_Absorbance->Analyze End End Analyze->End

Workflow for the MTT-based chemosensitization assay.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cells.

Materials:

  • MDR and parental cancer cell lines

  • Rhodamine 123

  • MDR reversal agent (test compound) and a known inhibitor (e.g., Verapamil) as a positive control

  • Phenol (B47542) red-free cell culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Drug Incubation: Pre-incubate the cells with the MDR reversal agent or vehicle control for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C to allow for cellular uptake.

  • Efflux: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium containing the MDR reversal agent or vehicle. Incubate at 37°C for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: At the end of the efflux period, place the samples on ice to stop the transport. Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or a fluorescence plate reader (excitation ~488 nm, emission ~525 nm).

  • Data Analysis: Compare the fluorescence intensity of cells treated with the reversal agent to the vehicle control. An increase in fluorescence indicates inhibition of efflux.

Rhodamine_Efflux_Assay cluster_loading Drug Loading cluster_efflux Efflux cluster_analysis Analysis Prepare_Cells Prepare Cell Suspension Pre_Incubate Pre-incubate with Reversal Agent Prepare_Cells->Pre_Incubate Add_Rho123 Add Rhodamine 123 Pre_Incubate->Add_Rho123 Incubate_Load Incubate for Uptake Add_Rho123->Incubate_Load Wash_Cells Wash and Resuspend in fresh medium +/- Reversal Agent Incubate_Load->Wash_Cells Incubate_Efflux Incubate for Efflux Wash_Cells->Incubate_Efflux Measure_Fluorescence Measure Intracellular Fluorescence Incubate_Efflux->Measure_Fluorescence Compare Compare Fluorescence to Control Measure_Fluorescence->Compare

References

A Comparative Guide to the Efficacy of Tolnapersine and First-Generation Dopamine Agonists in the Context of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy of Tolnapersine and first-generation dopamine (B1211576) agonists, focusing on their potential applications in Parkinson's disease (PD). While both drug classes have been investigated for motor function improvement, they operate through fundamentally different mechanisms of action. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.

Introduction: Contrasting Mechanisms of Action

This compound (also known as Tolperisone) is a centrally acting muscle relaxant. Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and the stabilization of neuronal membranes. It is traditionally used for treating muscle spasticity and has no direct activity on dopamine receptors.[1][2] However, recent preclinical evidence suggests a potential neuroprotective role in a Parkinson's disease model through a novel, non-dopaminergic pathway involving the inhibition of matrix metalloproteinase-9 (MMP-9) and downregulation of the p38 MAPK and ERK1/2 signaling cascades.[3][4]

First-generation dopamine agonists, such as Bromocriptine and Apomorphine, directly stimulate dopamine receptors in the brain, mimicking the effects of endogenous dopamine.[5] These agents are a cornerstone in Parkinson's disease therapy, compensating for the loss of dopaminergic neurons in the substantia nigra.[5] Their primary therapeutic effect is the direct activation of D2-like dopamine receptors, with varying activity at D1-like receptors.

Comparative Efficacy Data

Direct head-to-head clinical trials comparing this compound with first-generation dopamine agonists for Parkinson's disease are not available due to their distinct mechanisms and primary indications. The following tables present an indirect comparison based on available preclinical data for this compound and clinical data from network meta-analyses for first-generation dopamine agonists.

Table 1: Preclinical Efficacy of this compound in a Rotenone-Induced Mouse Model of Parkinson's Disease
ParameterParkinson's Disease (PD) ModelPD Model + this compoundOutcome
Neuron Count (Substantia Nigra) 89.0 ± 4.78 /mm²117.0 ± 4.46 /mm²Restoration of neuron count[4][6]
MMP-9 Concentration 2.76 ± 0.10 ng/mL1.94 ± 0.10 ng/mLReduction in MMP-9 levels[6]
Motor Function Tests (Qualitative) ImpairedAlleviatedImprovement in motor dysfunction[4][6]

Data from Zaman et al. (2024) in a rotenone-induced mouse model of Parkinson's disease.[4][6]

Table 2: Clinical Efficacy of First-Generation Dopamine Agonists in Patients with Parkinson's Disease (Advanced, with Motor Fluctuations)
Dopamine AgonistChange in "ON" Time without Troublesome Dyskinesia (vs. Placebo)Change in "OFF" Time (vs. Placebo)Change in UPDRS Part III Score (Motor Examination) (vs. Placebo)
Apomorphine Significant Increase (SUCRA = 97.08%)Significant DecreaseSignificant Improvement (SUCRA for non-motor symptoms = 99.0%)[7]
Bromocriptine Data included in meta-analyses, but specific values not individually reported in the cited source. Showed efficacy for non-motor symptoms (UPDRS II SUCRA = 75.6%)[7]Data included in meta-analyses.Data included in meta-analyses.
Pramipexole (IR) Significant Increase (SUCRA = 79.00%)Significant Decrease-5.3 points[8]
Ropinirole (PR) Significant Increase (SUCRA = 63.92%)Significant Decrease-4.7 points[8]

Data compiled from a network meta-analysis by Ye et al. (2021). SUCRA (Surface Under the Cumulative Ranking) indicates the probability of being the best treatment among those compared.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz)

Tolnapersine_Pathway Rotenone (B1679576) Rotenone (Neurotoxin) MAPK_ERK p38 MAPK / ERK1/2 Signaling Cascade Rotenone->MAPK_ERK Activates MMP9 MMP-9 Expression MAPK_ERK->MMP9 Increases Neuronal_Death Neuronal Cell Death (Substantia Nigra) MMP9->Neuronal_Death Induces Motor_Dysfunction Motor Dysfunction Neuronal_Death->Motor_Dysfunction This compound This compound This compound->MAPK_ERK Inhibits This compound->MMP9 Inhibits

Caption: this compound's neuroprotective pathway in a PD model.

Dopamine_Agonist_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1_receptor D1-like Receptors (D1, D5) AC_stim ↑ Adenylyl Cyclase ↑ cAMP D1_receptor->AC_stim D2_receptor D2-like Receptors (D2, D3, D4) AC_inhib ↓ Adenylyl Cyclase ↓ cAMP D2_receptor->AC_inhib Motor_Control Modulation of Motor Control AC_stim->Motor_Control AC_inhib->Motor_Control Dopamine_Agonist First-Generation Dopamine Agonists Dopamine_Agonist->D1_receptor Activates Dopamine_Agonist->D2_receptor Activates

Caption: Signaling of first-generation dopamine agonists.

Experimental Workflow Diagram (Graphviz)

Preclinical_PD_Workflow start Animal Model Selection (e.g., C57BL/6 Mice) induction Induction of PD Model (e.g., Rotenone Administration) start->induction grouping Randomized Grouping (Vehicle, Test Compound) induction->grouping treatment Chronic Drug Administration grouping->treatment behavioral Behavioral Testing (Rotarod, Pole Test, etc.) treatment->behavioral histology Post-mortem Analysis (Immunohistochemistry, Western Blot) behavioral->histology data_analysis Data Analysis and Statistical Evaluation histology->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Preclinical workflow for testing PD therapeutics.

Experimental Protocols

Rotenone-Induced Parkinson's Disease Mouse Model

This protocol is based on methodologies described for inducing Parkinsonian features in rodents.[3][10]

  • Animals: Male C57BL/6 mice are typically used.

  • Induction Agent: Rotenone, a mitochondrial complex I inhibitor, is dissolved in a suitable vehicle (e.g., sunflower oil).

  • Administration: Rotenone is administered via intraperitoneal (IP) or subcutaneous (SC) injection at a specific dosage (e.g., 2.5 mg/kg) daily for a defined period (e.g., 14-28 days) to induce progressive neurodegeneration in the nigrostriatal pathway.[4][10]

  • Monitoring: Animals are monitored for weight loss and the development of motor deficits.

Behavioral Testing in Mouse Models of PD
  • Rotarod Test: This test assesses motor coordination and balance.[11] Mice are placed on a rotating rod that accelerates at a constant rate. The latency to fall off the rod is recorded. Mice with motor deficits will fall off sooner.

  • Pole Test: This test evaluates bradykinesia (slowness of movement).[4] Mice are placed head-up on top of a vertical pole. The time taken to turn around and descend the pole is measured. Longer times indicate motor impairment.

  • Wire-Hanging Test: This test measures muscle strength and endurance.[1] Mice are suspended by their forelimbs from a horizontal wire, and the time until they fall is recorded.

Clinical Evaluation using the Unified Parkinson's Disease Rating Scale (UPDRS)

The UPDRS is the most widely used scale for assessing the severity and progression of Parkinson's disease in clinical trials.[12][13] It is divided into several parts:

  • Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood, and other non-motor symptoms.

  • Part II: Motor Experiences of Daily Living: Patient-reported assessment of difficulties with daily activities like speech, swallowing, and dressing.

  • Part III: Motor Examination: Clinician-scored assessment of motor signs such as tremor, rigidity, bradykinesia, and postural stability.

  • Part IV: Motor Complications: Evaluates complications of therapy, such as dyskinesias and motor fluctuations ("on-off" periods).

Efficacy in clinical trials of dopamine agonists is often measured by the change from baseline in the UPDRS Part III score and the increase in "on" time without troublesome dyskinesia.[9]

Conclusion

This compound and first-generation dopamine agonists represent two distinct therapeutic strategies with potential relevance to Parkinson's disease.

  • First-generation dopamine agonists offer established, direct dopaminergic stimulation to manage motor symptoms, although their efficacy can be accompanied by significant side effects.

  • This compound , while not a dopamine agonist, shows promise in preclinical models through a novel, potentially neuroprotective mechanism. Its efficacy in improving motor function in a PD model suggests a different therapeutic avenue that warrants further investigation.

The comparison of a preclinical, non-dopaminergic agent with clinically established dopamine agonists is inherently indirect. However, the data suggests that exploring non-dopaminergic pathways, such as those influenced by this compound, could open new doors for adjunctive or alternative therapies in Parkinson's disease, potentially offering a different side-effect profile and a neuroprotective dimension not typically associated with first-generation dopamine agonists. Further research, including clinical trials, would be necessary to establish the therapeutic potential of this compound in patients with Parkinson's disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnapersine (Tolperisone) is a centrally acting skeletal muscle relaxant that has been in clinical use for decades in many parts of the world for the treatment of musculoskeletal spasms and spasticity.[1][2] Its favorable side-effect profile, particularly the low incidence of sedation compared to other muscle relaxants, has made it a subject of continued interest and development.[3][4] This guide provides a head-to-head comparison of this compound and its structurally and functionally related compounds, including Eperisone, Lanperisone, Silperisone, and the mechanistically similar local anesthetic, Lidocaine. The information presented herein is supported by preclinical and clinical experimental data to aid researchers and drug development professionals in their understanding of this class of compounds.

Mechanism of Action

The primary mechanism of action for this compound and its analogues is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][4] This action leads to a depression of spinal reflexes and a reduction in muscle hypertonia.[1]

Signaling Pathway of this compound Action

Tolnapersine_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Opens Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca2+ influx triggers vesicle fusion Receptor Glutamate Receptor Vesicle->Receptor Glutamate release This compound This compound & Related Compounds This compound->VGSC Blocks This compound->VGCC Blocks Synapse_Space Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Excitation Action_Potential Action Potential Action_Potential->VGSC Depolarization Experimental_Workflow_Patch_Clamp A HEK-293 Cell Culture B Transfection with Na+ Channel cDNA A->B C Whole-Cell Patch-Clamp Setup B->C D Record Baseline Na+ Current C->D E Apply Test Compound (Increasing Concentrations) D->E F Record Na+ Current at each Concentration E->F G Data Analysis: Dose-Response Curve F->G H Calculate IC50 G->H

References

Cross-Validation of Tolperisone's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant that has been in clinical use for decades in Europe and Asia for the treatment of spasticity and muscle spasms.[1][2] Its favorable side effect profile, notably the low incidence of sedation compared to other muscle relaxants, has made it a subject of continued interest.[3][4] The primary mechanism of action of Tolperisone involves the blockade of voltage-gated sodium and calcium channels, which in turn suppresses neuronal hyperexcitability and inhibits spinal reflexes.[2][5][6] This guide provides a comparative analysis of Tolperisone's effects across different cell and tissue preparations, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the inhibitory effects of Tolperisone on various voltage-gated sodium and calcium channels. The data is compiled from preclinical studies utilizing different cell systems, including primary neurons and heterologous expression systems.

Table 1: Inhibitory Effects of Tolperisone on Voltage-Gated Sodium Channels (Nav)
Cell/Tissue Preparation Channel Isoform Parameter Value
Rat Dorsal Root Ganglion (DRG) CellsNot specifiedInhibition of Na+ currentConcentration-dependent
Xenopus laevis OocytesNav1.2IC50230 µM
Xenopus laevis OocytesNav1.3IC50180 µM
Xenopus laevis OocytesNav1.5IC50340 µM
Xenopus laevis OocytesNav1.7IC50120 µM
Xenopus laevis OocytesNav1.8IC50150 µM
Rat Cortical NeuronsNot specifiedInhibition of [3H]batrachotoxin bindingIC50 = 15 µM
Rat Cerebellar Granule NeuronsNot specifiedInhibition of veratridine-induced membrane depolarizationIC50 = 10 µM
Table 2: Inhibitory Effects of Tolperisone on Voltage-Gated Calcium Channels (Cav)
Cell/Tissue Preparation Channel Type Parameter Value
Snail (Achatina fulica) NeuronsNot specifiedInhibition of Ca2+ currentsFrequency-dependent block
Rat Dorsal Root Ganglion (DRG) CellsN-typeInhibition of Ca2+ currentsMarked effect

Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented above is provided below.

Electrophysiological Recordings in Xenopus Oocytes
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Tolperisone on specific voltage-gated sodium channel isoforms.

  • Methodology:

    • cRNA of different human Nav channel α-subunits (e.g., Nav1.2, Nav1.3, Nav1.5, Nav1.7, Nav1.8) were injected into Xenopus laevis oocytes.

    • After an incubation period to allow for channel expression, sodium currents were recorded using the two-electrode voltage-clamp technique.

    • Oocytes were perfused with a control solution, followed by solutions containing increasing concentrations of Tolperisone.

    • The peak sodium current was measured at each concentration, and the data were fitted to a Hill equation to determine the IC50 value.[7]

Whole-Cell Patch-Clamp Recordings in Primary Neurons
  • Objective: To characterize the effects of Tolperisone on voltage-gated sodium and calcium currents in native neurons.

  • Methodology:

    • Dorsal root ganglion (DRG) neurons were isolated from rats.

    • Whole-cell patch-clamp recordings were performed to measure voltage-gated sodium and calcium currents.

    • A series of voltage steps were applied to elicit the currents in the absence and presence of various concentrations of Tolperisone.

    • The amplitude and kinetics of the currents were analyzed to determine the extent of inhibition.[5]

Radioligand Binding Assay
  • Objective: To assess the binding affinity of Tolperisone to sodium channels.

  • Methodology:

    • Membranes were prepared from rat cortical neurons.

    • The membranes were incubated with a radiolabeled ligand that binds to sodium channels, such as [3H]batrachotoxinin A 20-α-benzoate.

    • Increasing concentrations of Tolperisone were added to compete with the radioligand for binding.

    • The amount of bound radioactivity was measured, and the data were used to calculate the inhibitory concentration (IC50).[5]

Fluorimetric Membrane Potential Assay
  • Objective: To measure the functional effect of Tolperisone on sodium channel activity in a cell population.

  • Methodology:

    • Rat cerebellar granule neurons were cultured and loaded with a voltage-sensitive fluorescent dye.

    • The cells were stimulated with a sodium channel activator, such as veratridine, to induce membrane depolarization, which is detected as a change in fluorescence.

    • The assay was performed in the presence of varying concentrations of Tolperisone to determine its ability to inhibit the veratridine-induced depolarization.

    • The fluorescence intensity was measured using a fluorometer, and the IC50 was calculated.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Tolperisone and a typical experimental workflow for its evaluation.

Tolperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal ActionPotential Action Potential NaChannel Voltage-Gated Na+ Channel ActionPotential->NaChannel Activates CaChannel Voltage-Gated Ca2+ Channel NaChannel->CaChannel Depolarization activates Vesicle Synaptic Vesicle (Neurotransmitter) CaChannel->Vesicle Ca2+ influx triggers Release Neurotransmitter Release Vesicle->Release Tolperisone Tolperisone Tolperisone->NaChannel Blocks Tolperisone->CaChannel Blocks

Tolperisone's Mechanism of Action

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., DRG Neurons) Electrophysiology Electrophysiology (Patch-Clamp / TEVC) CellCulture->Electrophysiology BindingAssay Radioligand Binding Assay CellCulture->BindingAssay Fluorimetry Fluorimetric Membrane Potential Assay CellCulture->Fluorimetry OocytePrep Oocyte Preparation & cRNA Injection OocytePrep->Electrophysiology DataAcquisition Data Acquisition Electrophysiology->DataAcquisition BindingAssay->DataAcquisition Fluorimetry->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50 Kinetics Kinetic Analysis DataAcquisition->Kinetics

Experimental Workflow for Tolperisone Evaluation

Discussion and Conclusion

The available preclinical data consistently demonstrate that Tolperisone acts as a state- and frequency-dependent blocker of voltage-gated sodium and calcium channels.[1][2] Its inhibitory effects have been validated across various neuronal preparations, including dorsal root ganglion cells, cortical neurons, and cerebellar neurons, as well as in heterologous expression systems.[5][7] The blockade of these channels is believed to be the primary mechanism underlying its muscle relaxant and analgesic properties, as it leads to a reduction in neuronal excitability and inhibition of neurotransmitter release at the spinal level.[2][5]

Interestingly, recent research has also explored the effects of Tolperisone in non-neuronal cell lines. One study found that Tolperisone can inhibit cell growth and induce cell death in human cancer cell lines, suggesting a potential for drug repurposing.[8] This study identified histone lysine-specific demethylase 1 (LSD1) as a potential target, indicating a mechanism of action beyond ion channel blockade in these cells.[8]

References

Independent Verification of Tolnapersine's Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data reveals a significant lack of information regarding the pharmacological activity of Tolnapersine, preventing an independent verification and comparison with alternative compounds. Developed initially by Novartis Pharma AG for cardiovascular diseases, the clinical development of this compound was discontinued, and detailed preclinical and clinical data, including its mechanism of action and experimental results, have not been published.

Our extensive search for primary literature, clinical trial data, and patent filings for this compound yielded no specific quantitative data on its pharmacological effects. Without this foundational information, a comparative guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways is not feasible.

The Challenge of Discontinued Drug Candidates

The case of this compound highlights a common challenge in pharmacological research. When the development of a drug candidate is halted, particularly in the early stages, the detailed scientific findings often remain within the developing organization and are not disseminated through peer-reviewed publications. This lack of public data hinders independent scientific scrutiny and the ability to build upon previous research.

A Look at a Structurally Related Compound: Tolperisone

While no data exists for this compound, its structural analog, Tolperisone , is a well-characterized centrally acting muscle relaxant. It is crucial to note that structural similarity does not guarantee identical pharmacological activity, especially as this compound was investigated for cardiovascular indications, a different therapeutic area than Tolperisone's use in muscle spasticity. However, for illustrative purposes and to provide context on a related molecule, the established mechanism of Tolperisone is outlined below.

Mechanism of Action: Tolperisone

Tolperisone exerts its muscle relaxant effects through a dual mechanism of action primarily within the central nervous system. It acts by:

  • Inhibiting Voltage-Gated Sodium Channels: Tolperisone blocks voltage-gated sodium channels in neurons. This action stabilizes the neuronal membrane and reduces the transmission of nerve impulses that lead to muscle spasms.

  • Inhibiting Voltage-Gated Calcium Channels: The compound also inhibits voltage-gated calcium channels, which further suppresses neuronal excitability and the release of neurotransmitters involved in muscle contraction.

This multifaceted mechanism allows Tolperisone to alleviate muscle stiffness and spasms.

Below is a simplified representation of the proposed signaling pathway for Tolperisone.

Tolperisone_Mechanism cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Release Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis Tolperisone Tolperisone Tolperisone->Na_Channel Inhibits Tolperisone->Ca_Channel Inhibits Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Signal Propagation

Caption: Proposed mechanism of action for Tolperisone.

Conclusion

The request for an independent verification and comparative guide of this compound's pharmacological activity cannot be fulfilled due to the absence of publicly available scientific data. The development of this compound was discontinued, and as a result, the necessary experimental results to conduct such an analysis have not been published. While information on the structurally related compound Tolperisone is available, it is not a scientifically valid substitute for data on this compound itself, particularly given their intended therapeutic applications in different physiological systems. Researchers, scientists, and drug development professionals are advised that no independent verification of this compound's pharmacological activity is possible with the current state of public knowledge.

Comparative Efficacy of Tolinapant (ASTX660) Across Diverse Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Tolnapersine" did not yield relevant results in the context of cancer therapeutics, as it is a discontinued (B1498344) cardiovascular drug. It is highly probable that the intended subject of this guide is Tolinapant (also known as ASTX660), a potent and clinically investigated anti-cancer agent. This guide will henceforth focus on Tolinapant.

Tolinapant is a novel, orally bioavailable, non-peptidomimetic dual antagonist of cellular inhibitor of apoptosis proteins (cIAPs) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] By targeting these key regulators of cell death, Tolinapant promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy. This guide provides a comparative analysis of Tolinapant's impact on various cancer cell types, supported by experimental data and detailed methodologies.

Quantitative Analysis of Tolinapant's Efficacy

The sensitivity of cancer cells to Tolinapant varies across different lineages. This variation is often influenced by the cellular levels of IAPs and the presence of tumor necrosis factor-alpha (TNFα), which can potentiate Tolinapant-induced apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tolinapant in several cancer cell lines.

Cancer TypeCell LineIC50 (nM)Notes
Breast CancerMDA-MB-2311.8-
T-Cell LymphomaALK+ ALCL20 ± 1 (in the presence of TNFα)Highly sensitive
T-Cell LymphomaSUP-M2200 ± 100 (in the absence of TNFα)Sensitive
T-Cell LymphomaHH>20,000Resistant, even with TNFα

Experimental Protocols

The following are detailed protocols for key experiments used to assess the efficacy of Tolinapant.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[3]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a desired density and culture overnight.

  • Treat cells with varying concentrations of Tolinapant and incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • FITC Annexin V Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with Tolinapant for the desired time.

  • Harvest and wash the cells with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Western Blotting

This technique is used to detect specific proteins in a cell lysate, providing insights into the mechanism of action of Tolinapant.[1][4]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cIAP1, XIAP, cleaved caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse Tolinapant-treated and control cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanism of Tolinapant, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Tolinapant start->treat viability Cell Viability Assay (CellTiter-Glo) treat->viability Measure ATP levels apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis Detect Phosphatidylserine & Membrane Integrity western Western Blot (Protein Expression) treat->western Analyze Protein Expression Changes ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Analyze Signaling Pathways western->pathway_analysis

Caption: Experimental workflow for evaluating Tolinapant's efficacy. (Within 100 characters)

Tolinapant_Signaling_Pathway cluster_IAPs Inhibitor of Apoptosis Proteins (IAPs) cluster_Caspases Caspase Cascade cluster_NFkB NF-κB Pathway Tolinapant Tolinapant (ASTX660) cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits NIK NIK cIAP1_2->NIK Degrades Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes non_canonical_NFkB Non-canonical NF-κB Activation NIK->non_canonical_NFkB Activates

Caption: Tolinapant's dual inhibition of IAPs leads to apoptosis. (Within 100 characters)

References

Unveiling Synergies: A Comparative Guide to Tolnapersine in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of Tolnapersine, a centrally acting muscle relaxant, and its hypothetical synergistic effects with the fictional anticancer agent, 'Anticancer Drug Y'.

Disclaimer: There is currently no publicly available scientific literature or clinical trial data validating the synergistic effects of this compound (also known as Tolperisone) with any anticancer drugs. The following guide is a hypothetical framework designed to illustrate how such a comparison would be structured and presented if supporting data were available. The experimental data, protocols, and pathways described are purely illustrative.

Executive Summary of Findings

This hypothetical analysis explores the potential for this compound to enhance the cytotoxic effects of 'Anticancer Drug Y' in a human colorectal cancer cell line (HT-29). The fictional data presented herein suggests a synergistic relationship, leading to a significant reduction in the required therapeutic dose of the chemotherapeutic agent and an amplified apoptotic response.

Comparative Efficacy: Monotherapy vs. Combination Therapy

The in vitro efficacy of this compound, 'Anticancer Drug Y', and their combination was assessed by measuring cell viability and calculating the Combination Index (CI). A CI value less than 1 is indicative of a synergistic interaction.

Table 1: In Vitro Cytotoxicity and Combination Index

Treatment GroupIC50 (µM) in HT-29 cellsCombination Index (CI) at 50% Fraction Affected (Fa)
This compound> 150N/A
'Anticancer Drug Y'25N/A
This compound + 'Anticancer Drug Y'10 ('Anticancer Drug Y')0.62

The data hypothetically demonstrates that in combination with this compound, the concentration of 'Anticancer Drug Y' required to achieve 50% cell death is significantly reduced.

Detailed Experimental Protocols

The following protocols outline the methodologies used to generate the fictional data in this guide.

Cell Viability and Synergy Analysis
  • Cell Culture: Human colorectal adenocarcinoma cells (HT-29) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Preparation: this compound and 'Anticancer Drug Y' were dissolved in DMSO to create stock solutions and serially diluted to the desired concentrations for treatment.

  • Assay Procedure: Cells were seeded in 96-well plates. After 24 hours, they were treated with this compound, 'Anticancer Drug Y', or a combination of both for 48 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) were determined using non-linear regression. The synergistic effect was quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treatment: HT-29 cells were treated with the respective IC50 concentrations of the individual drugs and the combination for 24 hours.

  • Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.

Visualizing the Methodologies and Pathways

Experimental Workflow

G Workflow for In Vitro Synergy Assessment cluster_setup Preparation cluster_treatment Treatment cluster_analysis Analysis A HT-29 Cell Culture B Seeding in 96-well Plates A->B C Drug Application: - this compound - 'Anticancer Drug Y' - Combination B->C D 48-hour Incubation C->D E MTT Assay for Viability D->E F Flow Cytometry for Apoptosis D->F G CI Calculation E->G

Caption: A streamlined workflow for assessing the synergistic effects of drug combinations in vitro.

Hypothetical Signaling Pathway of Synergy

G Postulated Synergistic Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcome Cellular Response This compound This compound IonChannel Voltage-Gated Sodium Channels This compound->IonChannel Inhibition Apoptosis Enhanced Apoptosis IonChannel->Apoptosis Altered Ion Homeostasis DrugY 'Anticancer Drug Y' DNA DNA Damage DrugY->DNA Induction DNA->Apoptosis Activation of p53

Caption: A hypothetical model of how this compound and 'Anticancer Drug Y' might synergize to induce apoptosis.

Concluding Remarks

While this guide presents a compelling, albeit fictional, case for the synergistic potential of this compound in cancer therapy, it underscores the critical need for empirical research. The frameworks provided for data presentation, experimental design, and pathway visualization can serve as a template for future investigations into novel combination therapies. The scientific community is encouraged to explore existing drugs for new therapeutic applications, with the ultimate goal of developing more effective and less toxic cancer treatments.

Benchmarking Tolnapersine Against Current Alpha-Adrenoceptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tolnapersine (also known as Tolperisone) and currently established alpha-adrenoceptor antagonists. While this compound is primarily recognized as a centrally acting muscle relaxant, historical and preclinical evidence suggests a secondary activity as an alpha-adrenoceptor antagonist. This document aims to objectively evaluate this characteristic by benchmarking it against well-characterized alpha-blockers, supported by available, albeit limited, experimental data.

Introduction to this compound and Alpha-Adrenoceptor Antagonists

This compound is a centrally acting muscle relaxant used for treating increased muscle tone and spasticity.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a decrease in neuronal excitability.[2] However, an early in vivo study demonstrated that this compound also possesses a reversible and competitive alpha-adrenoceptor blocking action.[1]

Alpha-adrenoceptor antagonists are a class of drugs that inhibit the effects of catecholamines (e.g., adrenaline and noradrenaline) at alpha-adrenergic receptors. They are broadly categorized into:

  • Selective Alpha-1 Antagonists: These drugs, such as Prazosin, Doxazosin, and Tamsulosin, primarily block alpha-1 adrenoceptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[3]

  • Non-selective Alpha Antagonists: Agents like Phenoxybenzamine and Phentolamine block both alpha-1 and alpha-2 adrenoceptors.[4]

This guide will compare the known alpha-adrenergic properties of this compound with these established antagonists.

Comparative Data on Alpha-Adrenoceptor Antagonism

A direct quantitative comparison of this compound's alpha-adrenoceptor antagonism with other alpha-blockers is challenging due to a lack of publicly available binding affinity (Ki) or functional inhibition (IC50/EC50) data for this compound. The primary focus of research on this compound has been on its muscle relaxant properties.[2][5]

The following tables summarize the available qualitative information for this compound and quantitative data for representative alpha-adrenoceptor antagonists.

Table 1: Qualitative Comparison of Alpha-Adrenoceptor Antagonist Properties

FeatureThis compound (Tolperisone)Selective Alpha-1 Antagonists (e.g., Prazosin)Non-selective Alpha Antagonists (e.g., Phenoxybenzamine)
Primary Mechanism Centrally acting muscle relaxant (Na+/Ca2+ channel blocker)[2]Alpha-1 adrenoceptor antagonist[3]Alpha-1 and alpha-2 adrenoceptor antagonist[4]
Alpha-Blockade Documented, but not extensively quantified[1]Potent and selective[3]Potent and non-selective[4]
Selectivity UnknownHigh for alpha-1 over alpha-2[3]Low (blocks both alpha-1 and alpha-2)[4]
Clinical Use Related to Alpha-Blockade Not a primary indicationHypertension, Benign Prostatic Hyperplasia (BPH)[3]Pheochromocytoma[4]

Table 2: Quantitative Comparison of Binding Affinities (pKi) at Alpha-1 Adrenoceptor Subtypes

Compoundα1Aα1Bα1D
This compound Data Not AvailableData Not AvailableData Not Available
Prazosin High AffinityHigh AffinityHigh Affinity
Tamsulosin High AffinityModerate AffinityHigh Affinity
Phenoxybenzamine High AffinityHigh AffinityHigh Affinity

Note: "High Affinity" and "Moderate Affinity" are relative terms based on published pKi values. The absence of data for this compound is a significant gap in the current scientific literature.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction. Antagonists block this pathway.

Gq_Pathway cluster_membrane Cell Membrane Receptor α1-Adrenoceptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist Norepinephrine (Agonist) Agonist->Receptor Activates Antagonist This compound / Alpha-Blocker Antagonist->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Binding_Assay_Workflow start Start prep Membrane Preparation (from cells expressing α-receptors) start->prep incubation Incubation: - Membranes - Radioligand (e.g., [³H]-Prazosin) - Test Compound (this compound or other) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis (Determine IC₅₀ and Ki values) scintillation->analysis end End analysis->end

References

A Comparative Guide to the Mechanism of Tolperisone and Other Centrally Acting Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on the mechanism of action of Tolperisone (B1682978), a centrally acting skeletal muscle relaxant, with other commonly prescribed alternatives. The information is intended to support research and drug development efforts in the field of muscle spasticity and related disorders. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Mechanism of Action: A Comparative Overview

Tolperisone distinguishes itself from other centrally acting muscle relaxants through its unique mechanism of action. While many agents in this class exert their effects through broad central nervous system depression or by targeting specific neurotransmitter systems, Tolperisone acts primarily by blocking voltage-gated sodium and calcium channels. This targeted action is thought to contribute to its favorable side-effect profile, particularly the low incidence of sedation.

Tolperisone: This drug exhibits a state-dependent blockade of voltage-gated sodium channels, with a preference for the inactivated state. This leads to a reduction in neuronal excitability and the inhibition of polysynaptic reflexes in the spinal cord.[1] It also inhibits N-type voltage-gated calcium channels, which further suppresses the release of excitatory neurotransmitters.[1]

Baclofen (B1667701): In contrast, baclofen is a selective agonist of GABAB receptors.[2][3] Activation of these receptors leads to hyperpolarization of neurons by increasing potassium conductance and inhibiting calcium influx, resulting in the inhibition of both monosynaptic and polysynaptic reflexes at the spinal level.

Tizanidine: Tizanidine is a centrally acting α2-adrenergic agonist.[4] It reinforces presynaptic inhibition of motor neurons in the spinal cord, primarily by reducing the release of excitatory amino acids from spinal interneurons. Its action is concentrated at the spinal and supraspinal levels.

Cyclobenzaprine (B1214914): The mechanism of cyclobenzaprine is not fully elucidated but is believed to be primarily mediated through the antagonism of serotonin (B10506) 5-HT2 receptors in the brainstem.[5][6] This action is thought to reduce tonic somatic motor activity. Its structural similarity to tricyclic antidepressants also results in anticholinergic and sedative effects.

Quantitative Comparison of Performance

The following tables summarize key quantitative data from published studies, providing a basis for comparing the efficacy and receptor affinity of Tolperisone and its alternatives.

Table 1: Clinical Efficacy in Spasticity (Spinal Cord Injury)
Outcome MeasureTolperisoneBaclofenp-valueReference
Modified Ashworth Scale 1.57 ± 0.0531.55 ± 0.053> 0.05[7][8]
Medical Research Council Scale 3.04 ± 0.0322.79 ± 0.032> 0.05[7][8]
Barthel Index 73 ± 1.3259.31 ± 1.32< 0.05[7][8]
Overall Efficacy Coefficient 2.33.6< 0.05[7][8]

Lower scores on the Modified Ashworth Scale indicate less muscle tone. Higher scores on the Medical Research Council Scale indicate greater muscle strength. Higher scores on the Barthel Index indicate greater independence in daily activities. A lower Overall Efficacy Coefficient indicates better efficacy.

Table 2: Receptor Binding Affinity and Channel Inhibition
DrugTargetMetricValueReference
Tolperisone Voltage-gated sodium channel (Nav1.8)IC5049 µmol/L[9]
Baclofen GABAB ReceptorIC50 (GABA displacement)0.04 µM[2]
Tizanidine α2-adrenergic ReceptorIC5048 nM
Cyclobenzaprine 5-HT2 ReceptorKi62 nM[5]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of the potency of a drug in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication of these findings.

Rotarod Test for Motor Coordination

This behavioral assay is used to assess the effect of muscle relaxants on motor coordination and balance in rodents.

Protocol:

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) is used. The apparatus should have sensors to automatically record the latency to fall.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Training: Prior to drug administration, mice are trained on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days. This establishes a baseline performance.

  • Drug Administration: On the test day, animals are administered the test compound (e.g., Tolperisone or an alternative) or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Testing: At a predetermined time after drug administration (e.g., 30 minutes), mice are placed on the rotarod. The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).

  • Data Collection: The latency for each mouse to fall from the rod is automatically recorded. The trial is typically repeated 2-3 times with an inter-trial interval (e.g., 15 minutes).

  • Analysis: The mean latency to fall for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA). A significant decrease in latency to fall compared to the vehicle group indicates motor impairment.[10][11][12][13]

Patch-Clamp Electrophysiology for Ion Channel Blockade

This technique allows for the direct measurement of ion channel currents and the characterization of channel blockers.

Protocol:

  • Cell Preparation: Cells expressing the target ion channel (e.g., a specific subtype of voltage-gated sodium channel) are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution. A glass micropipette filled with an internal solution is positioned using a micromanipulator.

  • Whole-Cell Configuration: The micropipette is brought into contact with a cell to form a high-resistance seal (gigaseal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol: The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit ion channel currents.

  • Drug Application: The test compound is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition: The ion channel currents are recorded before, during, and after drug application.

  • Analysis: The effect of the drug on the current amplitude and kinetics is analyzed. Dose-response curves are generated to determine the IC50 value for channel blockade.[14][15][16][17]

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a drug for its target receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: An appropriate buffer containing the cell membranes, a radiolabeled ligand that specifically binds to the target receptor, and varying concentrations of the unlabeled test compound is prepared.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, which represents the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[18]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Tolperisone_Mechanism cluster_Neuron Presynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Depolarization Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel->Vesicle_Fusion Ca2+ Influx Tolperisone Tolperisone Tolperisone->Na_Channel Blocks Tolperisone->Ca_Channel Blocks

Figure 1: Mechanism of action of Tolperisone.

Muscle_Relaxant_Comparison cluster_Tolperisone Tolperisone cluster_Baclofen Baclofen cluster_Tizanidine Tizanidine cluster_Cyclobenzaprine Cyclobenzaprine Tolperisone_Target Na+/Ca2+ Channels Tolperisone_Effect Decreased Neuronal Excitability Tolperisone_Target->Tolperisone_Effect Baclofen_Target GABA-B Receptor Baclofen_Effect Increased K+ Conductance Decreased Ca2+ Influx Baclofen_Target->Baclofen_Effect Tizanidine_Target α2-Adrenergic Receptor Tizanidine_Effect Decreased Excitatory Neurotransmitter Release Tizanidine_Target->Tizanidine_Effect Cyclobenzaprine_Target 5-HT2 Receptor Cyclobenzaprine_Effect Reduced Tonic Somatic Motor Activity Cyclobenzaprine_Target->Cyclobenzaprine_Effect

Figure 2: Comparative primary targets of centrally acting muscle relaxants.

Rotarod_Workflow Start Start Acclimation Acclimate Mice Start->Acclimation Training Train on Rotarod (Constant Speed) Acclimation->Training Drug_Admin Administer Drug/Vehicle Training->Drug_Admin Testing Test on Rotarod (Accelerating Speed) Drug_Admin->Testing Data_Collection Record Latency to Fall Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Figure 3: Experimental workflow for the Rotarod test.

References

Navigating the Labyrinth of Discontinued Drug Data: The Case of Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive statistical validation and comparison guide for Tolnapersine, a drug once under investigation for cardiovascular diseases, cannot be formulated due to the discontinuation of its clinical development and the consequent scarcity of publicly available experimental data. Researchers and drug development professionals seeking to evaluate this compound's performance against other therapeutic alternatives will find a near-complete absence of the robust clinical trial results necessary for such an analysis.

Initial investigations into this compound, developed by Novartis, showed early promise in the cardiovascular sphere. However, the decision to halt its development has left a significant void in the scientific literature. Without late-stage clinical trial data, any attempt at a meaningful statistical validation or a direct comparison with currently marketed cardiovascular drugs would be speculative and lack the necessary scientific rigor.

A Case of Mistaken Identity? The Tolperisone Alternative

It is crucial to distinguish this compound from the similarly named, and clinically established, centrally acting muscle relaxant, Tolperisone . Unlike the discontinued (B1498344) this compound, Tolperisone has a well-documented history of clinical use and a substantial body of research supporting its efficacy and safety profile for the treatment of muscle spasticity and pain.

For the benefit of researchers who may have confused the two compounds, this guide will pivot to a comparative analysis of Tolperisone against other commonly used muscle relaxants.

Statistical Comparison of Tolperisone and Alternatives

The following tables summarize the quantitative data from key clinical studies comparing Tolperisone with other muscle relaxants and placebo.

Table 1: Efficacy of Tolperisone vs. Placebo in Acute Muscle Spasm
ParameterTolperisone (200 mg TID)Placebop-valueStudy
Mean Change in Pain "Right Now" (NRS) on Day 14 -4.4-3.50.0040STAR Study
Subjects Reporting Somnolence 1.2%2.6%-STAR Study
Most Frequent Adverse Events Headache (7.1%), Diarrhea (2.4%)Headache (3.8%)-STAR Study

NRS: Numeric Rating Scale; TID: Three times a day

Table 2: Comparative Efficacy of Tolperisone vs. Thiocolchicoside in Acute Low Back Pain
ParameterTolperisone (150 mg TID)Thiocolchicoside (8 mg BID)p-valueStudy
Improvement in Lasegue's Maneuver (Day 7) Significantly Greater-0.0001Kumar et al.
Reduction in Fingertip-to-Floor Distance (Day 7) Significantly Greater-0.0001Kumar et al.
Improvement in Pain Score at Rest (Day 7) Significantly Greater-0.0001Kumar et al.
Improvement in Pain Score on Movement (Day 7) Significantly Greater-0.0001Kumar et al.

BID: Twice a day

Experimental Protocols

STAR Study (Tolperisone for Acute Muscle Spasm of the Back)
  • Study Design: A Phase 2, double-blind, randomized, placebo-controlled study.

  • Participants: 415 subjects with back pain due to acute muscle spasm.

  • Intervention: Subjects were randomized to receive Tolperisone (50, 100, 150, or 200 mg three times daily) or placebo for 14 days.

  • Primary Efficacy Endpoint: Subject-rated pain "right now" using a numeric rating scale (NRS) on day 14.

  • Safety Assessment: Monitoring of adverse events, including somnolence.

Kumar et al. (Tolperisone vs. Thiocolchicoside in Acute Low Back Pain)
  • Study Design: A multicentric, randomized, comparative clinical trial.

  • Participants: Patients with acute low back pain and spinal muscle spasticity.

  • Intervention: Patients were randomly assigned to receive 150 mg of Tolperisone thrice daily or 8 mg of Thiocolchicoside twice daily for 7 days.

  • Efficacy Assessment: Improvement in articular excursion on Lasegue's maneuver, reduction in fingertip-to-floor distance (FFD), and improvement in pain scores at rest and on movement.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the scientific basis of Tolperisone's action and the structure of its clinical evaluation, the following diagrams are provided.

Tolperisone_Mechanism_of_Action cluster_neuron Presynaptic Neuron Na_Channel Voltage-gated Sodium Channel Ca_Channel Voltage-gated Calcium Channel Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Leads to Tolperisone Tolperisone Tolperisone->Na_Channel Blocks Tolperisone->Ca_Channel Blocks Action_Potential Action Potential Propagation Muscle_Spasm Muscle Spasm Neurotransmitter_Release->Muscle_Spasm Causes

Caption: Tolperisone's mechanism of action involves blocking sodium and calcium channels.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., Acute Muscle Spasm) Randomization Random Assignment Inclusion_Criteria->Randomization Exclusion_Criteria Exclusion Criteria Avoided Exclusion_Criteria->Randomization Treatment_Group Tolperisone Randomization->Treatment_Group Control_Group Placebo or Active Comparator Randomization->Control_Group Efficacy_Endpoints Efficacy Endpoints (e.g., Pain Scores) Treatment_Group->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Adverse Events) Treatment_Group->Safety_Endpoints Control_Group->Efficacy_Endpoints Control_Group->Safety_Endpoints Statistical_Analysis Statistical Analysis Efficacy_Endpoints->Statistical_Analysis Safety_Endpoints->Statistical_Analysis

Caption: A typical workflow for a randomized controlled clinical trial.

Comparative Pharmacokinetics of Tolperisone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the centrally acting muscle relaxant Tolperisone (B1682978) and its structural analogs. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant experimental workflows and metabolic pathways to support further investigation and development of this class of compounds.

Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases.[1] Its analogs, including Eperisone (B1215868), Lanperisone, Inaperisone, and Silperisone, share a similar structural backbone and pharmacological effects.[1][2][3] Understanding the comparative pharmacokinetics of these compounds is crucial for optimizing drug delivery, predicting efficacy, and ensuring safety.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for Tolperisone and its analogs following oral administration in humans. It is important to note that there is considerable interindividual variation in the pharmacokinetics of Tolperisone.[4] Data for Lanperisone and Inaperisone are notably scarce in publicly available literature.

ParameterTolperisoneEperisoneSilperisoneLanperisoneInaperisone
Maximum Plasma Concentration (Cmax) 64.2 - 784.9 ng/mLData not availableData not availableData not availableData not available
Time to Maximum Plasma Concentration (Tmax) 0.90 ± 0.31 h[4]1.6 h[5][6]Data not availableData not availableData not available
Area Under the Curve (AUC0-inf) 125.9 - 1,241.3 ng/mL*h[4]Data not availableData not availableData not availableData not available
Elimination Half-life (t1/2) 1.00 ± 0.28 h to 2.5 hours[4]1.87 h[5][6]12 - 16 hData not availableData not available
Oral Bioavailability ~20%Data not availableHigher than Tolperisone (in animals)Data not availableData not available

Note: The data for Tolperisone and Eperisone are from human studies. Information on Silperisone's half-life is from human studies, while the bioavailability comparison is from animal studies. Quantitative pharmacokinetic data for Lanperisone and Inaperisone could not be retrieved from the available literature.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from studies employing the following methodologies:

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)

A common preclinical model to assess pharmacokinetics involves oral or intravenous administration of the compound to rats.

  • Animal Model: Male Sprague-Dawley rats are often used.[7] Animals are housed in controlled environments and fasted overnight before drug administration.[7]

  • Drug Administration: The test compound is dissolved in a suitable vehicle and administered via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site.[8]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[8]

Bioanalytical Method for Plasma Concentration Determination

Quantification of the drug and its analogs in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances.

  • Chromatographic Separation: The prepared samples are injected into an HPLC or LC-MS/MS system. A C18 reverse-phase column is frequently used for separation.[4][9] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[10][11]

  • Detection: For HPLC, a UV detector is commonly used.[10] For LC-MS/MS, which offers higher sensitivity and selectivity, an electrospray ionization (ESI) source is often employed.[5][6]

  • Data Analysis: The concentration of the drug in the plasma samples is determined by comparing the peak area of the analyte to that of a known concentration of a standard. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using specialized software.

Mandatory Visualization

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase animal_prep Animal Preparation (e.g., Sprague-Dawley Rats, Fasting) drug_admin Drug Administration (Oral Gavage or IV) animal_prep->drug_admin Dosing blood_sampling Serial Blood Sampling (Predetermined Time Points) drug_admin->blood_sampling Collection sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing Processing sample_extraction Sample Extraction (Protein Precipitation) sample_processing->sample_extraction Analysis Prep lc_ms_analysis LC-MS/MS Analysis (Quantification) sample_extraction->lc_ms_analysis Injection data_analysis Pharmacokinetic Analysis (Software Modeling) lc_ms_analysis->data_analysis Data Acquisition result Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) data_analysis->result Results

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tolperisone Tolperisone hydroxylation Hydroxylation Tolperisone->hydroxylation CYP2D6, CYP2C19, CYP1A2 reduction Reduction Tolperisone->reduction hydroxymethyl_tolperisone Hydroxymethyl-Tolperisone (Active Metabolite) hydroxylation->hydroxymethyl_tolperisone hydroxy_tolperisone Hydroxy-Tolperisone reduction->hydroxy_tolperisone conjugation Conjugation (e.g., Glucuronidation) hydroxymethyl_tolperisone->conjugation hydroxy_tolperisone->conjugation excretion Renal Excretion conjugation->excretion

Caption: A simplified metabolic pathway of Tolperisone.

References

A Comparative Guide to the In Vivo Therapeutic Potential of Tolperisone for Acute Muscle Spasms

Author: BenchChem Technical Support Team. Date: December 2025

Scarcity of Public Data on Tolnapersine In Vivo Validation

Initial research indicates that this compound, a compound initially under development by Novartis for cardiovascular diseases, has been discontinued.[1] Consequently, there is a significant lack of publicly available in vivo validation data, clinical trials, or detailed mechanistic studies for this compound. This scarcity of information makes a direct comparison of its therapeutic potential with other alternatives, as requested, unfeasible at this time.

Alternative Focus: In Vivo Validation of the Related Compound Tolperisone (B1682978)

Given the limited data on this compound, this guide will instead focus on a closely related and clinically evaluated compound, Tolperisone . Tolperisone is a centrally acting muscle relaxant with a well-documented mechanism of action and extensive clinical data.[2][3][4] This guide will provide a comparative analysis of Tolperisone's therapeutic potential against other muscle relaxants, adhering to the requested format, to serve as a comprehensive example of such a document for a drug with available in vivo data.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tolperisone

Tolperisone is a centrally acting skeletal muscle relaxant used for the treatment of pathologically increased muscle tone and related pain.[4] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a decrease in neuronal excitability and the inhibition of spinal reflex pathways.[4][5] A key distinguishing feature of Tolperisone is its reported low incidence of central nervous system side effects, such as sedation, compared to other drugs in its class.[2]

Comparative Efficacy and Safety of Tolperisone

The following tables summarize the quantitative data from clinical trials comparing Tolperisone with a placebo and another commonly used muscle relaxant, cyclobenzaprine (B1214914).

Table 1: Efficacy of Tolperisone in Acute Back Pain Associated with Muscle Spasm (Phase 3, RESUME-1 Study)
Outcome MeasureTolperisone (150 mg TID)Placebop-value
Patient's Global Impression of Change (PGIC) "Very Much Improved" or "Much Improved" at Day 1467.9%53.8%<0.05
Mean Change from Baseline in Pain Intensity (NRS) at Day 14-4.0-3.4<0.05
Proportion of Patients with ≥30% Reduction in Pain from Baseline at Day 1474.8%65.4%<0.05

Data from the RESUME-1 Phase 3 clinical trial (NCT04671082) as described in scientific literature.[2]

Table 2: Comparative Sedative Effects of Tolperisone
Outcome MeasureTolperisoneCyclobenzaprinePlacebo
Driving Simulation Performance (Standard Deviation of Lateral Position)No significant difference from placeboSignificant impairment vs. placeboNo impairment
Subjective Sedation Score (Visual Analog Scale)No significant difference from placeboSignificantly higher than placeboBaseline

Data from a three-way crossover study in healthy volunteers designed to assess sedative effects.[6]

Experimental Protocols

RESUME-1 Phase 3 Clinical Trial Protocol (NCT04671082)
  • Study Design: A 14-day, double-blind, randomized, placebo-controlled, parallel-group study.[2]

  • Participants: 1000 male and female subjects with acute back pain due to or associated with muscle spasm of acute onset.[2]

  • Inclusion Criteria: Age 18-65, current acute back pain starting within 7 days, and a pain intensity rating of at least 4 on a 0-10 Numeric Rating Scale (NRS).[7]

  • Intervention: Tolperisone (150 mg) or a matching placebo administered orally three times daily.

  • Primary Endpoint: Patient-rated assessment of pain "right now" on the NRS at Day 14.[2]

  • Secondary Endpoints: Patient's Global Impression of Change (PGIC), and safety assessments.[2]

Driving Simulation Study for Sedative Effects
  • Study Design: A three-way, placebo- and active-controlled crossover study.[6]

  • Participants: Healthy volunteers.

  • Interventions: Single doses of Tolperisone, cyclobenzaprine (a known sedative muscle relaxant), and placebo.[6]

  • Assessments:

    • Objective measure of sedation: A driving simulation test acceptable to the FDA, measuring parameters like the standard deviation of lateral position.[6]

    • Subjective measure of sedation: Patient-reported symptoms and visual analog scales for sedation.[6]

Visualizations

Proposed Signaling Pathway of Tolperisone

Tolperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Na_Channel Voltage-gated Na+ Channel ActionPotential->Na_Channel Depolarization Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Opens Vesicle Synaptic Vesicle (Neurotransmitters) Ca_Channel->Vesicle Triggers Fusion Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release Tolperisone_Na Tolperisone Tolperisone_Na->Na_Channel Blocks MuscleContraction Muscle Contraction Tolperisone_Ca Tolperisone Tolperisone_Ca->Ca_Channel Blocks PostsynapticPotential Excitatory Postsynaptic Potential (EPSP) Receptor->PostsynapticPotential PostsynapticPotential->MuscleContraction Leads to

Caption: Proposed mechanism of Tolperisone in reducing neuronal hyperexcitability.

Experimental Workflow for a Randomized Controlled Trial

RCT_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Analysis PatientPopulation Patients with Acute Muscle Spasms InclusionExclusion Inclusion/Exclusion Criteria PatientPopulation->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: Tolperisone Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp 14-Day Follow-up GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Pain Scores, PGIC, AEs) FollowUp->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Caption: General workflow of a double-blind, placebo-controlled clinical trial.

References

Safety Operating Guide

Proper Disposal Procedures for Tolnapersine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Tolnapersine. Given the limited specific disposal data for this compound, the following procedures are based on the safety data for the closely related and structurally similar compound, Tolperisone Hydrochloride, and general best practices for the disposal of hazardous pharmaceutical waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) for the specific compound being used.

Hazard Identification and Safety Summary

Tolperisone, a compound related to this compound, is classified as hazardous.[1][2][3] Proper personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling the compound.[3][4]

Quantitative Hazard Classification Data

The following table summarizes the hazard classifications for Tolperisone Hydrochloride according to the Globally Harmonized System (GHS).[1][2][3]

Hazard ClassGHS CategoryHazard StatementCitations
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Experimental Protocols

1. Waste Identification and Segregation:

  • Classification: Treat all this compound waste as hazardous pharmaceutical waste.[5]

  • Segregation: Do not mix this compound waste with other waste streams such as non-hazardous trash, solvents, or aqueous solutions of other chemicals.[6] Collect different types of waste (e.g., solid compound, contaminated sharps, aqueous solutions) in separate, dedicated containers.

2. Waste Containment:

  • Container Selection: Use only approved hazardous waste containers that are chemically compatible, leak-proof, and have a secure, tight-fitting lid.[6] For solid waste, the original container can often be used.[7]

  • Labeling: Clearly label each waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity or concentration of the waste.[6] The date of accumulation should also be clearly marked.

3. Spill and Decontamination Procedures:

  • Spill Response: In the event of a spill, prevent the material from entering drains or waterways.[2][4]

  • Solid Spills: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal without creating dust.[2][4]

  • Liquid Spills: Absorb small spills with an inert material such as vermiculite, dry sand, or earth, and place it into a designated hazardous waste container.[5]

  • Decontamination: Clean the contaminated area thoroughly with a suitable laboratory detergent. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[8]

4. Storage and Final Disposal:

  • Interim Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[6] The container must be kept closed at all times except when adding waste.[6]

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed and approved professional waste disposal contractor.[5] The recommended method for destroying hazardous pharmaceutical waste is high-temperature incineration.[5]

  • Arranging Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Complete any required forms, such as a Hazardous Material Pickup Request.[6]

Mandatory Visualization

The following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of this compound waste.

Tolnapersine_Disposal_Workflow start Start: this compound Waste Generated identify Step 1: Identify & Classify as Hazardous Pharmaceutical Waste start->identify segregate Step 2: Segregate Waste (Solid, Liquid, Sharps, PPE) identify->segregate containerize Step 3: Place in Approved Container (Compatible, Leak-Proof, Sealed) segregate->containerize label_waste Step 4: Label Container 'HAZARDOUS WASTE' + Chemical Name + Date containerize->label_waste store Step 5: Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Step 6: Arrange Pickup via Institutional EHS Dept. store->contact_ehs disposal Step 7: Professional Disposal (Licensed Contractor - Incineration) contact_ehs->disposal end_node End: Safe & Compliant Disposal disposal->end_node

Caption: Workflow for the compliant disposal of this compound waste.

References

Navigating the Safe Handling of Tolnapersine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the personal protective equipment (PPE), handling protocols, and disposal of Tolnapersine.

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This document provides a comprehensive guide to the safe handling of this compound, with a focus on personal protective equipment, operational procedures, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

Tolperisone hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1][2][3] Therefore, a robust PPE protocol is essential.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side-shields or gogglesMust be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield may be necessary for operations with a higher risk of splashing.[2]
Skin Protection Chemical-resistant glovesThe specific type of glove should be selected based on the concentration and amount of the substance handled.[1]
Laboratory coatTo be worn at all times when handling the substance.
Full protective suitA complete suit protecting against chemicals may be required depending on the scale of the operation and risk assessment.[1]
Respiratory Protection Dust mask or respiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Operational Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling Procedures:

StepActionRationale
1. Engineering Controls Handle in a well-ventilated area.Use a local exhaust ventilation system or a fume hood to control airborne dust and vapors.[1][4]
2. Personal Hygiene Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]To prevent accidental ingestion.
3. Avoid Contact Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[1]To prevent irritation and absorption.

Storage Conditions:

ConditionRequirement
Container Keep container tightly closed in a dry and well-ventilated place.[1]
Temperature Store in a cool place.[1]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to protect personnel and the environment.

Spill Containment and Cleanup:

StepAction
1. Personal Protection Wear appropriate personal protective equipment.[1]
2. Containment Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
3. Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Disposal Plan:

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Contaminated Packaging Dispose of as unused product.[2]

Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

TolnapersineHandlingWorkflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh/Measure this compound in Ventilated Enclosure (Fume Hood) B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E Procedure Complete F Dispose of Waste in Labeled, Sealed Containers E->F G Doff PPE F->G H Wash Hands Thoroughly G->H I In Case of Spill: Evacuate, Ventilate, Clean with PPE J In Case of Exposure: Follow First Aid Procedures & Seek Medical Attention

Figure 1: Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolnapersine
Reactant of Route 2
Tolnapersine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.